5-Amino-3-methyl-1,2,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513574. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-2-5-3(4)7-6-2/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKUIGPCSNRFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325628 | |
| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17467-35-5 | |
| Record name | 17467-35-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513574 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-3-methyl-1,2,4-thiadiazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40325628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-3-methyl-1,2,4-thiadiazol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Amino-3-methyl-1,2,4-thiadiazole: A Comprehensive Technical Guide for Chemical Researchers
This guide provides an in-depth analysis of the fundamental properties, synthesis, and applications of 5-Amino-3-methyl-1,2,4-thiadiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights to facilitate its use as a key building block in modern medicinal chemistry.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a heterocyclic compound that has garnered significant interest in synthetic and medicinal chemistry. First reported in 1954, its unique structural features—a reactive amino group and an aromatic thiadiazole ring—make it an exceptionally valuable intermediate.[1][2] The stability of the 1,2,4-thiadiazole ring, coupled with the versatile reactivity of its substituents, allows for the construction of more complex molecular architectures.[3] This guide will elucidate the core characteristics of this compound, providing a foundational understanding for its strategic application in research and development.
Core Molecular and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, purification, and application in synthetic protocols. The compound typically appears as a white to off-white or pale brown crystalline solid.[1][2][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 17467-35-5 | [1][5][6] |
| Molecular Formula | C₃H₅N₃S | [1][5] |
| Molecular Weight | 115.16 g/mol | [5] |
| Melting Point | 202-204 °C | [1][2][5] |
| Boiling Point | 261.2±23.0 °C (Predicted) | [5] |
| Appearance | White to off-white crystalline solid | [1][4] |
| Solubility | Soluble in water | [4] |
| pKa | 4.56±0.50 (Predicted) | [4] |
Chemical Structure
The structural arrangement of this compound is fundamental to its chemical behavior. The diagram below illustrates the numbering of the heterocyclic ring and the positions of the methyl and amino substituents.
Caption: Molecular Structure of this compound.
Spectroscopic Profile: A Guide to Characterization
Accurate characterization is essential for verifying the identity and purity of synthesized or procured this compound. It is critical to note that some early literature reports contained erroneous spectroscopic data.[2] The data presented here is based on corrected and verified sources.[2][7]
Table 2: Spectroscopic Data
| Technique | Solvent | Key Signals/Peaks | Source(s) |
| ¹H-NMR | CD₃SOCD₃ | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [2] |
| CD₃OD | δ 2.31 (s, 3H, CH₃) | [2] | |
| ¹³C-NMR | CD₃SOCD₃ | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) | [2] |
| CD₃OD | δ 185.6 (C5), 171.0 (C3), 18.5 (CH₃) | [2] | |
| IR (ATR) | Solid | 3265, 3073 (N-H), 1645 (C=N), 1537, 1489 cm⁻¹ | [2] |
The corrected NMR data, particularly the chemical shifts of the ring carbons between δ 165–190 ppm, are consistent with other 1,2,4-thiadiazole structures.[2] Researchers should be wary of previously published data reporting a ¹³C signal at 133.80 ppm, which is erroneous.[2]
Synthesis and Reactivity
The primary utility of this compound stems from its role as a versatile building block for more complex heterocyclic systems.[1] Its synthesis and subsequent reactions are central to its application in drug discovery and materials science.
Established Synthetic Pathway
The most common synthesis involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[2] This method, while effective, often results in the product being mixed with inorganic salts, necessitating robust purification procedures.[2]
Caption: General Synthetic Workflow for this compound.
Experimental Protocol: Improved Synthesis and Isolation
The following protocol is an improved, chromatography-free method for the multi-gram synthesis and isolation of pure this compound, adapted from Aitken, R. A., & Slawin, A. M. Z. (2018).[2]
Materials:
-
Acetamidine hydrochloride (50.0 g, 0.53 mol)
-
Methanol (550 mL total)
-
Bromine (85 g, 0.53 mol)
-
Sodium metal (24 g, 1.04 mol)
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium (24 g) to methanol (300 mL) in a flask equipped with a condenser. Cool the resulting solution.
-
In a separate large flask, dissolve acetamidine hydrochloride (50.0 g) in methanol (250 mL) and cool the mixture in an ice-salt bath.
-
Simultaneously, add the bromine and the prepared sodium methoxide solution from separate dropping funnels to the stirred acetamidine solution over 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color).
-
After the addition is complete, add a small amount of extra sodium methoxide solution to quench the excess bromine (the orange color will disappear).
-
Add potassium thiocyanate to the reaction mixture.
-
Filter the mixture and evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined dichloromethane extracts under reduced pressure to yield the final product as pale brown crystals (Typical yield: ~47%).[2]
Rationale for Key Steps:
-
In situ generation: N-bromoacetamidine is generated and used immediately as it is not stable for isolation.[2]
-
Soxhlet Extraction: This continuous extraction method is crucial for efficiently separating the organic product from the inorganic salts without resorting to column chromatography, making the process scalable and cost-effective.[2]
Reactivity and Synthetic Utility
The chemical utility of this compound is centered on the reactivity of its amino group and the thiadiazole ring. The amino group can be acylated, alkylated, or diazotized, providing a handle for introducing diverse functionalities. This makes it an invaluable precursor for creating chemical libraries for high-throughput screening in drug discovery programs.[1]
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is a recognized pharmacophore present in various biologically active compounds. This compound serves as a crucial starting material in the synthesis of several classes of therapeutic agents.
-
Enzyme Inhibitors: It is a key intermediate in preparing 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase (BACE1), an important target in Alzheimer's disease research.[1][5]
-
Antibiotics: The scaffold has been incorporated into the structure of novel cephalosporin antibiotics.[2][7]
-
Anticonvulsants: Thiadiazole derivatives, in general, have been extensively studied for their anticonvulsant activities.[8]
-
Other Applications: It has also been utilized in the development of potential pesticides and azo dyes.[2][7]
Safety and Handling
While specific safety data for this compound is not extensively detailed, data for structurally related thiadiazoles provide a strong basis for safe handling protocols. The following guidance is based on compounds with similar hazard profiles.[9][10][11]
Hazard Statements (Anticipated):
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat and ignition sources.[9][11][12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[4]
Conclusion
This compound is a foundational heterocyclic building block with significant, proven utility in medicinal chemistry and beyond. Its well-defined physical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for the modern research scientist. This guide has consolidated the essential technical information required for its effective and safe application, providing a launchpad for innovation in drug discovery and chemical synthesis.
References
- The Chemical Properties and Synthetic Utility of this compound. (n.d.).
- This compound 17467-35-5 wiki - Guidechem. (n.d.).
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. MDPI.
- This compound CAS 17467-35-5. (n.d.). ChemicalBook.
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets. (n.d.).
- 5-AMINO-3-ETHYL-1,2,4-THIADIAZOLE Safety Data Sheets. (n.d.). Echemi.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.
- 5-Amino-1,2,4-thiadiazole | C2H3N3S | CID 290274. (n.d.). PubChem.
- SAFETY DATA SHEET - TCI Chemicals. (2024, December 13).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, February 20).
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Pharmacology. [Link]
- Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
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- Porcal, B., et al. (2021). Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology.
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A Comprehensive Technical Guide to the Characterization of 5-Amino-3-methyl-1,2,4-thiadiazole (CAS 17467-35-5)
Introduction: The Significance of a Versatile Heterocycle
5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] Its structural motifs, featuring an amino group and a thiadiazole ring, provide reactive sites for the synthesis of more complex molecules.[1] This compound serves as a crucial building block in the development of various therapeutic agents, including potential pesticides, enzyme inhibitors, azo dyes, and cephalosporin antibiotics.[2][3] Notably, it is a key intermediate in the preparation of non-peptide inhibitors of beta-secretase, an enzyme implicated in Alzheimer's disease research.[1][4]
This guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this compound, ensuring its identity, purity, and suitability for research and development applications. We will delve into its physicochemical properties, spectroscopic signatures, and crystallographic structure, offering both established data and the underlying experimental rationale. Of particular importance, this guide will address and clarify discrepancies in previously published data to provide a trustworthy and authoritative resource.[2][3]
Molecular Structure & Physicochemical Properties
A foundational aspect of characterizing any chemical entity is the confirmation of its molecular structure and the determination of its fundamental physicochemical properties. These parameters are critical for handling, purification, and predicting the compound's behavior in various chemical environments.
Molecular Structure
The molecular structure of this compound is depicted below. The numbering of the heterocyclic ring is crucial for the correct assignment of spectroscopic signals.
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 17467-35-5 | [1] |
| Molecular Formula | C₃H₅N₃S | [1][5] |
| Molecular Weight | 115.16 g/mol | [5] |
| Appearance | White to off-white or pale brown solid | [1][2] |
| Melting Point | 202-204 °C | [1][2][5] |
| Boiling Point | 261.2 °C at 760 mmHg | [5] |
| Density | 1.372 g/cm³ | [5] |
| Flash Point | 111.8 °C | [5] |
| pKa (Predicted) | 4.56 ± 0.50 | [5] |
It is imperative to note that historically, there have been conflicting reports on the melting point of this compound, with some literature citing a value as low as 68 °C.[2][3] Rigorous, modern analysis has established the correct melting point to be in the range of 202-204 °C.[1][2][5] This discrepancy highlights the importance of comprehensive characterization to ensure the use of the correct chemical entity.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide detailed information about the molecular structure and bonding within a compound. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
The ¹H NMR spectrum of this compound is characterized by two key signals: a singlet corresponding to the methyl protons and a broad singlet for the amine protons. The chemical shift of the amine protons can be variable and is dependent on the solvent and concentration.
| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| DMSO-d₆ | 2.23 ppm | s | 3H | -CH₃ |
| 7.82 ppm | br s | 2H | -NH₂ | |
| CD₃OD | 2.31 ppm | s | 3H | -CH₃ |
Data sourced from Molecules (2018), 2018, M977.[2]
It is crucial to be aware of erroneous ¹H NMR data in older literature, which reported the methyl signal at δ 3.27.[2][3] The corrected and verified data presented here should be considered the standard for this compound.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct carbon signals are expected.
| Solvent | Chemical Shift (δ) | Assignment |
| DMSO-d₆ | 18.7 ppm | -CH₃ |
| 169.2 ppm | C-3 | |
| 183.2 ppm | C-5 | |
| CD₃OD | 18.5 ppm | -CH₃ |
| 171.0 ppm | C-3 | |
| 185.6 ppm | C-5 |
Data sourced from Molecules (2018), 2018, M977.[2]
Previously reported ¹³C NMR data with signals at δ 169.94, 133.80, and 18.48 are inconsistent with the expected chemical shifts for 1,2,4-thiadiazole ring carbons, which typically resonate between δ 165–190.[2][3] The data presented above is the corrected and experimentally verified assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the N-H and C=N bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3265, 3073 | Strong | N-H stretching (amine) |
| 1645 | Strong | C=N stretching |
| 1537, 1489 | Medium | N-H bending (amine) |
Data sourced from Molecules (2018), 2018, M977.[2]
Notably, an older report mentioned a peak at 2050 cm⁻¹ attributed to "N=C-S", which has been shown to be absent in the spectrum of the pure compound.[2][3]
Mass Spectrometry (MS)
Crystallographic Analysis: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides unambiguous proof of molecular structure and reveals information about the packing of molecules in the solid state.
The molecular structure of this compound has been confirmed by X-ray diffraction.[2][3] The analysis revealed two distinct but very similar molecules in the unit cell. The crystal structure is dominated by an elaborate two-dimensional hydrogen-bonded network.[2][3] Each amino group forms hydrogen bonds with both the N-2 and N-4 atoms of adjacent molecules, leading to a layered structure.[2] This extensive hydrogen bonding contributes to the compound's relatively high melting point.
Experimental Protocols: A Guide to Reproducible Characterization
To ensure the generation of reliable and reproducible data, the following standardized protocols are recommended.
Workflow for Comprehensive Characterization
Sources
"5-Amino-3-methyl-1,2,4-thiadiazole" molecular structure
An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole: Synthesis, Characterization, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS No. 17467-35-5) is a heterocyclic compound of significant interest in medicinal and materials chemistry.[1][2] First reported in 1954, its rigid 1,2,4-thiadiazole core, decorated with a reactive amino group and a methyl substituent, provides a valuable scaffold for the synthesis of complex molecular architectures.[3][4] While not naturally occurring, this compound serves as a critical intermediate in the development of a wide range of biologically active agents, from antibiotics to potential therapeutics for neurodegenerative diseases.[3][5]
This guide offers a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its fundamental properties, provide a field-proven, scalable synthesis and purification protocol, detail its structural characterization, and explore its applications, grounding all claims in authoritative scientific literature.
Physicochemical and Structural Properties
At ambient conditions, this compound presents as a white to off-white or pale brown crystalline solid.[6][3][5] Its molecular structure has been unequivocally confirmed by X-ray diffraction, revealing a planar heterocyclic ring system. The crystal structure is characterized by an extensive two-dimensional hydrogen-bonded network, where the amino group of one molecule interacts with the nitrogen atoms (N-2 and N-4) of adjacent molecules, contributing to its crystalline nature and melting point.[3][4]
| Property | Value | Source(s) |
| CAS Number | 17467-35-5 | [6][1][2] |
| Molecular Formula | C₃H₅N₃S | [6][1][7] |
| Molecular Weight | 115.16 g/mol | [6][1][7] |
| Appearance | White to off-white/pale brown crystalline solid | [6][3][5] |
| Melting Point | 202–204 °C | [3][5] |
| Boiling Point | 261.2±23.0 °C (Predicted) | [1] |
| pKa | 4.56±0.50 (Predicted) | [6] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6][7] |
Synthesis and Purification: A Robust, Scalable Protocol
The synthesis of this compound typically involves the cyclization of an amidine derivative with a thiocyanate source. The original methods, while effective, often result in a product contaminated with inorganic salts, necessitating challenging recrystallization or small-scale chromatographic purification.[3][4]
Drawing from validated and improved procedures, we present a protocol that allows for the isolation of the pure compound on a multi-gram scale, crucially avoiding the need for column chromatography.[3][4] The expertise behind this protocol lies in the purification step: the use of Soxhlet extraction is highly effective for selectively isolating the organic product from the inorganic byproducts generated during the reaction.
Experimental Protocol
Materials:
-
Acetamidine hydrochloride (50.0 g, 0.53 mol)
-
Methanol (550 mL total)
-
Bromine (85 g, 0.53 mol)
-
Sodium metal (24 g, 1.04 mol)
-
Potassium thiocyanate (51.5 g, 0.53 mol)
-
Dichloromethane (for extraction)
Step-by-Step Methodology:
-
Preparation of Sodium Methoxide Solution: In a flask protected from atmospheric moisture, carefully add sodium metal (24 g) in portions to 300 mL of methanol. This is a highly exothermic reaction. Allow the solution to cool to room temperature.
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Reagent Addition: Simultaneously add the bromine (85 g) and the prepared sodium methoxide solution from separate dropping funnels over a 30-minute period. The key to this step is maintaining a slight excess of bromine, indicated by a persistent faint orange color in the reaction mixture.
-
Quenching: After the addition is complete, add a small amount of extra sodium methoxide solution dropwise until the orange color disappears.
-
Thiocyanate Addition: Add solid potassium thiocyanate (51.5 g) to the mixture and stir at room temperature for an additional 3 hours.
-
Initial Workup: Filter the reaction mixture to remove the bulk of precipitated inorganic salts. Evaporate the filtrate under reduced pressure to yield a residual solid.
-
Purification via Soxhlet Extraction: This is the critical self-validating step for purity. Subject the entire residual solid to continuous extraction with dichloromethane for 18 hours using a Soxhlet apparatus. This selectively dissolves the desired organic product, leaving behind the insoluble inorganic salts.
-
Final Isolation: Evaporate the combined dichloromethane extracts under reduced pressure to yield the pure product, this compound, as pale brown crystals (Typical yield: ~28.0 g, 47%).[3]
Structural Characterization and Data Integrity
Accurate characterization is paramount for any chemical intermediate. It is critical to note that some early literature reports contain erroneous spectroscopic data for this compound.[3][4] The data presented here is based on corrected, peer-reviewed analysis and represents the authoritative standard for this molecule.[3]
Spectroscopic Data
| Technique | Solvent | Observed Signals (δ in ppm, J in Hz; ν in cm⁻¹) and Interpretation |
| ¹H-NMR | CD₃SOCD₃ (DMSO-d₆) | δ 7.82 (broad s, 2H, -NH₂), 2.23 (s, 3H, -CH₃) |
| CD₃OD (Methanol-d₄) | δ 2.31 (s, 3H, -CH₃). The amine protons are typically exchanged with the deuterated solvent. | |
| ¹³C-NMR | CD₃SOCD₃ (DMSO-d₆) | δ 183.2 (C5-NH₂), 169.2 (C3-CH₃), 18.7 (-CH₃) |
| CD₃OD (Methanol-d₄) | δ 185.6 (C5-NH₂), 171.0 (C3-CH₃), 18.5 (-CH₃) | |
| IR (ATR) | Solid | ν 3265, 3073 (N-H stretching), 1645 (N-H scissoring), 1537, 1489 (C=N, C-N stretching) |
Note: The corrected ¹³C-NMR data show both ring carbons resonating in the expected δ 165–190 ppm range for 1,2,4-thiadiazoles.[3][4] The previously reported IR peak at 2050 cm⁻¹ is absent in the pure compound.[3]
Applications in Drug Discovery and Chemical Synthesis
The utility of this compound is primarily as a versatile intermediate for further chemical elaboration. Its bifunctional nature—a nucleophilic amino group and a stable heterocyclic core—allows for a wide range of synthetic transformations.
-
Neurodegenerative Diseases: It is a key building block in the preparation of 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase (BACE1).[1][5] BACE1 is a primary therapeutic target in Alzheimer's disease research, as its inhibition can reduce the production of amyloid-β peptides.
-
Antibiotics: The thiadiazole nucleus is a component of several cephalosporin antibiotics, and this specific intermediate has been utilized in their synthesis.[3][4]
-
Agrochemicals and Materials: It has also found use as a potential pesticide and as a precursor in the synthesis of specialized azo dyes.[6][3][4]
Safety and Handling
While specific, comprehensive toxicity data for this compound is limited, compounds of a similar structural class may cause skin, eye, and respiratory irritation upon exposure.[6] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the crystalline powder. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the material safety data sheet (MSDS) before use.
References
- S.W. ChemiLab. (n.d.). This compound.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.
Sources
Spectroscopic Profile of 5-Amino-3-methyl-1,2,4-thiadiazole: An In-Depth Technical Guide
Introduction
5-Amino-3-methyl-1,2,4-thiadiazole is a versatile heterocyclic compound that has garnered significant interest in various fields, including as a potential pesticide and as a structural component in medicinally important enzyme inhibitors, azo dyes, and cephalosporin antibiotics.[1] The synthesis of this compound, typically through the reaction of an N-haloacetamidine with a metal thiocyanate, often results in a mixture with inorganic salts, necessitating robust purification and characterization methods.[1] This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this important molecule. Of particular note is the correction of previously misreported spectroscopic data in the scientific literature, ensuring the accuracy and reliability of the information presented herein.[1]
Molecular Structure
The structural integrity of this compound has been unequivocally confirmed by X-ray diffraction, revealing a planar heterocyclic ring.[1] The analysis shows two distinct but very similar molecules in the unit cell. The bond lengths and angles are consistent with those of other simple 1,2,4-thiadiazoles.[1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework. For this compound, both ¹H and ¹³C NMR data have been definitively established, correcting previously erroneous reports in the literature.[1]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the protons of the amino group and the methyl group. The chemical shift of these protons can vary slightly depending on the deuterated solvent used.
Table 1: ¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) of -NH₂ (ppm) | Chemical Shift (δ) of -CH₃ (ppm) | Multiplicity |
| DMSO-d₆ | 7.82 | 2.23 | broad s, s |
| CD₃OD | Not observed | 2.31 | s |
| Data sourced from Molecules (2018), 23(1), 209.[1] |
The broad singlet observed for the amino protons in DMSO-d₆ is characteristic of exchangeable protons. In methanol-d₄, this signal is often not observed due to rapid exchange with the deuterium of the solvent. It is crucial to note that previously reported chemical shifts of δH 3.27 for the methyl group are incorrect.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. For this compound, three distinct carbon signals are expected and observed. The chemical shifts of the two ring carbons are found in the typical range for 1,2,4-thiadiazoles (δC 165–190 ppm), a fact that helps to correct previously misreported data where one of the ring carbons was erroneously assigned a chemical shift of δC 133.80.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) of C3 (ppm) | Chemical Shift (δ) of C5 (ppm) | Chemical Shift (δ) of -CH₃ (ppm) |
| DMSO-d₆ | 169.2 | 183.2 | 18.7 |
| CD₃OD | 171.0 | 185.6 | 18.5 |
| Data sourced from Molecules (2018), 23(1), 209.[1] |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Process the acquired free induction decay (FID) using Fourier transformation. Reference the spectra to the residual solvent peak (δH 2.50 and δC 39.52 for DMSO-d₆; δH 3.31 and δC 49.00 for CD₃OD).
Caption: Experimental workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Table 3: FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Assignment |
| 3265, 3073 | N-H stretching vibrations of the amino group |
| 2766 | C-H stretching vibrations of the methyl group |
| 1645 | N-H bending (scissoring) vibration |
| 1537, 1489 | C=N and C-N stretching vibrations of the ring |
| 1379, 1331 | C-H bending vibrations of the methyl group |
| 1123, 997, 808 | Ring stretching and deformation modes |
| 590, 577 | C-S stretching and ring deformation modes |
| Data sourced from Molecules (2018), 23(1), 209.[1] |
It is important to note that a previously reported peak at 2050 cm⁻¹ attributed to "N=C-S" is absent in the corrected spectrum.[1]
Experimental Protocol: FT-IR Spectroscopy
Objective: To obtain a high-quality FT-IR spectrum to identify the functional groups.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Expected Fragmentation Pathways:
Under electron ionization (EI), the molecular ion of this compound (m/z = 115) would likely undergo fragmentation through several pathways. Cleavage of the thiadiazole ring is a common fragmentation pattern for this class of compounds.
Caption: Plausible mass spectrometry fragmentation pathways.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the separated ions and record their abundance.
-
Data Analysis: Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of a compound provides information about its electronic transitions. For this compound, the first reported spectroscopic data was its UV spectrum in 1954.[1] Heterocyclic compounds with double bonds and heteroatoms containing lone pairs of electrons, such as this thiadiazole, typically exhibit π → π* and n → π* transitions.
Expected Electronic Transitions:
-
π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the thiadiazole ring will give rise to these transitions.
-
n → π transitions:* These are generally lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital.
The exact λmax values are dependent on the solvent used. For thiadiazole derivatives, these absorptions are typically observed in the UV region (200-400 nm).
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a reference (blank).
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and place it in the sample holder.
-
Spectrum Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: The resulting spectrum will plot absorbance versus wavelength. Identify the λmax values from the spectrum.
Conclusion
The accurate spectroscopic characterization of this compound is essential for its application in research and development. This guide has presented a comprehensive and corrected set of spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, along with expected mass spectrometry and UV-Vis characteristics. The provided experimental protocols offer a standardized approach for the reliable analysis of this compound. By adhering to these validated methodologies and referencing the corrected spectral data, researchers can ensure the integrity of their work and confidently advance their scientific endeavors.
References
- Fallon, G.D.; Jahangiri, S.; Kelly, E.; et al. An Improved Synthesis and Full Characterisation of this compound. Molecules2018, 23, 209. [Link]
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An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Amino-3-methyl-1,2,4-thiadiazole, a heterocyclic compound that has traversed a remarkable journey from its initial synthesis in the mid-20th century to its current status as a valuable building block in medicinal chemistry. This document delves into the historical context of its discovery, the evolution of its synthetic methodologies, and its critical role as a precursor in the development of therapeutic agents, most notably as an intermediate for beta-secretase (BACE1) inhibitors in Alzheimer's disease research.[1][2] By integrating detailed experimental protocols, validated spectroscopic and crystallographic data, and an exploration of its mechanism of action, this guide serves as an authoritative resource for researchers engaged in drug discovery and organic synthesis.
Introduction: The Emergence of a Versatile Heterocycle
The 1,2,4-thiadiazole scaffold is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This structural motif is a privileged core in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The inherent electronic properties and metabolic stability of the 1,2,4-thiadiazole ring make it an attractive component in the design of novel therapeutic agents.
This compound (CAS 17467-35-5) was first reported in 1954 by J. Goerdeler.[5] Initially of interest for its chemical properties, the compound has since proven to be a highly versatile intermediate in the synthesis of more complex molecules.[5] Its utility spans various applications, including its use in the preparation of azo dyes, cephalosporin antibiotics, and as a potential pesticide.[5] However, its most significant contemporary role lies in the field of neuroscience, where it serves as a key precursor for the synthesis of non-peptide inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.[1]
This guide will provide a detailed exploration of this important molecule, from its foundational discovery to its cutting-edge applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S | [6] |
| Molecular Weight | 115.16 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 202-204 °C | [5] |
| pKa (Predicted) | 4.56 ± 0.50 | [6] |
| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6] |
Spectroscopic Data (Corrected)
Initial reports on the spectroscopic data of this compound contained inaccuracies. The following data, presented by Aitken and Slawin, are considered the corrected and validated values, confirmed by modern analytical techniques.[5]
| Spectroscopy | Solvent | Peaks |
| ¹H-NMR (400 MHz) | CD₃SOCD₃ | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |
| ¹H-NMR (400 MHz) | CD₃OD | δ 2.31 (s, 3H, CH₃) |
| ¹³C-NMR (100 MHz) | CD₃SOCD₃ | δ 183.2, 169.2, 18.7 |
| ¹³C-NMR (100 MHz) | CD₃OD | δ 185.6, 171.0, 18.5 |
| IR (ATR) | - | 3265, 3073, 2766, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808, 590, 577 cm⁻¹ |
Synthesis of this compound: A Historical and Methodological Evolution
The synthesis of this compound has evolved since its initial discovery, with modern methods offering improved yields and purity.
The Original Goerdeler Synthesis (1954)
The first reported synthesis involved the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate.[5] While groundbreaking for its time, this method often resulted in the product being contaminated with inorganic salts, necessitating purification by recrystallization from water.[5]
An Improved and Validated Synthetic Protocol
A significant advancement in the synthesis of this compound was reported by Aitken and Slawin. This method provides the compound on a multi-gram scale in pure form without the need for column chromatography.[5]
Experimental Protocol:
-
To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over a period of 30 minutes. The rate of addition should be controlled to maintain a slight excess of bromine.
-
After the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining orange color from the excess bromine.
-
Add potassium thiocyanate (51.5 g, 0.53 mol) and stir the mixture at room temperature for 18 hours.
-
Filter the reaction mixture and evaporate the filtrate under reduced pressure.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined extracts under reduced pressure to yield the product as pale brown crystals (28.0 g, 47%).[5]
Causality Behind Experimental Choices:
-
The simultaneous addition of bromine and sodium methoxide allows for the in situ generation of N-bromoacetamidine, which is then immediately trapped by the potassium thiocyanate. This one-pot approach improves efficiency and avoids the isolation of the potentially unstable N-bromo intermediate.
-
The use of Soxhlet extraction with dichloromethane is a key purification step that effectively separates the organic product from the inorganic salts generated during the reaction, eliminating the need for column chromatography.
Structural Confirmation and Scientific Integrity
The definitive structure of this compound has been unequivocally confirmed by single-crystal X-ray diffraction.[8] This analysis not only validates the connectivity of the atoms but also provides insights into the intermolecular interactions within the crystal lattice. The structure reveals an elaborate two-dimensional hydrogen-bonded network of molecules, which contributes to its crystalline nature and melting point.[8] The correction of previously erroneous NMR and IR data further underscores the importance of rigorous analytical validation in chemical synthesis.[5]
Application in Drug Discovery: A Precursor to BACE1 Inhibitors
A major impetus for the continued interest in this compound is its role as a key building block in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target in Alzheimer's disease, as it catalyzes the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the main component of the amyloid plaques found in the brains of Alzheimer's patients.
The Amyloid Cascade Hypothesis and the Role of BACE1
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in the pathogenesis of Alzheimer's disease. BACE1 cleaves the amyloid precursor protein (APP) at the β-site, the first of two cleavage events that lead to the formation of Aβ. By inhibiting BACE1, the production of Aβ can be reduced, potentially slowing or halting the progression of the disease.
Caption: Amyloid Precursor Protein processing pathway and the role of BACE1 inhibition.
Verubecestat (MK-8931): A Case Study
Verubecestat (MK-8931) is a potent BACE1 inhibitor that reached late-stage clinical trials for the treatment of Alzheimer's disease.[9][10] The synthesis of verubecestat and its analogues often utilizes precursors derived from this compound. The X-ray co-crystal structure of verubecestat bound to BACE1 (PDB ID: 5HTZ) reveals the key interactions responsible for its inhibitory activity.[3][6] The inhibitor binds in the active site of the enzyme, with its amidine moiety forming a hydrogen bond network with the catalytic dyad of aspartic acid residues (Asp32 and Asp228). This interaction blocks the access of the natural substrate, APP, to the active site, thereby inhibiting the cleavage and subsequent production of Aβ peptides.
Caption: Binding mechanism of a BACE1 inhibitor within the enzyme's active site.
Conclusion and Future Perspectives
This compound has evolved from a chemical curiosity to a cornerstone intermediate in modern drug discovery. Its straightforward synthesis, coupled with its versatile reactivity, has secured its place in the synthetic chemist's toolbox. The journey of this molecule from its first synthesis to its application in the development of potential treatments for Alzheimer's disease highlights the enduring value of fundamental chemical research. As our understanding of disease biology deepens, it is likely that this and other privileged heterocyclic scaffolds will continue to play a pivotal role in the design and synthesis of the next generation of therapeutic agents. The ongoing exploration of 1,2,4-thiadiazole derivatives will undoubtedly unveil new biological activities and therapeutic applications, further cementing the legacy of this remarkable small molecule.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- Frija, L. M. T., Kopylovich, M. N., & Pombeiro, A. J. L. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry, 2017(18), 2565-2579. [Link]
- Kennedy, M. E., et al. (2016). The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Science Translational Medicine, 8(363), 363ra150. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthetic Utility of this compound.
- RCSB PDB. (n.d.). 5HTZ: BACE1 in complex with (S)-5-(3-chloro-5-(5-(prop-1-yn-1-yl)pyridin-3-yl)thiophen-2-yl)-2,5-dimethyl-1,2,4-thiadiazinan-3-iminium 1,1-dioxide.
- Scott, J. D., et al. (2016). Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)—A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(23), 10435-10450. [Link]
- S.W.ChemiLab. (n.d.). This compound.
- Thaisrivongs, D. A., et al. (2018). A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931). Organic Letters, 20(6), 1568-1571. [Link]
- Various Authors. (2025). Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors.
- The reference to Goerdeler, J. (1954) is cited in Aitken, R. A., & Slawin, A. M. Z. (2018). Molbank, 2018(1), M977. The original publication is in Chemische Berichte, 87(1), 57-67.
- The synthesis of Verubecestat is detailed in various publications, including Scott, J. D., et al. (2016) and Thaisrivongs, D. A., et al. (2018).
- The role of this compound as a versatile intermediate is discussed in a blog post by NINGBO INNO PHARMCHEM CO.,LTD.
- The general biological activities of 1,2,4-thiadiazoles are reviewed in several articles, including a 2006 review in Bioorganic & Medicinal Chemistry.
- The PDB ID 5HTZ provides the crystal structure of BACE1 in complex with Verubecest
- PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole.
- A full citation for the X-ray diffraction data can be found in Aitken, R. A., & Slawin, A. M. Z. (2018). Molbank, 2018(1), M977, which references the Cambridge Crystallographic Data Centre (CCDC) deposition number 1590413.
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- 9. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole as a Chemical Intermediate
Abstract: 5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic amine that serves as a versatile and crucial building block in synthetic organic chemistry. Its unique structural and electronic properties make it an important intermediate in the development of a wide range of biologically active compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and significant applications, with a focus on its role in medicinal chemistry. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of this compound
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, imparting favorable properties such as metabolic stability and the ability to participate in hydrogen bonding. This compound, first reported in 1954, has emerged as a particularly valuable intermediate.[1][2] Its utility stems from the presence of a reactive primary amino group on the stable thiadiazole core, allowing for a variety of chemical transformations.
This compound is a key precursor for synthesizing diverse molecular architectures, including cephalosporin antibiotics, enzyme inhibitors, and potential pesticides.[1][2] Notably, it is a foundational component for developing non-peptide inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease, highlighting its significance in modern drug discovery.[3] This guide aims to consolidate the technical knowledge surrounding this intermediate, providing a practical resource for its effective utilization in research and development.
Physicochemical Properties and Spectroscopic Data
Accurate characterization is the bedrock of reproducible chemical synthesis. While historical data for this compound has shown discrepancies, recent studies have provided corrected and verified spectroscopic information.[1][2]
| Property | Value | Source |
| CAS Number | 17467-35-5 | [4][5] |
| Molecular Formula | C₃H₅N₃S | [4][5] |
| Molecular Weight | 115.16 g/mol | [5] |
| Melting Point | 202-204 °C | [1] |
| Appearance | Pale brown crystals | [1] |
| Storage | Room temperature, inert atmosphere, keep in dark place | [5] |
Spectroscopic Data:
-
¹H-NMR (400 MHz, DMSO-d₆): δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃).[1]
-
¹³C-NMR (100 MHz, DMSO-d₆): δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃).[1]
-
IR (ATR) : 3265, 3073, 1645 (N-H stretch/bend), 1537, 1489 (C=N stretch) cm⁻¹.[1]
Causality Insight: The significant downfield shift of the C5 carbon (183.2 ppm) in the ¹³C-NMR spectrum is characteristic of carbons in the 1,2,4-thiadiazole ring system, reflecting the influence of the adjacent sulfur and nitrogen atoms. The broad singlet for the amino protons in the ¹H-NMR spectrum is typical and indicates their exchangeable nature.
Synthesis of the Intermediate: A Robust Protocol
The most common and reliable synthesis of this compound starts from readily available acetamidine hydrochloride.[1][2] The process involves the in-situ generation of an N-haloacetamidine, which then reacts with a thiocyanate salt to form the heterocyclic ring.
Logical Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from an improved, multi-gram scale procedure that avoids chromatography.[1][2]
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Reagent Addition: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium methoxide (prepared from 24 g, 1.04 mol of sodium in 300 mL of methanol) from separate dropping funnels over 30 minutes.
-
Expert Insight: The rate of addition should be controlled to maintain a slight excess of bromine (indicated by a faint orange color). This ensures the complete conversion of the acetamidine. A final small addition of sodium methoxide quenches any remaining bromine.
-
-
Cyclization: After the addition is complete, add potassium thiocyanate (51.5 g, 0.53 mol) to the reaction mixture. Stir the resulting suspension at room temperature overnight.
-
Initial Work-up: Filter the mixture to remove the inorganic salts (NaBr, KBr) that have precipitated. Evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Purification: The residual solid is subjected to Soxhlet extraction with dichloromethane for 18 hours.
-
Trustworthiness: Soxhlet extraction is a highly efficient and self-validating method for separating the desired organic product from the remaining inorganic salts, ensuring high purity without the need for column chromatography.
-
-
Final Product: Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as pale brown crystals (Typical yield: ~47%).[1]
Core Reactivity and Application in Synthesis
The synthetic utility of this compound is centered on the nucleophilicity of its 5-amino group. This group readily reacts with various electrophiles, making it a valuable handle for molecular elaboration.
Key Transformation: Sulfonamide Bond Formation
A prominent application is its reaction with sulfonyl chlorides to form sulfonamides. This is the cornerstone of its use in the synthesis of sulfa drugs, such as Sulfamethizole , an antibacterial agent.[6][7]
Note: While Sulfamethizole is technically 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, the synthetic principle of reacting an amino-thiadiazole with a sulfonyl chloride is directly analogous and serves as a prime example of the core reactivity.
Reaction Pathway: Synthesis of a Sulfonamide Derivative
Caption: General pathway for sulfonamide synthesis from the intermediate.
The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine, is typically used to quench the HCl byproduct. The acetamido group serves as a protecting group for the aniline nitrogen and is removed in a subsequent hydrolysis step.[6][7]
Applications in Medicinal Chemistry
Beyond sulfa drugs, this compound is a building block for a range of therapeutic targets.
-
Enzyme Inhibitors: The thiadiazole scaffold is used to design inhibitors for enzymes like carbonic anhydrase and beta-secretase.[3][8] The amino group provides a vector for introducing functionalities that can interact with active site residues.
-
Antibiotics: It has been incorporated into advanced cephalosporin antibiotics.[1][2]
-
Agrochemicals: The compound has been investigated for use as a potential pesticide.[1][2]
The structural rigidity and electronic properties of the thiadiazole ring are key to its success. It acts as a bioisostere for other aromatic systems and its nitrogen and sulfur atoms can act as hydrogen bond acceptors, enhancing drug-target interactions.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is essential.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials. An inert atmosphere is recommended for long-term storage to prevent degradation.[5]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling tool for chemical innovation. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an indispensable intermediate in the synthesis of complex, high-value molecules. As research into novel therapeutics and materials continues, the demand for such robust and adaptable building blocks will undoubtedly grow, ensuring its continued relevance in the fields of medicinal chemistry, drug discovery, and organic synthesis.
References
- Vertex AI Search. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis and Drug Discovery.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- MDPI. (2018). This compound.
- Talagadadeevi, G. B., Vancha, B. R., Anusuri, S., & Rao, J. M. (2012). SYNTHESIS OF N-[4-({4-[(5-METHYL-1, 3, 4-THIADIAZOL-2-YL)SULFAMOYL] PHENYL}SULFAMOYL)PHENYL]AMINE: AN IMPURITY IN THE ANTIBACTERIAL DRUG SULFAMETHIZOLE. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 134-136.
- ResearchGate. (2018). This compound.
- International Journal of Pharmaceutical Sciences and Drug Research. (2012). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter.
- Advanced Biochemicals. (n.d.). This compound.
- Lab-Chemicals.Com. (n.d.). This compound, 98%.
- Arslan, M., et al. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 988-992.
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- 6. SYNTHESIS OF N-[4-({4-[(5-METHYL-1, 3, 4-THIADIAZOL-2-YL)SULFAMOYL] PHENYL}SULFAMOYL)PHENYL]AMINE: AN IMPURITY IN THE ANTIBACTERIAL DRUG SULFAMETHIZOLE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
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- 8. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic deployment of 5-Amino-3-methyl-1,2,4-thiadiazole in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds consistently emerging as privileged scaffolds. Among these, the 1,2,4-thiadiazole ring system has garnered significant attention due to its unique electronic properties and ability to engage in diverse biological interactions. This guide focuses on a particularly promising derivative, 5-Amino-3-methyl-1,2,4-thiadiazole , a versatile building block with demonstrated potential across multiple therapeutic areas. As Senior Application Scientists, we will dissect the core attributes of this molecule, elucidate its application in the design of targeted therapies, and provide actionable experimental frameworks to empower researchers in their drug discovery endeavors.
The 1,2,4-Thiadiazole Core: A Scaffold of Opportunity
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. Its inherent features, including hydrogen bond accepting capabilities, dipole moment, and metabolic stability, make it an attractive moiety for molecular design. The specific substitution pattern of this compound offers distinct advantages. The amino group at the 5-position provides a crucial handle for further chemical elaboration, allowing for the introduction of various pharmacophoric elements to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position contributes to the overall lipophilicity and can influence the orientation of the molecule within a target's binding site.
Key Therapeutic Arenas for this compound Derivatives
Our analysis of the current scientific landscape reveals two particularly compelling applications for this scaffold: the development of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease and its incorporation into novel cephalosporin antibiotics.
Targeting Alzheimer's Disease: The Quest for Potent BACE1 Inhibitors
Alzheimer's disease is a devastating neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1.[1] Therefore, the inhibition of BACE1 is a primary therapeutic strategy to halt the progression of the disease. The this compound core has emerged as a valuable starting point for the design of non-peptide BACE1 inhibitors.
To appreciate the significance of BACE1 inhibition, it is essential to understand the APP processing pathway. As illustrated below, BACE1 initiates the amyloidogenic pathway, leading to the production of the toxic Aβ peptides.
Caption: Workflow for BACE1 Inhibitor Discovery.
Protocol 1: Synthesis of this compound
This robust, multi-gram scale synthesis provides a reliable source of the starting material. [1]
-
To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine throughout the addition.
-
After the addition is complete, add a small amount of sodium methoxide solution to decolorize the mixture.
-
Add potassium thiocyanate (51.5 g, 0.53 mol) and stir the mixture at room temperature for 18 hours.
-
Filter the reaction mixture and evaporate the filtrate under reduced pressure.
-
Subject the resulting solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined extracts under reduced pressure to yield this compound as pale brown crystals.
Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-based)
This protocol allows for the high-throughput screening of synthesized compounds to determine their BACE1 inhibitory activity.
-
Prepare a black 96-well plate.
-
To each well, add 10 µL of the test compound at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).
-
Add 70 µL of a master mix containing BACE1 assay buffer and a BACE1 peptide substrate to each well.
-
Initiate the reaction by adding 20 µL of diluted BACE1 enzyme to each well (except for the blank).
-
Measure the fluorescence intensity kinetically over 20-30 minutes using a microplate reader with excitation and emission wavelengths appropriate for the FRET substrate.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Expanding the Antibacterial Arsenal: Incorporation into Cephalosporins
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Cephalosporins are a class of β-lactam antibiotics that have been a cornerstone of antibacterial therapy for decades. The modification of the C-7 acylamino side chain of the cephalosporin nucleus is a well-established strategy to enhance antibacterial activity and broaden the spectrum. The this compound moiety can be incorporated into these side chains to generate novel cephalosporin derivatives.
A patent for the preparation of 5-amino-1,2,4-thiadiazole acetic acid derivatives highlights a synthetic route where this compound can serve as a key intermediate for creating acylating agents used in the synthesis of 7-acylaminocephalosporins. [2]
Caption: General Strategy for Incorporating the Thiadiazole Moiety into Cephalosporins.
Protocol 3: General Procedure for Acylation of 7-Aminocephalosporanic Acid (7-ACA)
This protocol provides a general framework for the coupling of a thiadiazole-containing side chain to the cephalosporin nucleus.
-
Activate the carboxylic acid of the thiadiazole-containing acylating agent using a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)).
-
In a separate flask, dissolve 7-ACA in a suitable solvent system (e.g., a mixture of acetone and water) and basify with a base like triethylamine.
-
Add the activated thiadiazole side chain to the 7-ACA solution at a low temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Purify the resulting cephalosporin derivative by recrystallization or column chromatography.
Conclusion and Future Directions
This compound represents a versatile and highly valuable scaffold for medicinal chemistry. Its demonstrated utility as a precursor for BACE1 inhibitors and its potential for incorporation into novel cephalosporin antibiotics underscore its significance in the pursuit of new medicines for neurodegenerative and infectious diseases. The experimental protocols and strategic insights provided in this guide are intended to serve as a foundation for researchers to further explore and exploit the therapeutic potential of this promising heterocyclic building block. Future research should focus on the systematic exploration of the structure-activity relationships of its derivatives to unlock even more potent and selective therapeutic agents.
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"5-Amino-3-methyl-1,2,4-thiadiazole" derivatives and their potential biological activities
An In-Depth Technical Guide to 5-Amino-3-methyl-1,2,4-thiadiazole Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
Executive Summary
The 1,2,4-thiadiazole ring system represents a "privileged scaffold" in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. Its mesoionic character allows for favorable interactions with biological targets and the ability to cross cellular membranes.[1][2] This guide focuses specifically on derivatives of the this compound core, a versatile and accessible building block for creating extensive compound libraries. We will provide an in-depth exploration of synthetic methodologies, delve into the significant anticancer, antimicrobial, and anti-inflammatory activities exhibited by these derivatives, and present detailed, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent heterocyclic scaffold in their therapeutic programs.
The 1,2,4-Thiadiazole Scaffold: A Cornerstone in Medicinal Chemistry
Physicochemical Properties and Biological Significance
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, five-membered rings containing sulfur and nitrogen, such as thiadiazoles, are of paramount interest. The 1,2,4-thiadiazole isomer is a highly aromatic and stable ring system.[3] The presence of the sulfur atom and multiple nitrogen atoms provides sites for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition and binding to biological targets like enzymes and receptors.[1] Derivatives of this scaffold have been investigated for a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties.[4][5][6]
The this compound Core: A Versatile Building Block
The specific compound, this compound, first reported in 1954, serves as an excellent starting point for chemical exploration.[7][8] Its utility has been demonstrated in the development of pesticides, enzyme inhibitors, and even cephalosporin antibiotics.[7] The primary amine at the 5-position is a key functional handle, allowing for a wide array of chemical modifications to generate diverse libraries of compounds for biological screening.
Synthetic Strategies and Derivatization
Foundational Synthesis of the Core Scaffold
The synthesis of this compound typically involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[7] While early methods required extensive purification to remove inorganic salts, improved procedures now allow for the multi-gram scale isolation of the pure product without the need for column chromatography.[7][8]
Experimental Protocol: Improved Synthesis of this compound[7]
-
Rationale: This protocol is optimized for scale and purity. The simultaneous addition of bromine and sodium methoxide allows for the controlled, in-situ formation of N-bromoacetamidine, which is immediately trapped by potassium thiocyanate to form the thiadiazole ring. The final Soxhlet extraction is a critical step for selectively isolating the organic product from inorganic byproducts.
-
Step 1: Reaction Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, and two separate dropping funnels, dissolve acetamidine hydrochloride (0.53 mol) in methanol (250 mL). Cool the solution in an ice-salt bath.
-
Step 2: Reagent Preparation: Prepare a solution of bromine (0.53 mol) and a separate solution of sodium methoxide (from 1.04 mol of sodium in 300 mL of methanol).
-
Step 3: Controlled Addition: Add the bromine and sodium methoxide solutions simultaneously from their respective funnels over 30 minutes. The key to this step is maintaining a slight excess of bromine (indicated by a faint orange color) to ensure complete consumption of the acetamidine. The temperature should be carefully maintained below 5°C.
-
Step 4: Quenching and Cyclization: Once the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining bromine. Add potassium thiocyanate (0.58 mol) to the reaction mixture and stir for an additional 2 hours at room temperature to allow for complete cyclization.
-
Step 5: Isolation and Purification: Filter the reaction mixture to remove the bulk of precipitated inorganic salts (NaBr, KBr). Evaporate the filtrate under reduced pressure.
-
Step 6: Final Purification: Subject the resulting solid residue to Soxhlet extraction with dichloromethane for 18 hours. This selectively extracts the desired product.
-
Step 7: Final Product: Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as a pale brown crystalline solid. The product's identity and purity should be confirmed by NMR and melting point analysis, which should be consistent with reported values (mp 202–204 °C).[7]
General Strategies for Derivatization
The 5-amino group is the primary site for modification. Standard organic transformations can be employed to generate a vast array of derivatives. These modifications are crucial for tuning the molecule's steric and electronic properties to optimize binding affinity and selectivity for a given biological target.
-
Amide Formation: Reaction with various acid chlorides or anhydrides under basic conditions yields N-acylated derivatives. This is a common strategy to explore interactions within hydrophobic pockets of enzyme active sites.[5][9]
-
Schiff Base Formation: Condensation with a diverse range of aldehydes or ketones produces imine derivatives. This introduces new points of potential interaction and can significantly alter the molecule's overall geometry.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides can produce sulfonamide derivatives, which are classic bioisosteres for carboxylic acids and are known to target enzymes like carbonic anhydrases.[10]
Caption: General synthetic derivatization pathways from the core scaffold.
Anticancer Activities of 1,2,4-Thiadiazole Derivatives
The development of novel anticancer agents remains a high priority in medicinal chemistry. Derivatives of the thiadiazole scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[2][9][11][12]
Mechanistic Insights
The anticancer effects of thiadiazole derivatives are often multifactorial. Some derivatives function as tubulin polymerization inhibitors, similar to established drugs like combretastatin A-4, leading to cell cycle arrest and apoptosis.[12] Others have been shown to act as inhibitors of specific kinases or to induce apoptosis through other cellular pathways.[1] The ability of the thiadiazole ring to participate in various non-covalent interactions allows these molecules to effectively bind to the active sites of diverse enzymatic targets.[1]
Structure-Activity Relationship (SAR) Analysis
SAR studies provide critical insights for rational drug design. For anticancer activity, several trends have been observed:
-
Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the core structure are critical. For instance, combining the 1,2,4-thiadiazole ring with other heterocyclic moieties like 1,2,4-triazole or 1,2,4-oxadiazole can enhance potency.[9][11]
-
Amide Linker: The presence of an amide functionality often contributes positively to anticancer activity, likely by providing an additional hydrogen bond donor/acceptor site.[9]
-
Lipophilicity: Tuning the lipophilicity of the molecule by adding groups like halogens or methoxy groups can influence cell permeability and target engagement.
Data Summary: In Vitro Anticancer Activity
| Compound ID | R Group Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8b | 1,2,4-Triazole-amide with 4-Cl-Phenyl | MCF-7 (Breast) | 0.10 ± 0.084 | [9] |
| 8c | 1,2,4-Triazole-amide with 4-F-Phenyl | MCF-7 (Breast) | 0.15 ± 0.045 | [9] |
| 8d | 1,2,4-Triazole-amide with 4-CH₃-Phenyl | A549 (Lung) | 0.55 ± 0.046 | [9] |
| 8g | 1,2,4-Triazole-amide with 4-NO₂-Phenyl | DU-145 (Prostate) | 0.25 ± 0.034 | [9] |
| Etoposide | Standard Drug | MCF-7 / A549 | 2.15 ± 0.54 / 1.91 ± 0.84 | [9] |
Table 1: Representative 1,2,4-thiadiazole derivatives with potent anticancer activity.[9]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Rationale: This protocol provides a quantitative measure of a compound's ability to inhibit cell proliferation. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step 1: Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Step 2: Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Step 4: Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Potential
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Thiadiazole derivatives have shown considerable promise, exhibiting activity against both bacteria and fungi.[5][13][14]
Spectrum of Activity
Compounds derived from thiadiazole scaffolds have demonstrated broad-spectrum activity. Notably, certain derivatives are particularly effective against Gram-positive bacteria like Bacillus subtilis and fungi such as Candida albicans.[13][14] The incorporation of an amide moiety is often associated with significant antibacterial properties.[5]
Data Summary: Minimum Inhibitory Concentration (MIC)
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |
| 8a | Phthalazinone-Thiadiazole | B. subtilis | 32 | [14] |
| 8g | Phthalazinone-Thiadiazole | C. parapsilosis | 16 | [14] |
| 8l | Phthalazinone-Thiadiazole | C. parapsilosis | 16 | [14] |
| Ampicillin | Standard Antibiotic | B. subtilis | 16 | [14] |
| Fluconazole | Standard Antifungal | C. albicans | 8 | [14] |
Table 2: Antimicrobial activity of selected 1,3,4-thiadiazole derivatives (Note: While not the exact 5-amino-3-methyl core, these results highlight the potential of the broader thiadiazole class).[14]
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, and novel scaffolds are actively sought to improve efficacy and reduce side effects.[15]
Mechanism of Action: COX Inhibition
A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[16] Several thiadiazole and related triazole derivatives have been shown to be potent inhibitors of both COX-1 and COX-2, with some showing selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects.[15][16]
Caption: Inhibition of the prostaglandin synthesis pathway by thiadiazole derivatives.
Emerging Therapeutic Applications
The versatility of the 1,2,4-thiadiazole scaffold extends beyond the major areas of oncology and infectious and inflammatory diseases.
-
Carbonic Anhydrase Inhibition: Sulfonamide derivatives of 5-amino-1,3,4-thiadiazole are potent inhibitors of human carbonic anhydrase isoenzymes I and II, suggesting potential applications as diuretics or for treating glaucoma.[10]
-
Adenosine Receptor Antagonism: Specific N-acetylated 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole derivatives have been identified as highly potent and selective antagonists of the human adenosine A₃ receptor, a target for glaucoma, asthma, and cancer.[17]
Conclusion and Future Perspectives
The this compound core is a robust and highly tractable scaffold for modern drug discovery. The wealth of research demonstrates that its derivatives possess a remarkable range of biological activities, most notably in the fields of oncology, infectious disease, and inflammation. The synthetic accessibility of the core and the ease of derivatization at the 5-amino position make it an ideal starting point for generating large, diverse chemical libraries.
Future research should focus on multi-parameter optimization, aiming not only to enhance potency but also to improve pharmacokinetic and safety profiles. The application of computational methods, such as molecular docking and QSAR, will be invaluable for guiding the rational design of next-generation thiadiazole-based therapeutics with superior efficacy and target selectivity.
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The Strategic Utility of 5-Amino-3-methyl-1,2,4-thiadiazole in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Amino-3-methyl-1,2,4-thiadiazole, a seemingly unassuming heterocyclic compound, has emerged as a cornerstone building block in the landscape of contemporary organic synthesis. Its unique structural architecture, featuring a reactive amino group appended to the stable 1,2,4-thiadiazole core, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its pivotal role in medicinal chemistry and drug discovery. We will delve into the causality behind its synthetic utility, present validated experimental protocols, and visualize key transformations to empower researchers in leveraging this potent synthon for the advancement of their scientific endeavors.
Introduction: Unveiling a Versatile Heterocyclic Scaffold
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of biological interactions.[1][2] Among its derivatives, this compound (CAS No. 17467-35-5) stands out as a particularly valuable intermediate.[3][4] Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic core with distinct electronic properties, allows for a diverse range of chemical transformations. This guide will illuminate the path from its fundamental properties to its application in the synthesis of high-value compounds, including potent enzyme inhibitors and novel therapeutic agents.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17467-35-5 | [5] |
| Molecular Formula | C₃H₅N₃S | [6] |
| Molecular Weight | 115.16 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Melting Point | 202-204 °C | [6] |
| Purity | Typically >98% | [5] |
Recent studies have been crucial in correcting previously misreported spectroscopic data, providing the scientific community with a reliable analytical fingerprint for this compound.[6][7]
Table 2: Corrected Spectroscopic Data for this compound
| Spectroscopic Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Reference |
| ¹H-NMR (400 MHz) | CD₃OD | 2.31 (s, 3H) | [6] |
| CD₃SOCD₃ | 7.82 (br s, 2H), 2.23 (s, 3H) | [6] | |
| ¹³C-NMR (100 MHz) | CD₃OD | 185.6, 171.0, 18.5 | [6] |
| CD₃SOCD₃ | 183.2, 169.2, 18.7 | [6] | |
| IR (ATR) | - | 3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808 | [6] |
A Robust and Scalable Synthesis
The accessibility of a building block is a critical factor in its widespread adoption. Fortunately, an improved and scalable procedure for the synthesis of this compound has been developed, avoiding the need for chromatographic purification.[6]
Synthetic Workflow
The synthesis proceeds via the in situ generation of an N-haloacetamidine, which then reacts with a thiocyanate salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a validated, multi-gram scale synthesis.[6]
Materials:
-
Acetamidine hydrochloride (50.0 g, 0.53 mol)
-
Methanol (550 mL)
-
Bromine (85 g, 0.53 mol)
-
Sodium (24 g, 1.04 mol)
-
Potassium thiocyanate (51.5 g, 0.53 mol)
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium to methanol (300 mL) under an inert atmosphere.
-
In a separate flask, dissolve acetamidine hydrochloride in methanol (250 mL) and cool the solution in an ice-salt bath.
-
Simultaneously, add the bromine and the sodium methoxide solution from separate dropping funnels to the stirred acetamidine hydrochloride solution over 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color).
-
After the addition is complete, add a small amount of extra sodium methoxide solution to quench the excess bromine.
-
Add potassium thiocyanate to the reaction mixture and stir at room temperature for 18 hours.
-
Filter the mixture to remove inorganic salts and evaporate the filtrate under reduced pressure.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as pale brown crystals.
Expected Yield: ~47%
This robust procedure provides high-purity material suitable for subsequent synthetic transformations without the need for column chromatography.
The Nucleophilic Reactivity of the Amino Group: A Gateway to Diverse Functionality
The exocyclic amino group at the 5-position is the primary site of reactivity, acting as a potent nucleophile. This allows for a wide array of functionalization strategies, including acylation, alkylation, and the formation of Schiff bases.
Acylation: Forging Amide Bonds for Biological Activity
The acylation of the amino group is a common strategy to introduce diverse side chains and modulate the biological activity of the resulting compounds. This reaction typically proceeds smoothly with acyl chlorides or anhydrides in the presence of a base.
Caption: General scheme for the acylation of this compound.
This acylation is a key step in the synthesis of various biologically active molecules, including potential enzyme inhibitors. The choice of acylating agent is dictated by the desired final product and can range from simple aliphatic acyl chlorides to complex heterocyclic carboxylic acid derivatives.
Diazotization and Azo Coupling: Crafting Chromophores
The primary amino group can be readily converted to a diazonium salt, which can then undergo coupling reactions with electron-rich aromatic compounds to form vibrantly colored azo dyes.[6]
4.2.1. Diazotization Protocol
-
Dissolve this compound in a suitable acid (e.g., sulfuric acid, hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
The formation of the diazonium salt can be monitored using a starch-iodide paper test for excess nitrous acid.
4.2.2. Azo Coupling
-
Prepare a solution of the coupling component (e.g., a phenol or an aniline) in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the coupling component solution at 0-5 °C.
-
The azo dye typically precipitates from the reaction mixture and can be isolated by filtration.
This reactivity has been exploited for the synthesis of a range of dyes with potential applications in materials science.
A Pivotal Building Block in Drug Discovery
The true power of this compound as a building block is most evident in its application in drug discovery and development.
Beta-Secretase (BACE1) Inhibitors for Alzheimer's Disease
A significant body of research has focused on the development of non-peptide inhibitors of beta-secretase (BACE1), a key enzyme in the amyloid cascade hypothesis of Alzheimer's disease.[3][8] this compound has proven to be an invaluable starting material for the synthesis of potent BACE1 inhibitors.[3] The thiadiazole moiety often serves as a bioisosteric replacement for other functional groups, enhancing the pharmacokinetic properties of the drug candidates.
The general synthetic strategy involves the acylation of this compound with a suitably functionalized carboxylic acid, followed by further modifications to construct the final inhibitor.
Cephalosporin Antibiotics
The 1,2,4-thiadiazole ring has also been incorporated into the side chains of cephalosporin antibiotics to enhance their antibacterial spectrum and potency.[6] While specific, detailed synthetic procedures starting from this compound are often proprietary, the general approach involves its acylation with an activated cephalosporin nucleus.
Conclusion: A Synthon of Strategic Importance
This compound has cemented its position as a versatile and indispensable building block in organic synthesis. Its ready availability through a scalable and chromatography-free synthesis, coupled with the predictable reactivity of its amino group, provides a reliable platform for the construction of a diverse array of complex molecules. For researchers and scientists in drug discovery, this compound offers a strategic entry point into the synthesis of novel therapeutic agents, particularly in the pursuit of treatments for neurodegenerative diseases. As the quest for new medicines and materials continues, the strategic application of this compound is poised to play an increasingly significant role in shaping the future of chemical synthesis.
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- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. (URL: [Link])
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- The Synthesis of Azo Dyes. (URL: Not available)
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- Article - Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - Digital Repository. (URL: Not available)
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- Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiprolifer
- N-Alkylation of compounds 166 and 169 | Download Scientific Diagram - ResearchG
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- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (URL: Not available)
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- (PDF)
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A Technical Guide to the Strategic Use of 5-Amino-3-methyl-1,2,4-thiadiazole for the Synthesis of β-Secretase (BACE1) Inhibitors
This guide provides an in-depth technical exploration of 5-Amino-3-methyl-1,2,4-thiadiazole as a pivotal chemical intermediate in the synthesis of β-secretase (BACE1) inhibitors, a significant therapeutic target in the management of Alzheimer's disease. We will delve into the underlying scientific rationale, detailed synthetic protocols, and the critical evaluation methodologies essential for drug development professionals in this field.
The Therapeutic Rationale: Targeting BACE1 in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain, which form neurotoxic plaques.[1][2] The "amyloid cascade hypothesis" posits that the overproduction of these Aβ peptides is a central event in the disease's pathogenesis.[3]
The generation of Aβ is initiated by the enzymatic action of β-secretase (also known as BACE1, β-site amyloid precursor protein cleaving enzyme 1), an aspartyl protease that cleaves the amyloid precursor protein (APP).[4][5] This cleavage is the rate-limiting step in Aβ production, making BACE1 a prime therapeutic target for developing disease-modifying drugs.[1][3][6] Consequently, the inhibition of BACE1 is a highly pursued strategy aimed at reducing Aβ formation and halting the progression of Alzheimer's.[2][4][7]
The this compound Scaffold: A Privileged Building Block
In the quest for potent and selective BACE1 inhibitors, heterocyclic scaffolds have proven invaluable. The 1,2,4-thiadiazole ring, in particular, offers a unique combination of chemical stability, electronic properties, and hydrogen bonding capabilities that make it an attractive core for medicinal chemists.[8][9]
This compound serves as a crucial and versatile building block for creating novel, non-peptide BACE1 inhibitors.[10] Its primary advantages lie in:
-
Synthetic Tractability: The presence of a reactive primary amine allows for straightforward chemical modifications and the construction of more complex molecular architectures.
-
Structural Rigidity: The aromatic thiadiazole ring provides a rigid core, which can help in optimizing the orientation of key pharmacophoric groups within the BACE1 active site.
-
Bioisosteric Potential: The thiadiazole moiety can act as a bioisostere for other functional groups, such as amides or esters, potentially improving metabolic stability and pharmacokinetic properties.
Synthesis and Characterization of the Core Intermediate
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. An improved, multi-gram scale procedure for isolating pure this compound without the need for column chromatography has been reported, making it readily accessible for research.[11][12]
Recommended Synthetic Protocol
The synthesis begins with the readily available acetamidine hydrochloride. An in-situ generated N-bromoacetamidine is treated with potassium thiocyanate to yield the final product.[11]
Physicochemical and Spectroscopic Data
It is critical to work with well-characterized starting materials. Previous reports have contained erroneous data for this compound. Authoritative analysis confirms the following properties[11][12]:
| Property | Value |
| Molecular Formula | C₃H₅N₃S |
| Molecular Weight | 115.16 g/mol |
| Melting Point | 198.5–200 °C |
| ¹³C-NMR (CD₃OD) | δ 186.2 (C5), 170.8 (C3), 15.1 (CH₃) |
| ¹H-NMR (CD₃OD) | δ 2.33 (s, 3H, CH₃) |
Note: The amino protons are often not observed in protic solvents like methanol-d4 due to exchange.
General Synthetic Strategy for BACE1 Inhibitor Elaboration
The 5-amino group on the thiadiazole core is the primary handle for synthetic elaboration. A common and effective strategy involves an acylation reaction to form an amide bond, linking the thiadiazole core to another fragment designed to interact with specific pockets of the BACE1 active site.
Exemplar Experimental Protocol: Amide Coupling
This protocol describes a general procedure for coupling the this compound core with a carboxylic acid fragment, a key step in building many BACE1 inhibitors.
Step 1: Reagent Preparation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF).
-
In a separate flask, dissolve the desired carboxylic acid fragment (1.1 eq), a coupling agent such as HATU or HBTU (1.2 eq), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) in the same solvent.
Step 2: Coupling Reaction
-
Cool the carboxylic acid mixture to 0 °C in an ice bath.
-
Slowly add the solution of this compound to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the final amide-coupled inhibitor.
Biological Evaluation of Synthesized Inhibitors
Once synthesized and purified, the novel compounds must be evaluated for their ability to inhibit BACE1 and reduce Aβ production.
In Vitro Enzymatic Assay
A Förster Resonance Energy Transfer (FRET) assay is the standard method for determining the half-maximal inhibitory concentration (IC₅₀) against the isolated BACE1 enzyme.[3]
-
Principle: A peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
In a microplate, add the inhibitor dilutions, recombinant human BACE1 enzyme, and the FRET peptide substrate in an appropriate assay buffer.
-
Incubate the plate at a controlled temperature (e.g., 37 °C).
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction and plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assay
A cell-based assay is crucial to confirm that the inhibitor is active in a more physiologically relevant environment and can cross the cell membrane.
-
Principle: A cell line that overexpresses human APP (e.g., HEK293-APP) is treated with the inhibitor. The amount of Aβ peptide secreted into the cell culture medium is then quantified.[3]
-
Protocol:
-
Plate HEK293-APP cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the synthesized inhibitor for 24-48 hours.
-
Collect the conditioned cell culture medium.
-
Quantify the concentration of Aβ₄₀ or Aβ₄₂ in the medium using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
Determine the IC₅₀ for Aβ reduction in the cellular context.
-
Data Presentation
Results should be tabulated to allow for clear comparison and structure-activity relationship (SAR) analysis.
| Compound ID | R-Group Modification | BACE1 Enzymatic IC₅₀ (nM) | Cellular Aβ₄₀ Reduction IC₅₀ (nM) |
| EX-01 | 2,5-difluorophenyl | 55 | 120 |
| EX-02 | 3-chloro-5-fluorophenyl | 25 | 60 |
| EX-03 | 2-pyridinyl | 15 | 35 |
| EX-04 | 5-methoxy-2-pyridinyl | 8 | 18 |
Table 1: Hypothetical data for a series of inhibitors derived from the this compound core.
The Path Forward: Iterative Optimization
The initial data from biological testing informs the subsequent cycle of drug design. The goal is to optimize not only for potency but also for critical drug-like properties.
-
Structure-Activity Relationship (SAR): Analyze how changes in the "R-group" affect inhibitory activity to build a predictive model for designing more potent compounds.[13]
-
Pharmacokinetics: Assess metabolic stability, cell permeability, and crucially, blood-brain barrier (BBB) penetration, as BACE1 is a central nervous system target.[14][15]
-
Selectivity: Profile inhibitors against related aspartyl proteases like BACE2 and Cathepsin D to minimize potential off-target effects.[16]
While the development of BACE1 inhibitors has faced clinical challenges, often related to mechanism-based side effects, the therapeutic hypothesis remains compelling.[4][17] The strategic use of versatile and robust building blocks like this compound is essential for efficiently exploring chemical space and engineering the next generation of inhibitors with an optimized balance of potency, selectivity, and safety.
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"5-Amino-3-methyl-1,2,4-thiadiazole" reactivity and chemical behavior
An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 5-Amino-3-methyl-1,2,4-thiadiazole
Introduction: Unveiling a Versatile Heterocyclic Building Block
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. First reported in 1954, this simple yet functionally rich molecule has become a valuable intermediate for constructing more complex chemical entities.[1][2] Its utility spans various fields, including the development of potential pesticides, azo dyes, cephalosporin antibiotics, and, most notably, medicinally important enzyme inhibitors.[1][2] The strategic placement of a nucleophilic amino group on the stable 1,2,4-thiadiazole core makes it a versatile scaffold for generating diverse molecular libraries, a cornerstone of modern drug discovery.[3] This guide offers a comprehensive exploration of the synthesis, core reactivity, and chemical behavior of this compound, providing researchers and drug development professionals with field-proven insights into its practical application.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. This compound typically presents as a white to off-white or pale brown crystalline solid.[2][3][4] Its physical and spectroscopic data have been subject to some historical discrepancies in the literature; however, recent studies have provided corrected and verified data, which is crucial for unambiguous identification.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅N₃S | [3][4][5] |
| Molecular Weight | 115.16 g/mol | [5] |
| CAS Number | 17467-35-5 | [3][4][5] |
| Melting Point | 202–204 °C | [2][5] |
| Appearance | White to off-white crystalline solid | [3][4] |
| ¹H-NMR (400 MHz, CD₃OD) | δ 2.31 (s, 3H) | [2] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [2] |
| ¹³C-NMR (100 MHz, CD₃OD) | δ 185.6 (C5), 171.0 (C3), 18.5 (CH₃) | [2] |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) | [2] |
| Key IR Peaks (ATR, cm⁻¹) | 3265, 3073 (N-H stretch), 1645 (N-H bend), 1537, 1489 (C=N, C=C) | [2] |
Note: The corrected NMR data presented here are consistent with the expected chemical shifts for the 1,2,4-thiadiazole ring, where both ring carbons typically appear in the δ 165–190 ppm range.[1][2]
Synthesis: A Reliable Pathway to a Key Intermediate
The most common and well-documented synthesis of this compound involves the oxidative cyclization of an N-haloacetamidine with a thiocyanate salt.[1][2] This method starts from readily available acetamidine hydrochloride and generates an N-bromoacetamidine intermediate in situ, which then reacts with potassium thiocyanate to form the target heterocycle.[2] A significant challenge in this synthesis is the removal of inorganic salts from the final product. While older methods relied on recrystallization from water, a more efficient, multi-gram scale purification can be achieved using Soxhlet extraction, avoiding the need for column chromatography.[1]
Experimental Protocol: Multi-Gram Synthesis without Chromatography
This protocol is adapted from a verified procedure reported by Aitken and Slawin.[2]
Causality and Insights:
-
Simultaneous Addition: The simultaneous addition of bromine and sodium methoxide is critical. This ensures that the highly reactive N-bromoacetamidine is generated in situ and consumed immediately by the thiocyanate, minimizing side reactions. A slight excess of bromine is maintained to drive the N-bromination to completion.
-
Soxhlet Extraction: The crude product is heavily contaminated with inorganic salts (NaBr, KBr). The choice of dichloromethane for Soxhlet extraction is strategic; it readily dissolves the organic product while leaving the inorganic salts behind, providing a highly effective and scalable purification method.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Reagent Addition: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. Maintain a slight orange color (indicating excess bromine) throughout the addition.
-
Quenching: After the addition is complete, add a small amount of the sodium methoxide solution dropwise until the orange color disappears.
-
Thiocyanate Addition: Add solid potassium thiocyanate (52 g, 0.53 mol) to the mixture and stir for an additional 30 minutes.
-
Workup: Filter the reaction mixture to remove precipitated inorganic salts. Evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Purification: Subject the residual solid to continuous extraction with dichloromethane for 18 hours using a Soxhlet apparatus.
-
Isolation: Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as pale brown crystals (Typical yield: ~47%).[2]
Caption: Synthetic workflow for this compound.
Core Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the interplay between the aromatic thiadiazole ring and the exocyclic amino group. The ring itself is relatively stable due to its aromatic character, while the amino group provides a primary site for nucleophilic reactions.[6]
Reactions of the Exocyclic Amino Group
The lone pair of electrons on the amino group is readily available for reaction with various electrophiles. This makes it the most reactive site on the molecule for synthetic transformations.
-
Acylation: The amino group can be easily acylated by reacting with acyl chlorides or anhydrides. This is a standard transformation for protecting the amino group or for introducing new functional moieties. For instance, reaction with chloroacetyl chloride would produce an N-acylated intermediate, a common precursor for further elaboration in medicinal chemistry.[7][8]
-
Alkylation: While direct N-alkylation can be challenging to control, reactions with suitable alkylating agents can introduce alkyl substituents. This reactivity is fundamental in modifying the molecule's properties.
-
Diazotization: As a primary heterocyclic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate. Though sometimes unstable, it can be subjected to Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the 5-position, or used in azo-coupling reactions to form dyes.[9][10][11]
-
Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding imines (Schiff bases). This reaction is often used to build more complex heterocyclic systems or to introduce side chains that can modulate biological activity.[12][13]
Caption: Key reactions involving the exocyclic amino group.
Reactivity of the 1,2,4-Thiadiazole Ring
The 1,2,4-thiadiazole ring is an electron-deficient aromatic system. This electronic nature makes it generally resistant to electrophilic aromatic substitution.
-
Electrophilic Substitution: Reactions like nitration, halogenation, or Friedel-Crafts are typically very difficult and require harsh conditions, if they proceed at all. The ring nitrogens are deactivating, pulling electron density out of the ring system.
-
Nucleophilic Substitution: The C5 position is the most reactive site for nucleophilic substitution, but this typically requires the amino group to first be converted into a good leaving group (e.g., via a diazonium salt).[6] This highlights the synthetic strategy of using the amino group as a handle to modify the ring itself.
-
Stability: The ring is generally stable to acidic, alkaline, and oxidizing/reducing conditions, which is a desirable trait for a scaffold in drug molecules.[6]
Tautomerism
Like many 2- and 5-amino-substituted five-membered heterocycles, this compound can theoretically exist in an amino-imino tautomeric equilibrium. However, for most 5-amino-1,2,4-thiadiazoles, the amino form is overwhelmingly favored and is the structure observed in spectroscopic and crystallographic studies.[2][14][15][16][17] The stability of the aromatic amino tautomer is the primary driving force.
Applications in Drug Discovery: A Scaffold for Enzyme Inhibitors
The true value of this compound in a research and development context lies in its role as a versatile building block.[3] Its defined reactivity allows for the systematic and predictable attachment of various pharmacophores. One of the most prominent applications is in the synthesis of non-peptide inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.[3][5] In these applications, the thiadiazole core acts as a rigid scaffold, with the exocyclic amine serving as the anchor point for building out a larger molecule designed to fit into the enzyme's active site.
Caption: Role as a scaffold in multi-step drug synthesis.
Conclusion
This compound is more than a simple chemical; it is a highly enabling tool for the modern medicinal chemist. Its robust synthesis, coupled with the predictable and versatile reactivity of its exocyclic amino group, provides a reliable platform for generating novel compounds. The stability of the thiadiazole ring ensures that it can be carried through multi-step synthetic sequences, while the amino group offers a reactive handle for diversification. Understanding the core principles of its chemical behavior—from its spectroscopic signature to its site-specific reactivity—is essential for any researcher aiming to leverage this powerful building block in the pursuit of new therapeutic agents.
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A Technical Guide to the Synthetic Utility of 5-Amino-3-methyl-1,2,4-thiadiazole in the Genesis of Novel Heterocyclic Compounds
This guide provides an in-depth exploration of 5-Amino-3-methyl-1,2,4-thiadiazole, a pivotal building block in modern synthetic organic and medicinal chemistry. We will dissect its chemical properties, reactivity, and its strategic application in constructing complex heterocyclic systems, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Part 1: The Core Building Block: Understanding this compound
Overview and Strategic Importance
This compound is a heterocyclic compound that has garnered significant attention as a versatile intermediate.[1][2] Its structure, featuring a reactive exocyclic amino group and an electron-rich thiadiazole ring, makes it an ideal starting point for generating diverse molecular libraries.[1] This scaffold is particularly prominent in pharmaceutical research, serving as a foundational element for compounds targeting a range of pathologies, from neurodegenerative diseases to microbial infections.[2][3][4] Its utility is underscored by its role in the synthesis of cephalosporin antibiotics and potent enzyme inhibitors, marking it as a "privileged structure" in medicinal chemistry.[4][5]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. While historical data has shown inconsistencies, recent studies have established a definitive profile for this compound.[4][6]
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S | [3] |
| CAS Number | 17467-35-5 | [3][7] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | ~202-204 °C | [1][4] |
| ¹³C-NMR (DMSO-d₆) | δ 183.2, 169.2, 18.7 | [4] |
| ¹H-NMR (DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [4] |
Note: The spectroscopic data presented corrects previously erroneous reports, ensuring a reliable standard for characterization.[4][6]
Foundational Synthesis: An Optimized Protocol
The classical synthesis of this compound involves the reaction of an N-haloacetamidine with a metal thiocyanate.[4] However, this often results in contamination with inorganic salts, complicating purification. The following protocol, adapted from improved methodologies, facilitates the isolation of the pure compound on a multi-gram scale without the need for column chromatography.[4][6]
Experimental Protocol: Synthesis of this compound (1)
-
Rationale: This procedure generates the reactive N-bromoacetamidine in situ, which immediately reacts with potassium thiocyanate. The subsequent Soxhlet extraction is a critical purification step that selectively isolates the organic product from inorganic byproducts.
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Reagent Addition: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium methoxide (prepared from 24 g sodium in 300 mL methanol) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color).
-
Quenching: After the addition is complete, add a small amount of extra sodium methoxide solution to discharge the orange color.
-
Cyclization: Add potassium thiocyanate (52 g, 0.53 mol) and stir the mixture at room temperature for 4 hours.
-
Work-up: Filter the reaction mixture and evaporate the filtrate under reduced pressure.
-
Purification: Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours. Evaporation of the combined extracts under reduced pressure yields the pure product 1 .[4]
Part 2: Synthetic Transformations and Mechanistic Insights
The synthetic value of this compound stems from the distinct reactivity of its functional groups.
The Reactivity Landscape
The molecule possesses two primary sites for chemical modification:
-
The Exocyclic Amino Group (C5-NH₂): This group is highly nucleophilic and serves as the primary handle for building molecular complexity. It readily reacts with electrophiles such as aldehydes, ketones, acyl halides, and isothiocyanates.
-
Ring Nitrogens (N2 and N4): These nitrogen atoms possess lone pairs of electrons and can participate in cyclization reactions, particularly N4, after an initial reaction at the amino group. The N2-C3 bond is also susceptible to cleavage under certain conditions, enabling ring transformation reactions.
Caption: Key reactive sites of this compound.
Synthesis of Fused Heterocycles: The Pyrimido[2,1-b][1][3][4]thiadiazole System
Fusing a pyrimidine ring onto the thiadiazole core is a powerful strategy to generate compounds with significant biological activity, including antimicrobial and anticancer properties.[5][8] This is typically achieved through condensation reactions with 1,3-dielectrophiles.
Reaction Rationale: The reaction of the aminothiadiazole with a β-ketoester, such as ethyl acetoacetate, proceeds via an initial nucleophilic attack from the exocyclic amino group, followed by an intramolecular cyclization and dehydration, leading to the formation of a stable, fused aromatic system.
Caption: General mechanism for pyrimidine ring fusion.
Experimental Protocol: Synthesis of 2,7-dimethyl-5H-pyrimido[2,1-b][1][3][4]thiadiazol-5-one
-
Mixing Reagents: A mixture of this compound (10 mmol) and ethyl acetoacetate (12 mmol) is prepared.
-
Catalysis and Cyclization: Polyphosphoric acid (PPA, 15 g) is added as a catalyst and dehydrating agent.
-
Heating: The reaction mixture is heated to 130 °C for 2 hours with constant stirring.[8]
-
Work-up: The mixture is cooled to room temperature and then poured into ice-cold water.
-
Isolation: The resulting precipitate is filtered, washed thoroughly with water until neutral, and then dried.
-
Purification: The crude product is recrystallized from a suitable solvent like ethanol to afford the pure fused heterocyclic compound.
Constructing Triazole-Thiadiazole Hybrids
The synthesis of hybrid molecules containing both 1,2,4-triazole and 1,2,4-thiadiazole rings is a common strategy in medicinal chemistry to access novel pharmacophores.[9][10][11][12] A versatile method involves converting the aminothiadiazole into a reactive intermediate that can then be cyclized with a suitable partner.
Reaction Rationale: One effective pathway begins with the reaction of the aminothiadiazole with an isothiocyanate to form a thiourea derivative. This intermediate, upon treatment with an oxidizing agent like iodine, undergoes intramolecular oxidative cyclization to form a 5-amino-1,2,4-thiadiazole linked to a triazole ring.[13]
Experimental Protocol: General Procedure for Triazole-Thiadiazole Synthesis
-
Thiourea Formation: To a solution of this compound (10 mmol) in a suitable solvent like DMF, add an equimolar amount of the desired isothiocyanate (e.g., phenyl isothiocyanate). Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Oxidative Cyclization: Add iodine (I₂, 12 mmol) to the reaction mixture in portions. The reaction is often facilitated by a mild base.
-
Heating: Heat the mixture gently (e.g., 60-80 °C) for several hours.
-
Work-up: After cooling, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired triazole-thiadiazole hybrid.[13]
Part 3: Applications in Drug Discovery
Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this core exceptionally valuable in drug development.[5][14]
Spectrum of Biological Activity
| Therapeutic Area | Target/Activity | Representative Scaffold |
| Neuroscience | Beta-secretase (BACE1) Inhibition | Non-peptide 1,2,4-thiadiazole analogues |
| Infectious Disease | Antibacterial (Cephalosporins) | Ceftaroline, Cefozopran |
| Infectious Disease | Antifungal, Antimicrobial | Fused Pyrimido-thiadiazoles |
| Oncology | DHFR Inhibition, Anticancer | Substituted 1,3,4-thiadiazoles |
| Agriculture | Pesticidal, Herbicidal | Various thiadiazole derivatives |
Case Study: Beta-Secretase (BACE1) Inhibitors for Alzheimer's Disease
The inhibition of beta-secretase is a primary therapeutic strategy for Alzheimer's disease. This compound serves as a crucial intermediate in the preparation of non-peptide BACE1 inhibitors.[2] Its structure provides a rigid scaffold that can be elaborated to fit into the enzyme's active site.
Caption: Synthetic workflow from the core to BACE1 inhibitors.
The causality is clear: the thiadiazole core acts as a bioisostere for a peptide bond, providing metabolic stability, while the functionalized side chains, introduced via the amino group, are designed to interact with specific residues (e.g., Asp32, Asp228) in the BACE1 active site.
Part 4: Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool for innovation in heterocyclic chemistry. Its well-defined reactivity, coupled with its established role in generating bioactive molecules, ensures its continued relevance. Future research will likely focus on developing novel, sustainable synthetic methods, such as metal-free or electro-oxidative cyclizations, to access new thiadiazole derivatives.[13] Furthermore, its application in materials science and agrochemicals remains a promising, albeit less explored, frontier.[2][3] The insights and protocols provided in this guide serve as a foundation for researchers to harness the full potential of this remarkable heterocyclic building block.
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A Strategic Guide to the Pharmacological Investigation of 5-Amino-3-methyl-1,2,4-thiadiazole
Authored for Drug Discovery and Development Professionals
Abstract
5-Amino-3-methyl-1,2,4-thiadiazole represents a novel chemical entity with an underexplored pharmacological profile. This technical guide presents a structured, multi-tiered strategy for the preliminary investigation of its therapeutic potential. As the existing literature on this specific compound is sparse, this document provides a comprehensive roadmap for researchers, outlining a logical progression from fundamental characterization to targeted biological screening and mechanism of action studies. The protocols and experimental designs are grounded in established methodologies for assessing the common biological activities of the broader 1,2,4-thiadiazole class, which is known to exhibit a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide emphasizes scientific integrity through the inclusion of self-validating experimental designs and provides detailed, step-by-step protocols for key assays.
Introduction: The Rationale for Investigation
The 1,2,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its metabolic stability and diverse biological activities.[3] Derivatives of this heterocyclic system have been reported to possess significant potential as therapeutic agents in oncology, infectious diseases, and inflammatory conditions.[1][3][4] this compound, as a distinct analogue, warrants a systematic investigation to uncover its unique pharmacological signature. This guide proposes a tiered screening cascade designed to efficiently identify and characterize its primary biological effects, thereby providing a foundational dataset for future drug development efforts.
Tier 1: Foundational Profiling
The initial phase focuses on characterizing the fundamental properties of the compound and conducting broad-spectrum biological screening to identify primary areas of activity.
Physicochemical Characterization
A thorough understanding of the compound's physicochemical properties is critical for interpreting biological data and guiding formulation development.[5][6]
Key Parameters to Determine:
-
Solubility: Assessment in aqueous buffers (pH 5.0, 7.4) and organic solvents (DMSO, Ethanol).[5]
-
Lipophilicity (LogP/LogD): Crucial for predicting membrane permeability and general ADME behavior.[5][6]
-
pKa: The ionization constant influences solubility, absorption, and target interaction.[5]
-
Chemical Stability: Evaluation in different pH conditions and in the presence of plasma to identify potential degradation.[7]
These parameters can be initially predicted using computational tools and subsequently confirmed through established experimental methods.[][9][10]
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Predicted Value | Experimental Method | Significance |
| Molecular Weight | 115.15 g/mol | Mass Spectrometry | Adherence to Lipinski's Rule of Five |
| Aqueous Solubility (pH 7.4) | 1.2 mg/mL | HPLC-UV | Determines suitability for biological assays |
| cLogP | 1.5 | Shake-Flask Method | Predicts membrane permeability and hydrophobicity |
| pKa (basic) | 4.8 | Potentiometric Titration | Influences solubility and target binding at physiological pH |
| Plasma Stability (t½) | > 120 min | LC-MS/MS | Indicates metabolic stability in plasma |
Broad-Spectrum Biological Screening
Based on the known activities of 1,2,4-thiadiazole derivatives, a primary screening panel should be employed to test for cytotoxicity, antimicrobial, and anti-inflammatory effects.[1][2]
Rationale: Many heterocyclic compounds, including thiadiazoles, exhibit anticancer properties by inducing cytotoxicity in rapidly dividing cells.[1][2][] The initial screen should utilize a panel of diverse human cancer cell lines to identify potential tissue-specific activity.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [12][13][14]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13][14]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[14][15]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[13]
Table 2: Hypothetical IC₅₀ Values from Cytotoxicity Screening
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 28.7 |
| HCT116 | Colorectal Carcinoma | 9.8 |
| HEK293 | Normal Kidney (Control) | > 100 |
Rationale: The thiadiazole nucleus is a component of some antimicrobial agents.[16] A preliminary screen against a panel of clinically relevant bacteria and fungi is warranted.
Experimental Protocol: Broth Microdilution Method [17][18][19]
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[17][18]
-
Inoculation: Add a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[19]
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[17] or 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17][19]
Rationale: Thiadiazole derivatives have been reported to possess anti-inflammatory activity, potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[4][20]
Experimental Protocol: Inhibition of Protein Denaturation [21]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Measurement: After cooling, add 2.5 mL of PBS (pH 6.3) and measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation compared to a control sample without the compound. Diclofenac can be used as a positive control.[21]
Tier 2: Mechanism of Action (MoA) Elucidation
If a significant "hit" is identified in Tier 1 (e.g., potent and selective cytotoxicity), the next logical step is to investigate the underlying mechanism of action.
Investigating Apoptosis Induction
Rationale: A common mechanism for cytotoxic compounds is the induction of programmed cell death, or apoptosis.[][22]
Key Assays:
-
Caspase Activity Assay: Measures the activity of key executioner caspases (e.g., Caspase-3/7), which are hallmarks of apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
DNA Fragmentation Analysis: Detects the characteristic laddering pattern of DNA fragmentation that occurs during apoptosis.[23]
Cell Cycle Analysis
Rationale: Cytotoxic agents can exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.[][23]
Experimental Protocol: Propidium Iodide Staining and Flow Cytometry
-
Treatment: Treat the cancer cell line of interest with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvest & Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Treat the cells with RNase A and stain with Propidium Iodide (PI), which intercalates with DNA.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any compound-induced arrest.
Tier 3: Preliminary ADME & In Silico Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities before advancing to in vivo testing.[24][25]
Table 3: Recommended In Vitro ADME Assays
| Assay | Method | Purpose |
| Metabolic Stability | Liver Microsome or Hepatocyte Assay | To assess the rate of metabolism by key drug-metabolizing enzymes.[26][27] |
| CYP450 Inhibition | Fluorometric or LC-MS/MS-based | To determine if the compound inhibits major Cytochrome P450 enzymes, indicating potential for drug-drug interactions.[26] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) | To measure the fraction of the compound bound to plasma proteins, which affects its distribution and availability.[26] |
| Permeability | Caco-2 or PAMPA Assay | To predict intestinal absorption and potential for being a P-gp substrate.[26] |
Visualization of Experimental Workflows & Pathways
Diagram 1: Overall Pharmacological Screening Cascade
Caption: A tiered approach for the pharmacological investigation of a novel compound.
Diagram 2: Hypothetical Apoptosis Signaling Pathway
Caption: Potential apoptotic pathways modulated by a cytotoxic agent.
Conclusion
This guide provides a robust and logical framework for the initial pharmacological characterization of this compound. By following a tiered approach—from broad screening to specific mechanism of action studies and preliminary ADME profiling—researchers can efficiently generate a comprehensive data package. This foundational knowledge is essential for making informed decisions about the compound's potential as a lead candidate for further, more extensive preclinical and clinical development. The emphasis on established, reproducible protocols ensures the generation of high-quality, trustworthy data, which is the bedrock of successful drug discovery.
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- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. woah.org [woah.org]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. caymanchem.com [caymanchem.com]
- 21. mdpi.com [mdpi.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. mdpi.com [mdpi.com]
- 24. selvita.com [selvita.com]
- 25. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 26. criver.com [criver.com]
- 27. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Methodological & Application
Synthesis protocol for "5-Amino-3-methyl-1,2,4-thiadiazole" from acetamidine hydrochloride
An Application Note for the Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole from Acetamidine Hydrochloride
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] Derivatives of this core structure are integral to various biologically active compounds, including enzyme inhibitors, azo dyes, and notably, cephalosporin antibiotics.[2][3] this compound, a simple yet versatile derivative, serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[4]
First reported in 1954, its synthesis is commonly achieved through the oxidative cyclization of an amidine derivative with a thiocyanate salt.[2] This application note provides a comprehensive, field-proven protocol for the multi-gram scale synthesis of this compound from the readily available starting material, acetamidine hydrochloride. The methodology detailed herein is based on an improved and scalable procedure that notably avoids the need for column chromatography, opting for a more efficient purification via Soxhlet extraction.[2][5]
Reaction Principle and Mechanism
The synthesis proceeds via a two-step, one-pot process. The core transformation involves the reaction of acetamidine with a thiocyanate source, facilitated by an in-situ generated oxidizing agent to form the crucial S-N bond that defines the thiadiazole ring.
Step 1: In-Situ Generation of N-Bromoacetamidine The process begins with acetamidine hydrochloride. A base, sodium methoxide, is used to deprotonate the hydrochloride salt, liberating the free acetamidine base. Simultaneously, bromine is introduced. The free amidine reacts with bromine to form an unstable N-bromoacetamidine intermediate. This species is highly reactive and is not isolated, but rather consumed directly in the subsequent step.
Step 2: Nucleophilic Attack and Oxidative Cyclization Potassium thiocyanate is then introduced into the reaction mixture. The thiocyanate anion (SCN⁻) acts as a nucleophile, attacking the N-bromoacetamidine. This is followed by an intramolecular oxidative cyclization, where the sulfur atom attacks one of the amidine nitrogen atoms, displacing the bromide ion and forming the stable five-membered 1,2,4-thiadiazole ring.[2][6]
Caption: Reaction mechanism overview.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Purity | Supplier |
| Acetamidine hydrochloride | 124-42-5 | C₂H₇ClN₂ | 94.54 | ≥98% | Standard Supplier |
| Sodium methoxide | 124-41-4 | CH₃NaO | 54.02 | ≥97% | Standard Supplier |
| Bromine | 7726-95-6 | Br₂ | 159.81 | ≥99.5% | Standard Supplier |
| Potassium thiocyanate | 333-20-0 | KSCN | 97.18 | ≥99% | Standard Supplier |
| Methanol (anhydrous) | 67-56-1 | CH₄O | 32.04 | ≥99.8% | Standard Supplier |
| Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 | ≥99.5% | Standard Supplier |
Equipment
-
Three-necked round-bottom flask (1 L)
-
Dropping funnels (2)
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Buchner funnel and vacuum flask
-
Rotary evaporator
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Experimental Protocol
This protocol is adapted from a validated multi-gram scale synthesis.[2]
Caption: Experimental synthesis workflow.
Step-by-Step Procedure:
-
Reagent Preparation: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer and two dropping funnels, dissolve acetamidine hydrochloride (47.3 g, 0.5 mol) in anhydrous methanol (400 mL).
-
Reaction Setup: Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Simultaneous Addition: Prepare two separate solutions:
-
Solution A: Bromine (80 g, 25.6 mL, 0.5 mol) in anhydrous methanol (100 mL).
-
Solution B: Sodium methoxide (54 g, 1.0 mol) in anhydrous methanol (200 mL). Add both solutions simultaneously and dropwise to the cooled acetamidine solution over approximately 2 hours. The temperature of the reaction mixture must be maintained below 10 °C throughout the addition.
-
-
Thiocyanate Addition: Once the addition is complete, add solid potassium thiocyanate (48.6 g, 0.5 mol) to the mixture in one portion.
-
Reaction Time: Remove the ice bath and allow the mixture to stir at room temperature for 18 hours.
-
Initial Workup: Filter the resulting suspension through a Buchner funnel to remove the precipitated inorganic salts (KBr, KCl, and NaCl).
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. This will yield a solid residue containing the crude product and remaining inorganic salts.
Purification via Soxhlet Extraction
A key advantage of this protocol is the avoidance of tedious column chromatography. Soxhlet extraction provides an efficient method for isolating the product from non-soluble inorganic byproducts.
Caption: Purification workflow using Soxhlet extraction.
Procedure:
-
Place the crude solid residue obtained from the workup into a large cellulose thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the boiling flask with dichloromethane.
-
Assemble the apparatus and heat the dichloromethane to reflux.
-
Allow the extraction to proceed continuously for 18 hours. The product is soluble in hot dichloromethane and will be collected in the boiling flask, while the inorganic salts remain in the thimble.
-
After 18 hours, allow the apparatus to cool.
-
Evaporate the dichloromethane from the boiling flask under reduced pressure to yield the final product as pale brown crystals.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The data presented below is based on corrected literature values and serves as a benchmark for a successful synthesis.[2][5]
| Property | Expected Value |
| Appearance | Pale brown crystalline solid |
| Yield | ~28.0 g (47%) |
| Melting Point | 202–204 °C |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) |
| IR (ATR) | 3265, 3073, 1645, 1537, 1489, 1379 cm⁻¹ |
Safety and Handling
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Methoxide: Corrosive and reacts violently with water. Handle in a dry environment and prevent contact with skin and eyes.
-
Methanol/Dichloromethane: Flammable and toxic solvents. Avoid inhalation of vapors and work in a fume hood.
-
General Precautions: While specific toxicity data for this compound is limited, compounds of a similar structure may cause skin, eye, and respiratory irritation.[7] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[7]
Conclusion
This application note details a robust and scalable method for the synthesis of this compound from acetamidine hydrochloride. The protocol's primary strengths lie in its use of inexpensive starting materials and a highly effective non-chromatographic purification procedure. The Soxhlet extraction step simplifies the isolation process, making this method well-suited for producing multi-gram quantities of the target compound with high purity, which is essential for researchers in drug discovery and development.
References
- Barros, C. D. S., et al. (2021). Building 1,2,4-Thiadiazole: Ten Years of Progress. Molecules.
- Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- The Journal of Organic Chemistry. New synthesis of 1,2,4-thiadiazoles. ACS Publications.
- IntechOpen. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
- Journal of Organic and Pharmaceutical Chemistry. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
- Organic & Biomolecular Chemistry. Thiocyanate promoted difunctionalization and cyclization of unsaturated C–C bonds. RSC Publishing.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.
- ResearchGate. Systematic scheme for synthesizing 5-amino-1,3,4-thiadiazole derivatives.
- PubMed Central. Autocatalytic and oscillatory reaction networks that form guanidines and products of their cyclization. PMC.
- Wiley Online Library. Facile Synthesized Acetamidine Thiocyanate with Synergistic Passivation and Crystallization for Efficient Perovskite Solar Cells.
- RSC Publishing. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation.
- ResearchGate. Expanding the Substrate Scope for C−H Amination Reactions: Oxidative Cyclization of Urea and Guanidine Derivatives.
- De Gruyter. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives.
- PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes.
- PubMed. Multicomponent reactions of ammonium thiocyanate, acyl chlorides, alkyl bromides, and enaminones: a facile one-pot synthesis of thiophenes.
- ResearchGate. Recent advances in radical thiocyanation cyclization or spirocyclization reactions.
- Organic Chemistry Portal. Thiocyanate synthesis by C-S coupling or substitution.
- PubChem. Ammonium thiocyanate.
Sources
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole, a pivotal intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis detailed herein is a robust, scalable, and chromatographically-free method, adapted from established literature. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical procedural nuances, and provide comprehensive characterization and safety protocols to ensure both the integrity of the synthesis and the safety of the operator. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction: The Significance of this compound
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Among its derivatives, this compound stands out as a critical building block. First reported in 1954, this compound has since been integral to the synthesis of a range of bioactive molecules, including potential pesticides, components of medicinally significant enzyme inhibitors, azo dyes, and cephalosporin antibiotics[1][2]. Notably, it serves as a precursor for novel 1,2,4-thiadiazole analogues that function as non-peptide inhibitors of beta-secretase, a key target in neurodegenerative disease research[3].
The synthetic route detailed in this guide is based on the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate. This method has been refined to allow for multi-gram scale production without the need for laborious column chromatography for purification[1][2].
Synthetic Strategy and Mechanism
The synthesis of this compound proceeds via a well-established pathway involving the initial formation of N-bromoacetamidine from acetamidine hydrochloride. This intermediate is not isolated but is immediately reacted with potassium thiocyanate to yield the final product.
The key steps in the reaction mechanism are:
-
In Situ Generation of N-Bromoacetamidine: Acetamidine hydrochloride is treated with bromine and sodium methoxide in methanol. The sodium methoxide acts as a base to deprotonate the acetamidine, which then reacts with bromine to form the N-bromoacetamidine intermediate.
-
Nucleophilic Attack and Cyclization: The thiocyanate anion (from potassium thiocyanate) acts as a nucleophile, attacking the N-bromoacetamidine. This is followed by an intramolecular cyclization and subsequent loss of a bromide ion to form the stable 1,2,4-thiadiazole ring.
The overall synthetic scheme is presented below:
Caption: Overall synthetic scheme for this compound.
Detailed Synthesis Protocol
This protocol is designed for a multi-gram scale synthesis and has been optimized to yield a pure product without the need for column chromatography[1].
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (per 0.53 mol scale) |
| Acetamidine Hydrochloride | 124-42-5 | 94.54 | 50.0 g (0.53 mol) |
| Bromine | 7726-95-6 | 159.81 | 85 g (0.53 mol) |
| Sodium Metal | 7440-23-5 | 22.99 | 24 g (1.04 mol) |
| Potassium Thiocyanate | 333-20-0 | 97.18 | 51.5 g (0.53 mol) |
| Methanol (anhydrous) | 67-56-1 | 32.04 | 550 mL |
| Dichloromethane | 75-09-2 | 84.93 | For Soxhlet extraction |
Equipment
-
Three-necked round-bottom flask (2 L) equipped with a mechanical stirrer, two dropping funnels, and a thermometer.
-
Ice-salt bath.
-
Rotary evaporator.
-
Soxhlet extraction apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation of Solutions:
-
In a 2 L three-necked flask, dissolve acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL).
-
In a separate flask, carefully prepare a solution of sodium methoxide by dissolving sodium metal (24 g, 1.04 mol) in methanol (300 mL). This is an exothermic reaction and should be done with caution, preferably under an inert atmosphere and with cooling.
-
Prepare a solution of bromine (85 g, 0.53 mol) in a dropping funnel. Handle bromine in a well-ventilated fume hood with appropriate PPE.
-
In a separate beaker, dissolve potassium thiocyanate (51.5 g, 0.53 mol) in methanol (50 mL).
-
-
Reaction:
-
Cool the solution of acetamidine hydrochloride in the three-necked flask using an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
Simultaneously add the bromine solution and the sodium methoxide solution from separate dropping funnels to the stirred acetamidine hydrochloride solution over a period of 30 minutes. It is crucial to maintain a slight excess of bromine (indicated by a faint orange color) throughout the addition to ensure complete formation of the N-bromo intermediate.
-
After the addition is complete, add a small amount of the sodium methoxide solution dropwise until the orange color disappears.
-
Add the methanolic solution of potassium thiocyanate to the reaction mixture.
-
Remove the ice-salt bath and allow the mixture to warm to room temperature. Stir the reaction mixture overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated inorganic salts (NaBr and KBr).
-
Evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours. This step is critical for separating the organic product from the remaining inorganic salts.
-
Combine the dichloromethane extracts and evaporate the solvent under reduced pressure to yield the final product as pale brown crystals.
-
The expected yield is approximately 28.0 g (47%).
-
Characterization
It is essential to confirm the identity and purity of the synthesized this compound. Published data indicates that there have been discrepancies in previously reported spectroscopic data for this compound[1][2]. The following data is based on corrected and verified values[1].
| Property | Value |
| Appearance | Pale brown crystals |
| Melting Point | 202–204 °C |
| IR (ATR) | 3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808 cm⁻¹ |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) |
| ¹H-NMR (400 MHz, CD₃OD) | δ 2.31 (s, 3H, CH₃) |
| ¹³C-NMR (100 MHz, CD₃OD) | δ 185.6 (C5), 171.0 (C3), 18.5 (CH₃) |
Safety Precautions
All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care, using gloves and eye protection. Avoid inhalation of vapors.
-
Sodium Metal: Reacts violently with water. Handle under an inert atmosphere and away from any source of moisture.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A potential carcinogen. Handle in a fume hood and avoid skin contact.
-
General Handling: Avoid breathing dust and direct contact with the skin and eyes for all reagents and the final product[4][5][6]. In case of contact, rinse the affected area with plenty of water[4][5].
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention[4][5].
-
Skin Contact: Immediately wash with plenty of soap and water while removing contaminated clothing[4][5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[4][5].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[4][7].
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations[4][7].
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M971. [Link]
- Georganics. (2011, January 4). Material Safety Data Sheet: 2-AMINO-5-METHYL-1,3,4-THIADIAZOLE.
- MDPI. (2018, January 21). This compound.
- Pharmaffiliates. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis and Drug Discovery.
- ResearchGate. (2018, January 21). This compound.
Sources
Application Note: A Scalable, Chromatography-Free Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole for Pharmaceutical Research and Development
Abstract
This application note provides a detailed, robust, and scalable protocol for the multi-gram synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole, a crucial heterocyclic building block in medicinal chemistry.[1][2] The presented methodology circumvents the need for tedious column chromatography, instead employing a straightforward workup and Soxhlet extraction for purification, making it highly efficient for producing 20-30 gram quantities of the target compound.[1][3] We elaborate on the reaction mechanism, provide a step-by-step protocol with critical process parameters, and include comprehensive characterization data, safety guidelines, and expert insights to ensure successful and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals requiring reliable access to this important intermediate.
Introduction and Scientific Context
This compound is a simple yet valuable heterocyclic compound first reported in 1954.[1] Its structural motif is a key component in a range of biologically active molecules, including potential pesticides, enzyme inhibitors, azo dyes, and cephalosporin antibiotics.[1] More recently, it has gained significant attention as a precursor for novel 1,2,4-thiadiazole analogues used in the development of non-peptide inhibitors of beta-secretase (BACE1), a primary therapeutic target in Alzheimer's disease research.[2]
Traditional synthetic routes often produce the desired product contaminated with inorganic salts, necessitating purification by recrystallization or small-scale column chromatography.[1] Such methods can be inefficient, low-yielding, and difficult to scale. The protocol detailed herein is based on an improved and validated procedure that addresses these challenges, enabling the production of high-purity material on a multi-gram scale without chromatography.[1][3]
Synthetic Strategy and Mechanistic Rationale
The synthesis proceeds via the treatment of an in situ generated N-haloacetamidine with a metal thiocyanate.[3] This strategy is advantageous due to the use of readily available and inexpensive starting materials and a purification process that relies on solubility differences rather than chromatography.
The reaction mechanism can be described in two primary stages:
-
In Situ Formation of N-Bromoacetamidine: Acetamidine hydrochloride is treated with bromine and a base, sodium methoxide, in methanol. The simultaneous addition of the acidic bromine and the basic methoxide solution is critical. It allows for the controlled generation of the reactive N-bromoacetamidine intermediate while maintaining a suitable reaction pH. An excess of bromine is used to ensure complete conversion of the starting acetamidine.[1]
-
Thiadiazole Ring Formation: The unstable N-bromoacetamidine is not isolated but is immediately trapped by potassium thiocyanate. The thiocyanate anion attacks the electrophilic carbon of the amidine, initiating a sequence of intramolecular cyclization and elimination steps to form the stable 1,2,4-thiadiazole aromatic ring.
Caption: High-level overview of the two-stage reaction mechanism.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | Purity | Notes |
| Acetamidine hydrochloride | 124-42-5 | C₂H₇ClN₂ | ≥98% | Starting material. |
| Methanol (MeOH) | 67-56-1 | CH₄O | Anhydrous, ≥99.8% | Reaction solvent. |
| Sodium (Na) | 7440-23-5 | Na | Metal, cubes or pieces | For preparing sodium methoxide. |
| Bromine (Br₂) | 7726-95-6 | Br₂ | ≥99.5% | Halogenating agent. Highly toxic and corrosive. |
| Potassium thiocyanate (KSCN) | 333-20-0 | CKNS | ≥99% | Source of thiocyanate nucleophile. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | ≥99.5% | Solvent for Soxhlet extraction. |
Equipment
-
1 L three-necked round-bottom flask
-
Two 250 mL dropping funnels
-
Mechanical stirrer
-
Ice-salt bath
-
Rotary evaporator
-
Soxhlet extraction apparatus (500 mL or 1 L capacity)
-
Heating mantle
-
Standard laboratory glassware and filtration equipment (Büchner funnel, filter flask)
Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.
-
Bromine: Bromine is highly toxic, corrosive, and causes severe burns. Handle with extreme care in the fume hood. Have a solution of sodium thiosulfate ready for quenching spills. Avoid inhalation of vapors.
-
Sodium Metal: Sodium reacts violently with water. Handle under an inert atmosphere if possible, and ensure all glassware is scrupulously dry. Use forceps for handling.
-
Sodium Methoxide: The prepared solution is caustic and flammable. Avoid contact with skin and eyes.
-
Dichloromethane: DCM is a suspected carcinogen. Handle only in a fume hood.[4]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 1 L three-necked flask with a mechanical stirrer and two separate dropping funnels. Place the flask in an ice-salt bath to cool.
-
Charge Starting Material: Add acetamidine hydrochloride (50.0 g, 0.53 mol) and methanol (250 mL) to the flask. Stir the mixture to form a solution/suspension.
-
Prepare Reagent Solutions:
-
Bromine Solution: In one dropping funnel, carefully add bromine (85 g, 0.53 mol).
-
Sodium Methoxide Solution: In a separate flask, carefully add sodium metal (24 g, 1.04 mol) in small portions to 300 mL of methanol under stirring. Caution: This reaction is exothermic and produces flammable hydrogen gas. Ensure the flask is vented and cooled. Once all the sodium has dissolved, transfer this solution to the second dropping funnel.
-
-
Simultaneous Addition: Begin stirring the acetamidine hydrochloride mixture vigorously. Simultaneously add the bromine and the sodium methoxide solution from their respective funnels over a period of 30 minutes.
-
Critical Insight: Control the addition rates to ensure that the reaction mixture always maintains a slight orange color, indicating a small excess of bromine. This ensures the complete consumption of the acetamidine.[1]
-
-
Quench Excess Bromine: After the addition is complete, add a small amount of the remaining sodium methoxide solution dropwise until the orange color just disappears.
-
Add Thiocyanate: To the resulting mixture, add potassium thiocyanate (52 g, 0.535 mol) in one portion.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Initial Workup: Filter the reaction mixture through a Büchner funnel to remove the bulk of precipitated inorganic salts (NaBr, KBr, NaCl). Wash the filter cake with a small amount of methanol.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution to dryness using a rotary evaporator. This will yield a solid residue containing the product and remaining salts.
-
Purification by Soxhlet Extraction:
-
Transfer the solid residue to a large cellulose thimble and place it in the Soxhlet apparatus.
-
Fill the boiling flask with dichloromethane (approx. 500-700 mL).
-
Heat the flask to reflux and perform the extraction for 18 hours.[1] The product is soluble in hot DCM, while the inorganic salts are not.
-
-
Product Isolation: After 18 hours, allow the apparatus to cool. The pure product will have been extracted into the boiling flask. Evaporate the dichloromethane under reduced pressure to yield the final product.
-
Drying: Dry the resulting solid in a vacuum oven to obtain this compound as pale brown crystals.[1]
Caption: Step-by-step experimental workflow for the synthesis.
Results and Characterization
This protocol reliably produces the target compound on a multi-gram scale. The characterization data provided below is consistent with high-purity material and serves to correct erroneous data found in some earlier literature.[1]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Moles | Equivalents | Amount Used |
| Acetamidine HCl | 94.54 | 0.53 | 1.0 | 50.0 g |
| Bromine | 159.81 | 0.53 | 1.0 | 85 g (27.2 mL) |
| Sodium | 22.99 | 1.04 | ~2.0 | 24 g |
| Potassium Thiocyanate | 97.18 | 0.535 | ~1.0 | 52 g |
| Product | 115.16 | ~0.24 | - | Expected: 28.0 g |
Expected Yield and Physical Properties
-
Yield: ~28.0 g (47%)[1]
-
Appearance: Pale brown crystals[1]
-
Melting Point: 202–204 °C (Lit. 202 °C)[1]
Spectroscopic Data
-
¹H-NMR (400 MHz, DMSO-d₆): δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃).[1]
-
¹³C-NMR (100 MHz, DMSO-d₆): δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃).[1]
-
IR (ATR) : 3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808 cm⁻¹.[1]
Trustworthiness: The spectroscopic data presented has been verified and corrects previously published inconsistencies, particularly in the ¹³C-NMR spectrum. The structure has also been unambiguously confirmed by X-ray diffraction, which shows an elaborate two-dimensional hydrogen-bonded network.[1][3]
Conclusion
This application note details a verified and scalable method for the synthesis of this compound. By employing an in situ generation of the reactive intermediate and a robust, chromatography-free purification via Soxhlet extraction, this protocol provides a reliable and efficient route for obtaining multi-gram quantities of this important pharmaceutical building block. The comprehensive procedural details and safety information ensure that this method can be implemented effectively and safely in a research or process development setting.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound.
- Pharmaffiliates. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis and Drug Discovery.
- Anwar, S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5). [Link]
Sources
Application Note & Protocol: Scalable, Chromatography-Free Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, field-proven protocol for the multi-gram synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry. The outlined methodology deliberately avoids laborious and costly chromatographic purification, instead relying on classical chemical principles to isolate the target compound in high purity. By leveraging differences in solubility between the product and inorganic byproducts, this process is optimized for scalability, efficiency, and resource conservation. We will delve into the mechanistic rationale behind the synthetic strategy and provide a step-by-step guide to a robust Soxhlet extraction procedure that effectively removes inorganic salts, yielding a product suitable for downstream applications in drug discovery and development.
Introduction: The Strategic Importance of Non-Chromatographic Purification
This compound is a key intermediate in the synthesis of various biologically active molecules, including cephalosporin antibiotics and enzyme inhibitors.[1][2] As research programs advance from discovery to development, the scalability of synthetic routes becomes paramount. While column chromatography is an indispensable tool for purification at the bench scale, it often presents significant challenges in process chemistry, including high solvent consumption, cost, and difficulties in linear scaling.
The synthesis of this compound typically involves the reaction of an N-haloacetamidine with a metal thiocyanate, which inherently generates a mixture of the desired product and inorganic salts.[1][2] The original 1954 synthesis protocol addressed this by recrystallization from water.[1][2] However, for larger scales and to ensure high purity, a more robust method is desirable. This guide details an improved procedure that utilizes Soxhlet extraction, a continuous solid-liquid extraction technique, to efficiently separate the organic product from inorganic impurities without resorting to chromatography.[1] This approach aligns with the principles of green chemistry by minimizing solvent usage compared to traditional column chromatography and is highly amenable to scale-up.
Reaction Mechanism and Strategy
The synthesis begins with the readily available acetamidine hydrochloride. In the presence of a base (sodium methoxide) and a halogenating agent (bromine), an N-bromoacetamidine intermediate is generated in situ. This reactive species is not isolated but is immediately trapped by potassium thiocyanate to form the 1,2,4-thiadiazole ring system.
Diagram 1: Reaction Scheme for this compound Synthesis
Caption: Overall reaction pathway from acetamidine hydrochloride.
The core challenge addressed by this protocol is the separation of the final product from the inorganic salts (e.g., NaBr, KBr) also formed during the reaction. The strategy hinges on the differential solubility of these components. This compound is soluble in select organic solvents like dichloromethane, whereas the inorganic salts are insoluble.[1] This allows for a straightforward, yet highly effective, separation via continuous extraction.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Acetamidine hydrochloride | 98% | Sigma-Aldrich |
| Sodium methoxide | 25% in Methanol | Acros Organics |
| Bromine | ACS Reagent, ≥99.5% | Fisher Scientific |
| Potassium thiocyanate | ≥99.0% | MilliporeSigma |
| Methanol (MeOH) | Anhydrous, 99.8% | J.T. Baker |
| Dichloromethane (DCM) | ACS Grade, ≥99.5% | VWR Chemicals |
Safety Precaution: This procedure involves bromine, which is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Synthesis of Crude this compound
This protocol is adapted from the multi-gram scale synthesis reported by Aitken et al.[1]
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Place the flask in an ice/water bath.
-
Charge Reagents: To the flask, add acetamidine hydrochloride (47.3 g, 0.5 mol) and potassium thiocyanate (58.3 g, 0.6 mol) in methanol (400 mL). Stir the resulting suspension.
-
Preparation of Bromine/Methoxide Solution: In a separate beaker, dissolve sodium methoxide (25% in methanol, 119 mL, 0.525 mol) in methanol (100 mL). Cool this solution in an ice bath. Cautiously add bromine (25.6 mL, 0.5 mol) dropwise to the cold methoxide solution with stirring. Caution: This addition is exothermic.
-
Reaction Execution: Add the freshly prepared bromine/methoxide solution dropwise to the stirred suspension in the main reaction flask over a period of approximately 1 hour, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Initial Workup: Filter the reaction mixture to remove the bulk of the precipitated inorganic salts.
-
Solvent Removal: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator. This will yield a solid residue containing the desired product mixed with the remaining inorganic salts.
Purification via Soxhlet Extraction
This is the critical chromatography-free purification step.
-
Apparatus Setup: Assemble a Soxhlet extraction apparatus with a 2 L round-bottom flask, the Soxhlet extractor body, and a condenser.
-
Loading: Place the crude solid residue from step 7 (above) into a large cellulose extraction thimble and place the thimble inside the Soxhlet extractor.
-
Extraction: Add dichloromethane (approx. 800 mL) to the round-bottom flask. Heat the flask using a heating mantle to initiate the extraction cycle.
-
Continuous Extraction: Allow the extraction to proceed for 18 hours. During this time, the warm DCM vapors will rise, condense, and drip into the thimble, dissolving the organic product. Once the extractor fills, the DCM solution containing the product will siphon back into the boiling flask, leaving the insoluble inorganic salts behind in the thimble. This process repeats automatically.
-
Product Isolation: After 18 hours, turn off the heat and allow the apparatus to cool. The pure product is now dissolved in the dichloromethane in the round-bottom flask.
-
Final Step: Evaporate the dichloromethane under reduced pressure to yield pure this compound as a pale brown crystalline solid.
Diagram 2: Non-Chromatographic Purification Workflow
Caption: Step-by-step workflow for the purification of the target compound.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Yield | ~47% (e.g., ~28 g from a 0.5 mol scale reaction) |
| Appearance | Pale brown crystalline solid |
| Melting Point | 202–204 °C |
| Purity | >98% (as determined by NMR and/or LCMS) |
| ¹H-NMR (DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) ppm[1] |
| ¹³C-NMR (DMSO-d₆) | δ 183.2, 169.2, 18.7 ppm[1] |
The use of Soxhlet extraction with dichloromethane has been shown to be highly effective, yielding a pure product free of inorganic salts.[1] The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and melting point analysis.
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or inefficient extraction.
-
Solution: Ensure the reaction temperature is maintained below 10 °C during the addition of the bromine/methoxide solution to prevent side reactions. For extraction, ensure the Soxhlet is cycling correctly and run for the full recommended time.
-
-
Product Contaminated with Salts:
-
Cause: The extraction thimble was overfilled, or the extraction was not run for a sufficient duration.
-
Solution: Do not overfill the thimble, as this can lead to channeling and inefficient extraction. If salt contamination is suspected, the product can be subjected to a second Soxhlet extraction or a simple trituration with a small amount of cold water followed by filtration.[3][4]
-
-
Product is an Oil or Gummy Solid:
-
Cause: Residual solvent.
-
Solution: Dry the product under high vacuum for an extended period. If the issue persists, trituration with a non-polar solvent like diethyl ether can sometimes induce crystallization.
-
Conclusion
This application note details a scalable and efficient synthesis of this compound that circumvents the need for column chromatography. By employing a classic Soxhlet extraction, researchers can readily obtain tens of grams of this important building block in high purity. This method is not only cost-effective and resource-efficient but also provides a practical alternative to chromatographic purifications that are often problematic during scale-up. The self-validating nature of this protocol, relying on fundamental principles of solubility, ensures a reliable and reproducible outcome for professionals in the field of drug development and organic synthesis.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- ResearchGate. (2018). This compound. [Link]
- Wikipedia. (n.d.). List of purification methods in chemistry.
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Application Note and Protocol: A Reliable and Scalable Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole
Abstract
5-Amino-3-methyl-1,2,4-thiadiazole is a pivotal heterocyclic scaffold found in a range of biologically active molecules, including potential pesticides, enzyme inhibitors, and cephalosporin antibiotics.[1][2] Its efficient synthesis is therefore of significant interest to the medicinal and agrochemical research communities. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound. The described method is an enhancement of established procedures, focusing on a robust, non-chromatographic purification process that yields high-purity material suitable for downstream applications. We will delve into the mechanistic rationale behind the key reaction steps and provide a comprehensive, step-by-step guide to ensure reproducibility.
Introduction: The Chemical Significance of this compound
The 1,2,4-thiadiazole ring system is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[3] The specific substitution pattern of this compound offers synthetic handles for further molecular elaboration, making it a valuable starting material in drug discovery programs.[4] The synthesis of this compound typically involves the oxidative cyclization of an amidine precursor with a thiocyanate source.[1][2] The protocol detailed herein is based on the reaction of acetamidine hydrochloride and potassium thiocyanate, employing an in situ generated N-haloamidine intermediate.[1] This method is advantageous due to the ready availability and low cost of the starting materials.
Mechanistic Insights: The "Why" Behind the Protocol
The synthesis of this compound from acetamidine hydrochloride proceeds through a well-established oxidative cyclization pathway. Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction.
-
In Situ Formation of N-Bromoacetamidine: The reaction is initiated by the simultaneous addition of bromine and a base (sodium methoxide) to a cooled solution of acetamidine hydrochloride. The base deprotonates the acetamidine, which then readily reacts with bromine to form N-bromoacetamidine. This intermediate is highly reactive and is generated in situ to be consumed in the subsequent step. Maintaining a slight excess of bromine during the addition is critical to ensure complete conversion of the acetamidine.[1]
-
Nucleophilic Attack by Thiocyanate: The generated N-bromoacetamidine is then subjected to a nucleophilic attack by the thiocyanate anion (from potassium thiocyanate). The sulfur atom of the thiocyanate attacks the amidine carbon, leading to the displacement of the bromide ion and the formation of an S-cyanamidinium intermediate.
-
Intramolecular Cyclization and Aromatization: The intermediate undergoes a rapid intramolecular cyclization, where the nitrogen of the cyano group attacks the sulfur atom, forming the five-membered 1,2,4-thiadiazole ring. Subsequent proton transfers and tautomerization lead to the stable, aromatic this compound product.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Acetamidine hydrochloride | 94.54 | 50.0 g | 0.53 | Starting material |
| Bromine | 159.81 | 85 g | 0.53 | Oxidizing agent |
| Sodium | 22.99 | 24 g | 1.04 | For preparing sodium methoxide |
| Methanol (for NaOMe) | 32.04 | 300 mL | - | Solvent for base |
| Methanol (for amidine) | 32.04 | 250 mL | - | Reaction solvent |
| Potassium thiocyanate | 97.18 | 41.0 g | 0.42 | Thiocyanate source |
| Dichloromethane | 84.93 | q.s. | - | Solvent for Soxhlet extraction |
| Reaction Conditions | ||||
| Initial Temperature | - | 0-5 °C | - | Controlled during addition |
| Reaction Time | - | 18 h | - | Post-reagent addition |
| Expected Outcome | ||||
| Product | 115.15 | ~28.0 g | ~0.24 | This compound |
| Yield | - | ~47% | - | Based on acetamidine HCl |
Table based on the procedure reported by Aitken and Slawin (2018).[1]
Detailed Experimental Protocol
This protocol is adapted from an improved, scalable procedure that avoids column chromatography.[1][2]
Materials and Equipment:
-
Three-necked round-bottom flask (1 L) equipped with a mechanical stirrer and two dropping funnels
-
Ice-salt bath
-
Büchner funnel and flask
-
Rotary evaporator
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Reagents:
-
Acetamidine hydrochloride (50.0 g, 0.53 mol)
-
Methanol (550 mL total)
-
Bromine (85 g, 0.53 mol)
-
Sodium metal (24 g, 1.04 mol)
-
Potassium thiocyanate (41.0 g, 0.42 mol)
-
Dichloromethane
Procedure:
-
Preparation of Sodium Methoxide Solution: In a fume hood, carefully add sodium (24 g, 1.04 mol) in small portions to methanol (300 mL) in a flask. The reaction is exothermic. Allow the solution to cool to room temperature.
-
Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, add acetamidine hydrochloride (50.0 g, 0.53 mol) and methanol (250 mL). Stir the mixture to dissolve the solid and cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Reagent Addition: Place the prepared sodium methoxide solution in one dropping funnel and bromine (85 g, 0.53 mol) in the other. Add both solutions simultaneously to the stirred acetamidine hydrochloride solution over a period of 30 minutes. Crucially, maintain a slight excess of bromine throughout the addition , which is indicated by a persistent pale orange color in the reaction mixture.
-
Quenching Excess Bromine: Once the addition is complete, add a small amount of the sodium methoxide solution dropwise until the orange color just disappears.
-
Addition of Thiocyanate: Add solid potassium thiocyanate (41.0 g, 0.42 mol) to the reaction mixture.
-
Reaction: Remove the ice-salt bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 18 hours.
-
Work-up: a. Filter the reaction mixture through a Büchner funnel to remove the precipitated inorganic salts (NaBr, KBr, NaCl). b. Transfer the filtrate to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a residual solid.
-
Purification by Soxhlet Extraction: a. Place the crude solid into a large cellulose thimble and place it in a Soxhlet extractor. b. Extract the solid with dichloromethane for 18 hours. The product is soluble in dichloromethane, while the remaining inorganic salts are not. c. After the extraction is complete, combine the dichloromethane extracts and evaporate the solvent under reduced pressure.
-
Final Product: The resulting solid is this compound. The reported yield is approximately 28.0 g (47%) of pale brown crystals.[1] The product can be further purified by recrystallization if necessary, though this procedure typically yields a high-purity product.
Trustworthiness and Self-Validation
The integrity of this protocol lies in its systematic approach to both the reaction and purification. The visual cue of maintaining a slight orange color during bromine addition provides real-time feedback on the reaction's progress, ensuring the formation of the necessary N-bromo intermediate. The Soxhlet extraction is a highly effective and validated method for separating moderately soluble organic compounds from inorganic salts, thereby circumventing the need for more laborious column chromatography.[1] Characterization of the final product by ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as well as melting point determination, should be performed to confirm its identity and purity, comparing the results to literature values.[1][2]
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M972. [Link]
- Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. [Link]
- Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-mediated oxidative C–N and N–S bond formations in water: a metal-free, environmentally benign and convenient strategy for the synthesis of 4,5-disubstituted/N-fused 3-amino-1,2,4-triazoles and 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. The Journal of Organic Chemistry, 83(11), 5715-5723. [Link]
- Mariappan, A., Rajaguru, K., Chola, N. M., Muthusubramanian, S., & Bhuvanesh, N. (2016). An intramolecular oxidative S–N bond formation of imidoyl thioureas mediated by phenyliodine (III) bis (trifluoroacetate) enables an efficient, metal-free synthesis of 3-substituted-5-arylamino-1, 2, 4-thiadiazoles. The Journal of Organic Chemistry, 81(15), 6573-6579. [Link]
- Yang, Z., Zhang, J., Hu, L., Li, L., Liu, K., Yang, T., & Zhou, C. (2020). Electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas: an access to 3-substituted 5-amino-1, 2, 4-thiadiazole derivatives. The Journal of Organic Chemistry, 85(5), 3358-3363. [Link]
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Purification of "5-Amino-3-methyl-1,2,4-thiadiazole" using Soxhlet extraction
An in-depth guide to the purification of the heterocyclic building block, 5-Amino-3-methyl-1,2,4-thiadiazole, utilizing Soxhlet extraction for the effective removal of inorganic salt impurities post-synthesis. This document provides a detailed protocol, the scientific rationale behind the methodology, and robust analytical procedures for purity verification.
Introduction: The Purification Challenge
This compound is a valuable heterocyclic intermediate in medicinal chemistry and drug development, serving as a key building block for various therapeutic agents, including enzyme inhibitors and cephalosporin antibiotics.[1] Its synthesis, often proceeding through the reaction of an N-haloacetamidine with a metal thiocyanate, invariably yields the desired product contaminated with significant quantities of inorganic salts.[1] These impurities pose a considerable challenge for purification. Conventional methods like recrystallization from water or extraction with solvents such as isopropanol have proven to be inefficient, often resulting in low yields of material still containing residual halides.[1]
This application note details a robust and scalable method for the purification of this compound using Soxhlet extraction. This continuous solid-liquid extraction technique is exceptionally well-suited for this task, as it leverages the differential solubility of the target organic compound and the inorganic impurities in a selected organic solvent. A 2018 study by Aitken and Slawin successfully demonstrated the use of Soxhlet extraction with dichloromethane to isolate the compound in pure form on a multi-gram scale, overcoming the limitations of previous methods.[1]
Principle of Soxhlet Extraction
Soxhlet extraction is a powerful and classical technique for the exhaustive extraction of a soluble compound from a solid matrix.[2][3] The method's high efficiency stems from its unique design, which ensures the solid sample is continuously percolated by freshly distilled, pure solvent.[4][5] This maintains a high concentration gradient between the solvent and the solid, driving the extraction process to completion.[6]
The core operating principle involves a cycle of solvent evaporation, condensation, and siphoning:
-
Evaporation: The extraction solvent in a boiling flask is heated, and its vapor travels up a distillation sidearm.[2]
-
Condensation: The vapor is cooled by a condenser, turning back into a liquid.[7]
-
Percolation: The pure, condensed solvent drips into a porous thimble containing the crude solid mixture.[6]
-
Extraction: The target compound dissolves in the warm solvent, which gradually fills the extraction chamber.
-
Siphoning: Once the solvent reaches a specific level, a siphon arm automatically drains the entire volume of the solute-rich solvent back into the boiling flask.[7]
-
Recycling: The non-volatile, extracted compound accumulates in the boiling flask, while the pure solvent is vaporized again, repeating the cycle.[6]
This process continues for several hours, ensuring that even compounds with limited solubility can be fully extracted.[3]
Sources
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- 2. organomation.com [organomation.com]
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Application Note: Definitive ¹H and ¹³C NMR Characterization of 5-Amino-3-methyl-1,2,4-thiadiazole
Abstract: This technical guide provides a comprehensive methodology for the definitive nuclear magnetic resonance (NMR) characterization of 5-Amino-3-methyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and materials chemistry.[1][2] Moving beyond a simple recitation of spectral data, this note explains the causal reasoning behind key experimental choices in sample preparation, data acquisition, and spectral interpretation. We present validated protocols and reference data, including a correction of previously published erroneous spectral assignments, to ensure a self-validating system for researchers.[2][3] The protocols are designed to be directly applicable in research and development settings, particularly for professionals in drug discovery and chemical synthesis.
Introduction: The Need for Unambiguous Structural Verification
This compound is a versatile building block used in the synthesis of various biologically active agents, including enzyme inhibitors and potential antibiotics.[2] As with any synthesized compound destined for high-stakes applications like drug development, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the molecular structure of organic compounds in solution.[4][5]
This application note provides an expert-level guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this specific thiadiazole. A key contribution of this guide is the presentation of corrected, high-confidence NMR data based on the work of Morris et al., who identified and rectified errors in earlier literature, providing a reliable benchmark for future studies.[2][3]
Molecular Structure and NMR-Active Environments
The structure of this compound possesses three distinct proton environments and three unique carbon environments, making it an ideal candidate for straightforward NMR analysis.
Figure 1: Molecular Structure of this compound.
Experimental Protocols: A Foundation of Quality Data
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample and the precision of the acquisition parameters. The following protocols are designed to maximize spectral resolution and signal-to-noise.
Protocol 1: High-Quality Sample Preparation
Causality: The objective is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities, which can cause severe line broadening.[6][7] The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH₂) through varying hydrogen-bonding interactions.[8]
Materials:
-
This compound (5-25 mg for ¹H; 50-100 mg for ¹³C)[9]
-
High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vortex mixer (optional)
Step-by-Step Methodology:
-
Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is highly recommended as it slows the rate of proton exchange, resulting in sharper -NH₂ signals.[8]
-
Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. If solubility is an issue, gentle warming can be applied.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is crucial to remove any suspended particles that would degrade spectral quality.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Protocol 2: D₂O Exchange for Amine Proton Confirmation
Causality: This is a definitive chemical test to identify signals from labile protons (-NH, -OH, -COOH). Protons attached to heteroatoms will exchange with the deuterium from D₂O, causing their corresponding signal in the ¹H NMR spectrum to disappear or significantly diminish.[6]
Step-by-Step Methodology:
-
Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 10-20 seconds to facilitate proton-deuterium exchange.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the "before" and "after" spectra. The signal corresponding to the -NH₂ protons will have vanished, confirming its assignment.
Spectral Analysis and Interpretation
The following data provides a reliable reference for the characterization of this molecule, based on corrected values reported in the literature.[2][3]
Workflow for NMR Structural Elucidation
Figure 2: Workflow from sample preparation to final structure confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum is simple, exhibiting two singlets. The integration ratio between the amino (-NH₂) and methyl (-CH₃) protons should be approximately 2:3.
-
-CH₃ Protons: This signal appears as a sharp singlet. Its chemical environment is relatively shielded, placing it in the upfield region of the spectrum.
-
-NH₂ Protons: This signal is a singlet that can be broad due to quadrupolar effects from the adjacent ¹⁴N and chemical exchange with residual water or the solvent.[6][10] Its chemical shift is highly dependent on the solvent, concentration, and temperature.[8]
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Functional Group | δ in DMSO-d₆[3] | δ in CDCl₃[3] | Multiplicity | Integration | In-Depth Rationale |
| -NH₂ | ~6.96 | ~5.00 | Singlet (broad) | 2H | The significant downfield shift in DMSO-d₆ is due to strong hydrogen bonding with the sulfoxide oxygen, which deshields the protons. The peak is often sharper in DMSO than in CDCl₃.[8] |
| -CH₃ | ~2.32 | ~2.44 | Singlet | 3H | The methyl group is attached to an sp²-hybridized carbon of the electron-deficient thiadiazole ring, resulting in a chemical shift further downfield than a typical alkyl methyl group. |
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show three distinct signals, corresponding to the three unique carbon environments in the molecule.
-
Ring Carbons (C3 & C5): These carbons are part of a heteroaromatic system and are significantly deshielded, appearing far downfield. Their exact assignment can be confirmed with advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC), but for routine verification, their presence in the expected region is sufficient. The carbon attached to the methyl group (C3) and the carbon attached to the amino group (C5) have distinct electronic environments.[11][12]
-
Methyl Carbon (-CH₃): This signal appears in the typical upfield aliphatic region.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Atom | δ in DMSO-d₆[3] | δ in CDCl₃[3] | In-Depth Rationale |
| C5 (-NH₂) | ~179.3 | ~179.9 | This carbon is double-bonded to a ring nitrogen and single-bonded to the exocyclic amine nitrogen and the ring sulfur atom. This highly deshielded environment places its resonance at a very low field. |
| C3 (-CH₃) | ~168.0 | ~168.2 | This carbon is part of a C=N double bond within the ring and is also attached to the methyl group. It is less deshielded than C5 but still characteristic of a carbon in a thiadiazole ring.[11] |
| -CH₃ | ~15.2 | ~15.5 | This sp³-hybridized carbon appears in the expected aliphatic region. Its chemical shift is slightly higher than a standard alkane due to the attachment to the electron-withdrawing ring system. |
Conclusion
The NMR characterization of this compound is straightforward when applying systematic and validated protocols. By utilizing high-quality sample preparation techniques and understanding the influence of solvent choice, researchers can reliably obtain high-resolution ¹H and ¹³C NMR spectra. The reference data provided in this note, based on corrected literature values, serves as an authoritative benchmark for the unambiguous structural confirmation of this important heterocyclic compound. The application of a D₂O exchange experiment provides an additional layer of certainty in assigning the labile amino protons, embodying the principle of a self-validating analytical workflow.
References
- Ağırbaş, H., & Kara, Y. (2004). "¹³C-NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives". Magnetic Resonance in Chemistry.
- Rauckyte, T., et al. (2007). "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles". Phosphorus, Sulfur, and Silicon and the Related Elements.
- Chylewska, A., et al. (2021). "Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin". MDPI.
- Ahmad, Z., et al. (2022). "Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding". PubMed Central.
- Loghmani-Kouzani, H., et al. (2007). "GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles". Taylor & Francis Online.
- Morris, G. A., et al. (2018). "this compound". ResearchGate.
- Morris, G. A., et al. (2018). "this compound". MDPI.
- Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures". ESA-IPB.
- Journal of Chemical and Pharmaceutical Research. "Synthesis and identification of some derivatives of 1,3,4-thiadiazole".
- Silva, A. M. S., et al. (2011). "Advanced NMR techniques for structural characterization of heterocyclic structures". Current Organic Chemistry.
- ResearchGate. "The NMR interpretations of some heterocyclic compounds which are...".
- Semantic Scholar. "Advanced NMR techniques for structural characterization of heterocyclic structures".
- Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility".
- Reddit. "Amine protons on NMR : r/OrganicChemistry".
- YouTube. "Methyl Sidechain Probes for Solution NMR of Large Proteins | Dr. Andrew McShan | Session 25".
- Karcı, F., et al. (2022). "Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates". PubMed Central.
- Nagy, V., et al. (2023). "NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis". ACS Sustainable Chemistry & Engineering.
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Application Note: Infrared Spectroscopy Analysis of 5-Amino-3-methyl-1,2,4-thiadiazole
Abstract
5-Amino-3-methyl-1,2,4-thiadiazole is a pivotal heterocyclic compound, serving as a critical building block in the synthesis of medicinally important molecules, including enzyme inhibitors and cephalosporin antibiotics.[1][2] Accurate and efficient structural verification is paramount in the drug development pipeline to ensure the identity and purity of such intermediates. This application note provides a comprehensive guide and detailed protocols for the analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. We outline the theoretical basis for its spectral features, present step-by-step protocols for sample preparation using both Potassium Bromide (KBr) pellet and Nujol mull techniques, and offer a systematic approach to spectral interpretation.
Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Synthesis
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique used to identify functional groups within a molecule. It operates on the principle that covalent bonds in a molecule are not rigid; they vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to an infrared spectrum that serves as a unique molecular "fingerprint."
For a molecule like this compound, FTIR is an indispensable tool. Its structure is defined by several key functional groups: a primary amino group (-NH₂), a methyl group (-CH₃), and the 1,2,4-thiadiazole heterocyclic ring. Each of these groups produces distinct absorption bands in the IR spectrum, allowing for unambiguous confirmation of the molecule's identity. This guide provides the necessary protocols and interpretive framework for researchers and drug development professionals to confidently perform this analysis.
Chemical Structure of this compound:
Figure 1. Structure highlighting key functional groups.
Predicted and Observed IR Absorption Profile
The primary utility of FTIR in this context is the identification of characteristic vibrations corresponding to the molecule's functional groups. A recent study has presented corrected IR data for this specific compound, providing a reliable benchmark for analysis.[1][2] The expected and experimentally observed absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹)[1] | Intensity & Characteristics |
| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | 3265, 3073 | Medium-Strong, Two distinct sharp peaks[3][4][5] |
| N-H Bend (Scissoring) | 1650 - 1580 | 1645 | Medium-Strong, Sharp[3][5] | |
| N-H Wag | 910 - 665 | 808 | Medium-Strong, Broad[3] | |
| Thiadiazole Ring | C=N Stretch | 1650 - 1550 | 1537 | Medium-Strong[6] |
| C-N Stretch | 1350 - 1250 | 1331 | Medium-Strong[3][5] | |
| Ring Vibrations | Fingerprint Region | 1489, 1123, 997, 590, 577 | Complex pattern, unique to the molecule | |
| Methyl Group (-CH₃) | C-H Asymmetric & Symmetric Stretch | 3000 - 2850 | 2766 | Medium-Weak |
| C-H Bend | 1470 - 1350 | 1379 | Medium |
Experimental Workflow
The systematic process for analyzing a solid sample like this compound involves sample preparation, data acquisition, and interpretation. This workflow ensures that the resulting spectrum is of high quality and free from artifacts.
Workflow for IR Spectroscopy Analysis.
Detailed Protocols
For solid samples, minimizing light scattering is crucial for a high-quality spectrum.[7][8] The following protocols describe the two most common transmission methods. The KBr pellet method is generally preferred for its transparency across the entire mid-IR range, while the Nujol mull is a faster alternative.[9]
Protocol 4.1: Sample Preparation - KBr Pellet Method
This method involves dispersing the solid sample within a matrix of an alkali halide, typically Potassium Bromide (KBr), which is transparent to infrared radiation.[10][11]
Rationale: Grinding the sample to a particle size smaller than the wavelength of the IR radiation and suspending it in a medium with a similar refractive index (when pressed) minimizes the Christiansen scattering effect, resulting in a clean, high-resolution spectrum.[7]
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade KBr powder (100-200 mg), thoroughly dried
-
Agate mortar and pestle
-
Pellet-forming die set
-
Hydraulic press
Procedure:
-
Cleaning: Thoroughly clean the mortar, pestle, and die set with a suitable solvent (e.g., acetone) and ensure they are completely dry to prevent moisture contamination.
-
Grinding: Place 1-2 mg of the sample into the agate mortar and grind it into a very fine powder.[12]
-
Mixing: Add ~100-200 mg of dry KBr powder to the mortar.[10] Mix gently but thoroughly with the ground sample until the mixture is homogenous. Avoid vigorous grinding at this stage, as KBr can absorb atmospheric moisture.[10]
-
Loading the Die: Transfer a small amount of the mixture into the pellet die barrel, ensuring an even layer at the bottom.
-
Pressing: Assemble the die and place it in the hydraulic press. If the die has a vacuum port, apply a vacuum to remove trapped air and moisture.[13] Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[7][12] The pressure causes the KBr to "cold-flow," creating a transparent or translucent pellet.
-
Pellet Release: Carefully release the pressure and disassemble the die. The resulting pellet should be thin and transparent. Place it in the spectrometer's sample holder for analysis.
Protocol 4.2: Sample Preparation - Nujol Mull Method
This technique involves suspending the finely powdered sample in a mineral oil (Nujol) to form a paste, which is then spread between two IR-transparent salt plates.[9][14]
Rationale: This is a rapid method that is useful for samples that may be sensitive to the high pressure of the KBr method or that react with alkali halides.[11] Its primary drawback is the interference from the Nujol itself.
Materials:
-
This compound (5-10 mg)
-
Nujol (high-purity mineral oil)
-
Agate mortar and pestle
-
Two IR-transparent salt plates (e.g., KBr or NaCl), stored in a desiccator
-
Spatula
Procedure:
-
Grinding: Place 5-10 mg of the sample into the agate mortar and grind to a fine, uniform powder.[9]
-
Mulling: Add one or two drops of Nujol to the powder.[15] Continue grinding until the mixture forms a smooth, viscous paste with the consistency of toothpaste.
-
Application: Using a spatula, transfer a small amount of the mull to the center of one salt plate.
-
Spreading: Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film. The film should be translucent and free of air bubbles.[9]
-
Analysis: Place the salt plate "sandwich" into the spectrometer's sample holder for analysis.
Data Interpretation
A systematic approach is required to interpret the resulting spectrum.[16]
-
Initial Check: For a KBr pellet, ensure the baseline is flat and there are no significant broad peaks around 3400 cm⁻¹ and 1640 cm⁻¹, which would indicate water contamination.[13] For a Nujol mull, mentally subtract or ignore the characteristic Nujol peaks (strong C-H stretches ~2924 cm⁻¹, bends ~1462 and ~1377 cm⁻¹).[9]
-
High-Frequency Region (4000 - 2500 cm⁻¹): Look for the key stretching vibrations. The most diagnostic feature for this compound is the presence of two sharp peaks between 3300 and 3500 cm⁻¹, confirming the primary amine (-NH₂) group.[3][4] Weaker C-H stretching bands from the methyl group will appear just below 3000 cm⁻¹.
-
Double Bond Region (2000 - 1500 cm⁻¹): Identify the strong absorption band around 1645 cm⁻¹, which is attributed to the N-H scissoring vibration.[1] The C=N stretching of the thiadiazole ring is also expected in this region, observed at 1537 cm⁻¹.[1]
-
Fingerprint Region (< 1500 cm⁻¹): This complex region contains a multitude of bending and stretching vibrations, including C-N stretching, C-H bending, and various deformations of the thiadiazole ring.[16][17][18] While assigning every peak is difficult, the overall pattern is unique to the molecule. Key observed peaks at 1489, 1379, 1331, 1123, 997, and 808 cm⁻¹ serve as a definitive fingerprint for structural confirmation when compared to a reference spectrum.[1]
Conclusion
FTIR spectroscopy is a powerful and definitive technique for the structural verification of this compound. By following the detailed protocols for either the KBr pellet or Nujol mull method, researchers can obtain high-quality spectra. The presence of characteristic absorption bands for the primary amine, methyl group, and thiadiazole ring provides a rapid and reliable confirmation of the compound's identity, which is a critical step in quality control for pharmaceutical research and development.
References
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- ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles.
- ResearchGate. (n.d.). Vibrational Analysis of the Spectra of 1,2,5-Oxadiazole, 1,2,5-Thiadiazole and 1,2,5-Selenadiazole.
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Application Note: Elucidating the Solid-State Architecture of 5-Amino-3-methyl-1,2,4-thiadiazole via Single-Crystal X-ray Diffraction
Abstract
This application note provides a detailed guide to the single-crystal X-ray diffraction (XRD) analysis of 5-Amino-3-methyl-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We outline a comprehensive protocol, from crystal preparation to structure refinement and validation, grounded in the definitive crystallographic study by Aitken and Slawin.[1][2] The causality behind key experimental choices is explained to provide field-proven insights for researchers undertaking similar small molecule structural determinations. The analysis reveals a complex supramolecular assembly governed by an extensive two-dimensional hydrogen-bonded network.
Introduction: The Significance of Structural Elucidation
This compound is a versatile heterocyclic scaffold that has been incorporated into a range of molecules with potential applications as pesticides, enzyme inhibitors, and pharmaceuticals.[1][2] The precise three-dimensional arrangement of atoms in the solid state is critical as it governs the compound's physical properties, stability, and intermolecular interactions, which are fundamental to its function in drug-receptor binding and materials science.
Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline solid.[3][4][5] It provides unambiguous data on bond lengths, bond angles, and the spatial arrangement of molecules, offering insights that are invaluable for understanding chemical and physical properties.[3] This guide leverages the published crystal structure of this compound to illustrate a best-practice workflow for small molecule crystallography.
Experimental Design & Rationale
The successful determination of a crystal structure is predicated on a logical and well-planned experimental workflow. Each step, from sample preparation to data analysis, is designed to maximize data quality and ensure a chemically sensible and accurate final structure.
Crystal Selection and Mounting
The foundation of a successful single-crystal XRD experiment is a high-quality crystal.
-
Causality: The crystal must be a single, well-formed specimen, free of significant defects, cracks, or twinning.[6] An ideal size for most modern diffractometers is between 30 and 300 microns.[3][4] This size is a compromise: large enough to diffract X-rays strongly but small enough to be uniformly bathed in the X-ray beam and to minimize X-ray absorption effects.
-
Protocol Insight: Crystals of this compound suitable for diffraction were obtained directly via Soxhlet extraction with dichloromethane, yielding pale brown crystals without the need for further recrystallization.[1][2] A suitable crystal should be selected under a microscope and mounted on a glass fiber or a cryo-loop with a minimal amount of non-diffracting adhesive like epoxy or paratone oil.[3]
Data Collection Strategy
The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible.
-
Causality: The crystal is cooled, typically to 100 K, to reduce thermal motion of the atoms. This results in sharper diffraction spots and improved data quality at higher resolution. The choice of X-ray source is also critical; Molybdenum (Mo) Kα radiation is often used for small organic molecules as it provides good resolution, while Copper (Cu) Kα radiation offers higher intensity for weakly diffracting or very small crystals.[3]
-
Protocol Insight: A complete dataset is collected by rotating the crystal in the X-ray beam.[3] Modern area detectors (like CCD or CMOS) capture diffraction patterns as a series of images, each corresponding to a small rotation of the crystal (e.g., 0.5-1.0°). The total rotation range and exposure time per frame are strategically chosen to ensure high completeness and redundancy of the data, which is crucial for accurate intensity measurements and subsequent structure solution.
Detailed Protocol: From Diffractometer to Final Structure
The following protocol outlines the key steps for the X-ray diffraction analysis of this compound.
Protocol 1: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting:
-
Select a well-formed, optically clear crystal (approx. 0.1-0.3 mm) under a polarized light microscope.
-
Mount the crystal on a cryo-loop using a cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (e.g., at 100 K) on the diffractometer goniometer.
-
-
Unit Cell Determination & Data Collection:
-
Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.
-
Based on the unit cell, devise a data collection strategy to cover the unique part of the reciprocal space for the determined crystal system (Monoclinic for this compound).
-
Initiate the full data collection using monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). This typically involves a series of ω and φ scans.
-
-
Data Reduction:
-
Integrate the raw diffraction images to determine the intensity and position of each reflection.
-
Apply corrections for experimental factors such as polarization, Lorentz factor, and absorption.
-
Merge equivalent reflections to generate a final file of unique reflection data (h, k, l, I, σ(I)).
-
-
Structure Solution (Solving the Phase Problem):
-
The measured intensities only provide the amplitudes of the structure factors, not their phases. This is the "phase problem" in crystallography.
-
For small molecules like this, Direct Methods are highly effective.[6] This involves using statistical relationships between the strongest reflections to directly estimate the initial phases.
-
Use the estimated phases to calculate an initial electron density map.
-
-
Structure Refinement:
-
Identify atomic positions from the peaks in the initial electron density map and build a preliminary molecular model.
-
Refine the model using full-matrix least-squares refinement. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed structure factor amplitudes (|F_obs|) and the calculated amplitudes (|F_calc|) from the model.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Refine the model until convergence is reached, as indicated by minimal shifts in atomic parameters and stable R-factors.
-
-
Structure Validation:
-
Critically assess the quality of the final model. Check for chemically sensible bond lengths and angles.
-
Examine the final difference electron density map for any significant unassigned peaks or holes.
-
Use validation software (e.g., PLATON as part of the checkCIF procedure) to check for missed symmetry or other potential errors.
-
Data Presentation and Results
The crystallographic analysis of this compound yielded a high-quality structure, summarized in the table below. The data is based on the findings published in Molbank.[1]
| Parameter | This compound |
| Empirical formula | C₃H₅N₃S |
| Formula weight | 115.16 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a / Å | 12.0673(4) |
| b / Å | 10.8710(3) |
| c / Å | 8.3565(3) |
| β / ° | 108.055(3) |
| Volume / ų | 1040.69(6) |
| Z | 8 |
| Z' | 2 |
| Calculated density / g cm⁻³ | 1.470 |
| Final R₁ [I > 2σ(I)] | 0.0298 |
| wR₂ (all data) | 0.0822 |
| Goodness-of-fit on F² | 1.053 |
| Table 1: Summary of Crystallographic Data. Data sourced from Aitken & Slawin (2018).[1] |
A key finding is that the asymmetric unit (Z') contains two distinct but very similar molecules.[1][2] The low final R-factor (R₁) of 2.98% indicates an excellent agreement between the experimental data and the final refined structural model.
Visualization of Workflows
To clarify the relationships between the key stages of the analysis, the following diagrams are provided.
Caption: Overall experimental workflow from synthesis to final structure.
Caption: Logical flow of structure solution and refinement.
Structural Interpretation and Key Findings
The crystal structure of this compound is dominated by an elaborate two-dimensional hydrogen-bonded network.[1][2] Each amino (-NH₂) group on a molecule acts as a hydrogen bond donor, forming connections with both the N2 and N4 nitrogen atoms of adjacent molecules.[1] This intricate network results in the formation of layers within the crystal lattice.
Specifically, the analysis reveals:
-
Pairs of molecules linked by head-to-tail N-H···N4 interactions.[1]
-
Large 20-membered rings formed exclusively through N-H···N2 interactions.[1]
-
Even larger 24-membered rings involving both types of hydrogen bonds.[1]
These strong, directional interactions dictate the molecular packing and are responsible for the compound's observed thermal stability and other solid-state properties. Understanding this supramolecular architecture is crucial for predicting polymorphism and for designing co-crystals in pharmaceutical development.
Conclusion
This application note has detailed a robust and validated protocol for the single-crystal X-ray diffraction analysis of this compound. By integrating the specific findings from the primary literature with fundamental crystallographic principles, we have provided a comprehensive guide for researchers. The elucidated structure, with its extensive hydrogen-bonding network, underscores the power of XRD to reveal the intricate solid-state architectures that govern the properties of important chemical compounds.
References
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- 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
- Kłak, J., Wujec, M., & Paneth, P. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(19), 4561. [Link]
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Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 5-Amino-3-methyl-1,2,4-thiadiazole as a Heterocyclic Diazo Component
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their widespread industrial importance stems from their structural diversity, which allows for the generation of a vast spectrum of colors with applications ranging from textiles to optical data storage. The synthesis of azo dyes classically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2]
While traditional azo dyes often utilize carbocyclic amines like aniline derivatives, the incorporation of heterocyclic amines as the diazo component has become a focal point of modern dye chemistry. Heterocyclic systems can introduce unique electronic properties, leading to dyes with higher molar extinction coefficients, significant bathochromic (deepening of color) shifts, and improved fastness properties.[3] The 1,2,4-thiadiazole ring, in particular, is a compelling scaffold. It is a stable aromatic system whose derivatives have found use in medicinal chemistry, materials science, and as pesticides.[4][5]
This guide focuses on the application of 5-Amino-3-methyl-1,2,4-thiadiazole as a novel diazo component for the synthesis of advanced azo dyes. This specific isomer is a valuable building block for creating complex molecules, including enzyme inhibitors and cephalosporin antibiotics.[4][6][7] Its use in azo dye synthesis opens pathways to new chromophores with potentially superior properties. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss the characterization of the resulting dyes.
Part I: The Diazo Component: this compound
The purity and correct characterization of the starting amine are paramount for a successful and reproducible synthesis. This compound is not as commonly used as its 1,3,4-thiadiazole cousins, and discrepancies in its reported physical data exist in the literature.[4] Therefore, utilizing a validated synthesis and purification protocol for the starting material is a critical first step.
An improved and reliable method for the multi-gram synthesis and purification of this compound has been reported, which avoids column chromatography and yields a product with consistent spectroscopic data.[4][6]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S | N/A |
| Molecular Weight | 115.16 g/mol | N/A |
| Melting Point | 202–204 °C | [4] |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [4] |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃) | [4] |
| FT-IR (ATR, cm⁻¹) | 3265, 3073 (N-H), 1645 (C=N), 1537, 1489 | [4] |
Note: The NMR data presented here are corrected values that resolve inconsistencies in earlier literature reports.[4]
Part II: The Synthesis of Azo Dyes - Mechanism and Rationale
The synthesis is a sequential process involving the activation of the amine (diazotization) followed by its reaction with a coupling partner. Understanding the causality behind the reaction conditions is key to optimizing the yield and purity of the final dye.
Step 1: Diazotization
Diazotization is the conversion of the primary amino group of this compound into a diazonium salt. This is achieved by treating the amine with a nitrosating agent, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[2]
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): Aromatic diazonium salts are notoriously unstable and can decompose violently at higher temperatures, losing N₂ gas.[2] Maintaining a low temperature throughout the reaction and coupling is the most critical parameter for success.
-
Acid Medium: A strong acid (e.g., H₂SO₄, HCl) is required to protonate sodium nitrite, forming nitrous acid (HNO₂), which is the precursor to the active nitrosating agent, the nitrosyl cation (NO⁺) or a related species.[8] For weakly basic heterocyclic amines like aminothiadiazoles, using nitrosylsulfuric acid (prepared from NaNO₂ and concentrated H₂SO₄) can be more effective.[2][8]
-
Amine Basicity: The 1,2,4-thiadiazole ring is electron-withdrawing, which reduces the basicity of the exocyclic amino group. This can make diazotization more challenging than for simple anilines, sometimes necessitating stronger acidic conditions to facilitate the reaction.[9]
Caption: Diazotization of the heterocyclic amine.
Step 2: Azo Coupling
The resulting diazonium salt is a weak electrophile that undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.
Causality Behind Experimental Choices:
-
Coupling Component: The choice of coupler determines the final color and properties of the dye. Common couplers include phenols, naphthols, anilines, and compounds with active methylene groups. They must possess strong electron-donating groups (e.g., –OH, –NR₂) to be sufficiently activated for the reaction.
-
pH Control: The pH of the coupling medium is critical and depends on the nature of the coupler.
-
Phenolic Couplers: The reaction is typically run in a slightly alkaline medium (pH 8-10). This deprotonates the hydroxyl group to the more strongly activating phenoxide ion (–O⁻), accelerating the coupling.
-
Aniline Couplers: The reaction is performed in a slightly acidic medium (pH 4-6). This ensures that a sufficient concentration of the diazonium salt exists while preventing excessive protonation of the aniline's amino group, which would deactivate the ring.
-
Caption: Electrophilic substitution in Azo Coupling.
Part III: Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) must be worn at all times. Diazonium salts are potentially explosive when dry and should always be handled in solution.
Protocol 1: Synthesis of this compound (Diazo Component)
This protocol is adapted from the validated procedure by Aitken & Slawin (2018).[4]
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Reagent Addition: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium methoxide (prepared from 24 g, 1.04 mol of sodium in 300 mL of methanol) from separate dropping funnels over 30 minutes. Maintain the temperature below 5 °C and ensure a slight excess of bromine (indicated by a faint orange color).
-
Quenching: After the addition is complete, add a small amount of extra sodium methoxide solution to quench the excess bromine until the orange color disappears.
-
Thiocyanate Addition: Add a solution of potassium thiocyanate (52 g, 0.53 mol) in methanol (200 mL) to the reaction mixture.
-
Reaction: Stir the mixture for 1 hour at low temperature, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Isolation: Filter the reaction mixture to remove inorganic salts (KBr, NaCl). Evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Purification: Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours. Evaporate the combined dichloromethane extracts under reduced pressure to yield the product as pale brown crystals (Typical yield: ~47%).[4]
-
Verification: Confirm the identity and purity of the product using the characterization data in Table 1 (Melting Point, NMR, IR).
Protocol 2: General Procedure for Synthesis of a Representative Azo Dye
This is a general protocol for the diazotization of this compound and its coupling with N,N-dimethylaniline.
A. Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, add concentrated sulfuric acid (10 mL) and cool it to 0 °C in an ice-salt bath.
-
Slowly and carefully add finely powdered sodium nitrite (0.76 g, 11 mmol) in small portions, ensuring the temperature does not exceed 10 °C. Stir until a clear solution of nitrosylsulfuric acid is formed.
-
In a separate beaker, dissolve this compound (1.15 g, 10 mmol) in glacial acetic acid (15 mL).
-
Cool the amine solution to 0-5 °C. Slowly add this solution dropwise to the cold nitrosylsulfuric acid solution over 20-30 minutes.
-
Stir the resulting mixture for an additional 2 hours at 0-5 °C. This is the diazonium salt solution (Solution A).
B. Preparation of the Coupler Solution
-
In a 500 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in glacial acetic acid (20 mL).
-
Cool the solution to 0-5 °C in an ice bath (Solution B).
C. The Coupling Reaction
-
Slowly add the diazonium salt solution (Solution A) dropwise to the cold, stirred coupler solution (Solution B) over 30 minutes.
-
Maintain the temperature at 0-5 °C throughout the addition. A colored precipitate should begin to form.
-
Continue stirring the reaction mixture in the ice bath for an additional 3-4 hours to ensure the completion of the coupling reaction.
-
Slowly neutralize the reaction mixture by adding a cold 10% aqueous sodium carbonate solution until the pH is approximately 6-7.
-
Filter the precipitated solid dye using a Buchner funnel.
-
Wash the crude dye thoroughly with cold water until the filtrate is neutral and colorless.
-
Dry the dye in a vacuum oven at 60 °C.
-
Purification: Recrystallize the crude dye from a suitable solvent, such as ethanol or a DMF/water mixture.
Part IV: Characterization and Expected Properties
The synthesized azo dyes should be characterized to confirm their structure and evaluate their properties.
-
Spectroscopic Analysis:
-
FT-IR: Look for the characteristic azo group (–N=N–) stretching vibration, typically found in the 1550-1575 cm⁻¹ region.
-
¹H and ¹³C NMR: Confirm the final structure by identifying the signals corresponding to both the thiadiazole and the coupler moieties.[2]
-
UV-Visible Spectroscopy: Dissolve the dye in a suitable solvent (e.g., DMF, ethanol) and record the absorption spectrum to determine the wavelength of maximum absorption (λmax), which dictates the color of the dye.
-
-
Expected Properties: Azo dyes derived from heterocyclic amines like aminothiadiazoles often exhibit properties desirable for disperse dyes, which are used for dyeing synthetic fibers like polyester.
-
Color: The presence of the electron-withdrawing thiadiazole ring is expected to cause a significant bathochromic shift, leading to deep and bright colors, likely in the orange to red or even blue range, depending on the coupling component.[3]
-
Fastness: These dyes often show good to excellent light, washing, and sublimation fastness properties when applied to polyester, making them highly durable.
-
Table 2: Expected Properties of Azo Dyes from this compound
| Property | Expected Outcome | Rationale |
| Color Range | Orange, Red, Magenta, Blue | The thiadiazole ring acts as a strong electron-acceptor, creating a strong push-pull system with electron-donating groups on the coupler, leading to deep colors. |
| λmax (in DMF) | 450 - 600 nm | Heterocyclic diazo components typically result in higher λmax values compared to their benzene-based analogues. |
| Solubility | Low in water; Soluble in organic solvents (DMF, Acetone) | Consistent with the non-ionic character of disperse dyes. |
| Application | Disperse dyeing of polyester fibers | The molecular size and low water solubility are ideal for application on hydrophobic fibers.[10] |
| Fastness | Good to Excellent | The compact, rigid structure and strong intramolecular charge transfer often lead to high stability against light and washing. |
Part V: Overall Synthesis and Analysis Workflow
The entire process from starting materials to a fully characterized final product can be visualized as a systematic workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
Application Notes and Protocols: 5-Amino-3-methyl-1,2,4-thiadiazole as a Precursor for Cephalosporin Antibiotics
For: Researchers, scientists, and drug development professionals in the field of antibiotic synthesis.
Introduction: The Strategic Importance of the Thiadiazole Moiety in Cephalosporins
Cephalosporin antibiotics represent a cornerstone of modern medicine in the fight against bacterial infections. The remarkable efficacy and broad spectrum of activity of these β-lactam antibiotics are significantly influenced by the nature of the side chains attached to the 7-aminocephalosporanic acid (7-ACA) core. The C-3 position, in particular, offers a critical site for modification to enhance pharmacokinetic and pharmacodynamic properties. The introduction of a methyl-thiadiazole moiety at this position has been a highly successful strategy, leading to the development of potent antibiotics such as Cefazolin.
5-Amino-3-methyl-1,2,4-thiadiazole is a key heterocyclic building block that serves as a precursor for the synthesis of the characteristic side chain of Cefazolin and related cephalosporins. Its chemical structure provides a versatile platform for the necessary chemical transformations to generate the required 2-mercapto-5-methyl-1,3,4-thiadiazole intermediate. This document provides a comprehensive guide for researchers on the synthesis of this crucial precursor, its conversion to the key intermediate, and its subsequent incorporation into the cephalosporin framework. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for informed optimization.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 17467-35-5 | [1] |
| Molecular Formula | C₃H₅N₃S | [1] |
| Molecular Weight | 115.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 202-204 °C | [1] |
| Solubility | Soluble in water | [1] |
Synthetic Workflow: From Precursor to Cephalosporin
The overall synthetic strategy involves a multi-step process, beginning with the synthesis of the precursor, this compound. This is followed by the critical conversion of the amino group to a mercapto group to yield 2-mercapto-5-methyl-1,3,4-thiadiazole. This intermediate is then coupled with 7-aminocephalosporanic acid (7-ACA) to form the cephalosporin nucleus with the desired side chain. Finally, acylation of the 7-amino group of this intermediate with a suitable acylating agent, such as a tetrazole acetic acid derivative, furnishes the final cephalosporin antibiotic.
Caption: Overall synthetic workflow from the precursor to the final cephalosporin antibiotic.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on an improved procedure for the synthesis of this compound, which avoids column chromatography for purification.[2]
Materials:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium metal
-
Potassium thiocyanate
-
Dichloromethane
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, and two dropping funnels
-
Ice-salt bath
-
Soxhlet extractor
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium (24 g, 1.04 mol) in methanol (300 mL) under an inert atmosphere.
-
In a separate flask, dissolve acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) and cool the solution in an ice-salt bath.
-
Simultaneously, add bromine (85 g, 0.53 mol) from one dropping funnel and the prepared sodium methoxide solution from another dropping funnel to the stirred acetamidine hydrochloride solution over a period of 30 minutes. Maintain a slight excess of bromine (indicated by a faint orange color) throughout the addition.
-
After the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining bromine, resulting in a colorless solution.
-
Add potassium thiocyanate (51.5 g, 0.53 mol) to the reaction mixture and stir at room temperature for 12 hours.
-
Filter the reaction mixture to remove the precipitated inorganic salts.
-
Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as pale brown crystals.
Expected Yield: ~47%
Protocol 2: Conversion of this compound to 2-Mercapto-5-methyl-1,3,4-thiadiazole
This protocol is a representative procedure based on the principles of the Sandmeyer reaction for the conversion of a heterocyclic amine to a thiol.[2][3] This reaction involves the diazotization of the amino group followed by displacement with a sulfur nucleophile. Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of nitrogen gas and the use of corrosive acids.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Potassium ethyl xanthate
-
Sodium hydroxide
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer and a thermometer
-
Ice bath
-
Separatory funnel
Procedure:
-
Suspend this compound (0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL) in a three-necked flask. Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (0.11 mol) in water (20 mL). Add this solution dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear solution.
-
In a separate beaker, dissolve potassium ethyl xanthate (0.12 mol) in water (50 mL).
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with continuous stirring. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Heat the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the intermediate xanthate.
-
Cool the reaction mixture and make it basic by the slow addition of a 20% sodium hydroxide solution. This will hydrolyze the xanthate to the corresponding thiol.
-
Extract the aqueous solution with diethyl ether to remove any organic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 2-mercapto-5-methyl-1,3,4-thiadiazole.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Expected Yield: Moderate to good; may require optimization.
Protocol 3: Synthesis of 7-Amino-3-[(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl]-3-cephem-4-carboxylic Acid (7-ACA-TD)
This protocol describes the nucleophilic substitution of the acetoxy group of 7-ACA with the synthesized 2-mercapto-5-methyl-1,3,4-thiadiazole.[4][5]
Materials:
-
7-Aminocephalosporanic acid (7-ACA)
-
2-Mercapto-5-methyl-1,3,4-thiadiazole
-
Triethylamine
-
Pivalic acid
-
Water
-
Acetone
Equipment:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-mercapto-5-methyl-1,3,4-thiadiazole (30 g), triethylamine (32 mL), and pivalic acid (5 g) in water (2 liters).
-
Heat the mixture to 82 °C with stirring.
-
In a single portion, add 7-aminocephalosporanic acid (40 g, 92% purity) and an additional 5 g of pivalic acid to the hot solution.
-
A precipitate will begin to form within a few minutes. Continue vigorous stirring at 82 °C for 30 minutes.
-
Cool the mixture to 65 °C and then filter the solid product.
-
Wash the isolated solid with water and then with acetone.
-
Cool the filtrate to 20 °C to obtain a second crop of the product.
-
Combine the two fractions and dry under vacuum to yield 7-amino-3-[(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid.
Expected Yield: ~87%
Protocol 4: Enzymatic Synthesis of Cefazolin
This protocol outlines the enzymatic acylation of the 7-ACA-TD intermediate with an activated form of 1H-tetrazole-1-acetic acid, a common method for Cefazolin synthesis.[3][6]
Materials:
-
7-Amino-3-[(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACA-TD)
-
Methyl ester of 1H-tetrazole-1-acetic acid (activated acyl donor)
-
Immobilized Penicillin G amidase (PGA)
-
Phosphate buffer (pH 7.0)
-
Hydrochloric acid
Equipment:
-
pH-statted reaction vessel with a stirrer and temperature control
-
Filtration apparatus
Procedure:
-
Suspend the 7-ACA-TD intermediate in phosphate buffer (pH 7.0) in the reaction vessel.
-
Add the methyl ester of 1H-tetrazole-1-acetic acid to the suspension. The molar ratio of the acyl donor to the 7-ACA-TD intermediate should be optimized, typically ranging from 1.5:1 to 4:1.
-
Add the immobilized Penicillin G amidase to the reaction mixture.
-
Maintain the temperature of the reaction at 25-30 °C and the pH at 7.0 by the controlled addition of a dilute base solution.
-
Monitor the progress of the reaction by HPLC.
-
Once the reaction is complete, filter off the immobilized enzyme for reuse.
-
Acidify the filtrate to a pH of approximately 2.5 with hydrochloric acid to precipitate the Cefazolin.
-
Filter the Cefazolin precipitate, wash with cold water, and dry under vacuum.
Expected Yield: High, dependent on enzyme activity and reaction conditions.
Data Visualization
Caption: Chemical structures of the precursor, key intermediate, and the final cephalosporin product.
Conclusion and Future Perspectives
The protocols outlined in this application note provide a comprehensive guide for the synthesis of cephalosporin antibiotics, such as Cefazolin, utilizing this compound as a key precursor. The successful conversion of this precursor to the essential 2-mercapto-5-methyl-1,3,4-thiadiazole intermediate is a critical step, and the provided representative protocol based on the Sandmeyer reaction offers a viable route for this transformation. Further optimization of this step may lead to improved yields and process efficiency. The subsequent enzymatic acylation represents a green and efficient method for the final antibiotic synthesis. This workflow highlights the importance of strategic precursor selection and the power of combining chemical and enzymatic methods in modern pharmaceutical manufacturing. Future research could focus on developing a one-pot synthesis from the precursor to the final cephalosporin, further streamlining the process and reducing waste.
References
- Ahmed, B., et al. (Year). Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol. Journal Name, Volume(Issue), pages. [Link not available]
- Filimonov, V. D., et al. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides. Synthesis, 2007(1), 81-84. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- Chinese Patent CN104910188A. (2015). Synthetic method of cefazolin acid.
- Russian Patent RU2210596C2. (2003). Method of synthesis of cefazolin.
- Leuckart, R. (1890). Eine neue Methode zur Darstellung aromatischer Mercaptane. Journal für Praktische Chemie, 41(1), 179-224. [Link]
- Saleh, M. M., & Dauood, S. S. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Um-Salama Science Journal, 4(2), 271-279. [Link]
- PrepChem. (n.d.). Synthesis of 7-amino-3-[(2-methyl-1,3,4-thiadiazol-5-yl)thiomethyl]-3-cephem-4-carboxylic acid. [Link]
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry & Biology Interface. (2011). A Novel and Efficient Method for the Synthesis of 5,6-Disubstituted Pyridine-3-sulfonyl Chlorides from Corresponding Amines via Diazotization. Chemistry & Biology Interface, 1(3), 360-364. [Link]
- Google Patents. (2020).
- Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
- El-Sayed, W. A., et al. (2019). Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. Current Organic Synthesis, 16(5), 801-809. [Link]
- PrepChem. (n.d.). Synthesis of 7-amino-3(5-methyl-1,3,4-thiadiazol-2-yl) thiomethyl-3-cephem-4-carboxylic acid (7-ACA-TD). [Link]
- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496. [Link]
- Al-Obaydi, A. A. M. (2015). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Journal of Chemistry, 2015, 1-6. [Link]
- Colomber, J. P., & Moyano, E. L. (2011). New application of heterocyclic diazonium salts. Synthesis of pyrazolo[3,4- d][2][7][8]triazin-4-ones. Tetrahedron Letters, 52(17), 2174-2176. [Link]
- Wang, B., et al. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. Journal of the Iranian Chemical Society, 16(12), 2685-2695. [Link]
- Rezki, N., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 653. [Link]
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. arkat-usa.org [arkat-usa.org]
- 5. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 6. cbijournal.com [cbijournal.com]
Application Notes & Protocols: A Tiered Strategy for the In Vitro Screening of Novel 5-Amino-3-methyl-1,2,4-thiadiazole Derivatives
Abstract: The 1,2,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, 5-Amino-3-methyl-1,2,4-thiadiazole serves as a crucial building block for developing novel therapeutic agents, notably as enzyme inhibitors.[3][4] This guide provides a comprehensive, tiered in vitro screening strategy for researchers and drug development professionals working with novel libraries of this compound derivatives. The protocols herein are designed to be self-validating, enabling the efficient identification of bioactive compounds, characterization of their cytotoxicity, and elucidation of their mechanism of action, thereby accelerating the early stages of the drug discovery process.[5]
Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Scaffold
The this compound core is a five-membered heterocyclic compound whose chemical characteristics make it exceptionally useful in synthetic organic chemistry.[3] Its structure, featuring an amine group and the thiadiazole ring system, provides multiple reactive sites for modification, making it an ideal starting point for creating diverse chemical libraries for drug discovery.[3] The broader class of 1,3,4-thiadiazole derivatives is known to possess significant and varied biological activities, which provides a strong rationale for screening new analogues against a range of biological targets.[6][7]
A logical and resource-efficient approach to screening a new library of compounds involves a tiered or cascaded strategy.[8] This methodology begins with broad, high-throughput assays to assess general cytotoxicity, followed by more specific, target-oriented assays for the "hit" compounds that pass the initial filter. This ensures that resources are focused on derivatives with the most promising therapeutic potential while minimizing confounding data from non-specific cellular toxicity.
Tier 1: Primary Screening - Cytotoxicity Profiling
Rationale: The crucial first step in any small molecule screen is to assess general cytotoxicity.[9] A compound that indiscriminately kills all cells is not a viable therapeutic candidate. These assays are rapid, cost-effective, and suitable for high-throughput screening (HTS), allowing for the quick elimination of unsuitable compounds.[10][11] We will detail two common methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
Protocol: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates reduced metabolic activity, which is an indicator of cytotoxicity or cytostatic effects.[12]
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cancer or normal cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette and microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The LDH assay quantitatively measures this released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a red formazan product.[13][14] The amount of color formation is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[14]
Materials:
-
As per MTT assay, but replace MTT and solubilization solution with a commercial LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution).
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Controls:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with vehicle only.
-
Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (or 1% Triton X-100) 45 minutes before the end of the incubation. This represents 100% cytotoxicity.
-
Medium Background Control: Wells with medium but no cells.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate mix). Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 490 nm.
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Tier 2: Target-Based Assays
Rationale: Compounds that are non-toxic or show selective toxicity in Tier 1 can be advanced to target-based assays. Given that thiadiazole derivatives are known to act as enzyme inhibitors, a generic enzyme inhibition assay is a logical next step.[4][15] Alternatively, if the compound library was designed to target a specific G-protein coupled receptor (GPCR), a receptor binding assay would be appropriate.
Protocol: Generic Enzyme Inhibition Assay
Principle: This protocol measures the ability of a test compound to inhibit the activity of a purified enzyme.[16] The rate of the enzymatic reaction (conversion of a substrate to a product) is monitored in the presence and absence of the inhibitor.[15] The product can be colorimetric, fluorescent, or luminescent, depending on the enzyme and substrate used.
Materials:
-
Purified enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer optimized for enzyme activity
-
Test compounds dissolved in DMSO
-
96- or 384-well microplates (black or clear, depending on readout)
-
Microplate reader
Step-by-Step Methodology:
-
Assay Setup: In a microplate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (a serial dilution is recommended).
-
-
Controls:
-
Vehicle Control (100% Activity): Enzyme with vehicle (DMSO) only.
-
Positive Control: Enzyme with a known inhibitor.
-
Negative Control (0% Activity): Reaction mix without the enzyme.
-
-
Enzyme Addition: Add the enzyme solution to each well (except the negative control).
-
Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the test compound to bind to the enzyme before the reaction starts.[15]
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Measure Product Formation: Immediately begin measuring the signal (absorbance, fluorescence, etc.) at regular time intervals using a microplate reader in kinetic mode. The rate of the reaction is determined from the initial linear portion of the progress curve.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition: % Inhibition = (1 - (V₀ with Inhibitor / V₀ of Vehicle Control)) * 100
-
Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Table 1: Example Data for Enzyme Inhibition Assay
| Compound Conc. (µM) | Reaction Rate (RFU/min) | % Inhibition |
| 0 (Vehicle) | 1500 | 0% |
| 0.1 | 1350 | 10% |
| 1 | 825 | 45% |
| 10 | 210 | 86% |
| 100 | 50 | 97% |
| No Enzyme Control | 10 | - |
Protocol: Competitive Receptor Binding Assay
Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a known radiolabeled or fluorescently labeled ligand for binding to a specific receptor. A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. This is a powerful method to determine the binding affinity (Ki) of a compound for its target.[17]
Materials:
-
Membrane preparation or purified receptor source
-
Radiolabeled or fluorescently labeled ligand (e.g., [³H]-ligand)
-
Test compounds dissolved in DMSO
-
Assay buffer
-
Filter plates (e.g., glass fiber) and vacuum manifold (for filtration assays) or appropriate beads (for Scintillation Proximity Assays - SPA).[17]
-
Scintillation counter or fluorescence plate reader
Step-by-Step Methodology:
-
Assay Setup: In a microplate, add assay buffer, the membrane/receptor preparation, the test compound (at various concentrations), and a fixed concentration of the labeled ligand (typically at or below its Kd value).[17]
-
Controls:
-
Total Binding: All components except the test compound.
-
Non-specific Binding (NSB): All components plus a high concentration of a known unlabeled ligand to saturate the receptors. This measures the amount of labeled ligand that binds to non-receptor components.
-
Vehicle Control: All components with vehicle (DMSO) only.
-
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes at room temperature).
-
Separation of Bound/Free Ligand:
-
Filtration: Rapidly filter the contents of each well through the filter plate, washing with ice-cold buffer to remove unbound ligand.
-
SPA: No separation step is needed; the signal is only generated when the radiolabeled ligand is in close proximity to the bead-bound receptor.
-
-
Detection: Measure the signal (e.g., counts per minute for radioligands) for each well.
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding inhibition for each concentration of the test compound.
-
Plot the inhibition data against the log of the test compound concentration to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Tier 3: Cellular Signaling Pathway Analysis
Rationale: After identifying a compound that binds to a specific target (Tier 2), the next step is to confirm that this binding event translates into a functional cellular response. Signaling pathway analysis helps to elucidate the compound's mechanism of action (MoA) within a biological context.[18][19] For example, if a compound inhibits a kinase, one would expect to see a decrease in the phosphorylation of that kinase's downstream substrates.
Protocol: Western Blotting for Phospho-Protein Levels This protocol is an example of how to measure the effect of an inhibitor on a specific signaling node.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells and grow until they reach ~80% confluency. Starve the cells (e.g., in serum-free medium) for several hours to reduce basal pathway activation.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the lead thiadiazole derivative for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate growth factor or ligand (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) to activate the pathway of interest.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH).
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Data Interpretation: A potent and specific inhibitor should show a dose-dependent decrease in the level of the phosphorylated target protein upon stimulation, without affecting the total protein levels. This provides strong evidence of on-target activity in a cellular context.
References
- A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
- The Chemical Properties and Synthetic Utility of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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- Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI. [Link]
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- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17695–17705. [Link]
- Tools and Strategies for Studying Cell Signaling P
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- A comparison of mechanistic signaling pathway activity analysis methods. (2018).
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- Pathway Analysis with Signaling Hypergraphs. (n.d.). Virginia Tech. [Link]
- LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences. [Link]
- Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. (2013). Current Protocols in Toxicology, Chapter 22, Unit 22.1. [Link]
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- Exploring In Vitro Testing: Methods, Benefits, and Regul
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell, 37(1). [Link]
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Application Notes & Protocols: Leveraging 5-Amino-3-methyl-1,2,4-thiadiazole in the Development of Novel Pesticides
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The 1,2,4-thiadiazole heterocycle is a privileged scaffold in medicinal and agricultural chemistry, recognized for its diverse biological activities.[1][2][3] This document provides a comprehensive guide to the application of a key building block, 5-Amino-3-methyl-1,2,4-thiadiazole , in the discovery and development of potential new pesticides.[4][5][6] We offer detailed protocols for the synthesis of the core molecule, strategies for derivative synthesis to explore structure-activity relationships (SAR), and robust bioassay methodologies for evaluating insecticidal efficacy. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational techniques.
The Strategic Importance of the 1,2,4-Thiadiazole Scaffold
Heterocyclic compounds are the cornerstone of modern agrochemical research. The 1,2,4-thiadiazole ring, in particular, is a five-membered aromatic system containing sulfur and nitrogen atoms that often imparts desirable physicochemical properties and biological activity to a molecule.[7][8] Its rigid structure can position key functional groups in a precise three-dimensional orientation for interaction with biological targets. Furthermore, the toxophoric –N=C–S– group is believed to contribute to a broad spectrum of biocidal properties.[9]
This compound serves as a versatile and highly valuable precursor in this context.[5][10] The primary amino group at the 5-position provides a reactive handle for a wide array of chemical modifications, allowing for the systematic development of compound libraries to screen for pesticidal activity against various insects, fungi, and weeds.
Synthesis of the Core Scaffold: this compound
A reliable, multi-gram scale synthesis of the starting material is crucial for any development program. The following protocol is an improved procedure that avoids column chromatography, making it suitable for producing the necessary quantities for derivatization and screening.[4][6]
Principle of the Synthesis
The synthesis proceeds via an in situ generation of N-bromoacetamidine from acetamidine hydrochloride. This reactive intermediate is not isolated but is immediately treated with a thiocyanate salt. The subsequent intramolecular cyclization and condensation reaction forms the stable 1,2,4-thiadiazole ring. The final product is isolated from inorganic byproducts using Soxhlet extraction, a continuous extraction technique ideal for separating compounds with differing solubilities.[4]
Detailed Synthesis Protocol
Materials:
-
Acetamidine hydrochloride
-
Methanol (MeOH)
-
Bromine (Br₂)
-
Sodium metal (Na)
-
Potassium thiocyanate (KSCN)
-
Dichloromethane (DCM)
-
Ice-salt bath
-
Two separate dropping funnels
-
Round-bottom flask with magnetic stirrer
-
Rotary evaporator
-
Soxhlet extraction apparatus
Procedure:
-
Preparation of Sodium Methoxide: In a separate flask, carefully dissolve sodium (24 g, 1.04 mol) in methanol (300 mL) under an inert atmosphere. This is a highly exothermic reaction and must be done with caution.
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the flask in an ice-salt bath.
-
Simultaneous Addition: Add bromine (85 g, 0.53 mol) and the prepared sodium methoxide solution simultaneously from separate dropping funnels over 30 minutes.
-
Causality Note: The simultaneous addition is critical. It ensures that the N-bromoacetamidine intermediate is formed in the presence of the base required for the subsequent reaction, while keeping the bromine in a slight excess to drive the initial reaction forward.
-
-
Neutralization: After the addition is complete, add a small amount of extra sodium methoxide solution until the slight orange color from the excess bromine disappears.
-
Ring Formation: Add potassium thiocyanate (52 g, 0.53 mol) to the reaction mixture and stir at room temperature for 4 hours.
-
Initial Isolation: Filter the resulting mixture to remove the bulk of the inorganic salts (NaBr, KBr). Evaporate the filtrate under reduced pressure using a rotary evaporator.
-
Purification by Soxhlet Extraction: The residual solid, a mixture of the desired product and salts, is placed in a thimble in a Soxhlet extractor. Extract with dichloromethane for 18 hours.[4]
-
Causality Note: Dichloromethane is chosen for its ability to dissolve the organic product while leaving the insoluble inorganic salts behind. The continuous nature of Soxhlet extraction ensures a high-efficiency separation.
-
-
Final Product: Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as a crystalline solid (typical yield: ~45-50%).[4]
Synthesis Workflow Diagram
Caption: General workflow for pesticide screening.
Data Interpretation: Structure-Activity Relationship (SAR)
The primary goal of synthesizing derivatives is to establish an SAR, which links the chemical structure of a molecule to its biological activity. By comparing the LC₅₀ values of the parent compound and its derivatives, researchers can identify which chemical modifications enhance or diminish pesticidal potency.
Table 1: Hypothetical Bioassay Data for this compound Derivatives against Aphis craccivora
| Compound ID | Modification at 5-Amino Position | Contact Toxicity LC₅₀ (µg/mL) | Stomach Toxicity LC₅₀ (µg/mL) |
| AMT-01 (Parent) | -NH₂ | >100 | >100 |
| AMT-D01 | Acetamide [-NH-C(O)CH₃] | 85.2 | 92.5 |
| AMT-D02 | 4-Fluoro-benzamide [-NH-C(O)-C₆H₄-F] | 15.7 | 21.3 |
| AMT-D03 | 2,4-Dichloro-benzamide [-NH-C(O)-C₆H₃-Cl₂] | 8.9 | 12.4 |
| Positive Control | Imidacloprid | 7.5 | 9.8 |
Interpretation:
-
The parent compound, AMT-01 , shows minimal activity.
-
Acylation to form a simple acetamide (AMT-D01 ) slightly increases activity.
-
The introduction of an aromatic ring with electron-withdrawing groups significantly boosts potency. The presence of fluorine (AMT-D02 ) and especially dichlorosubstitution (AMT-D03 ) leads to a dramatic decrease in the LC₅₀, bringing its activity closer to that of the commercial standard. This observation aligns with studies where halogen substitution on aromatic rings of thiadiazole derivatives enhances insecticidal activity. [11]* This SAR suggests that a lipophilic, electron-deficient aromatic moiety attached to the 5-amino position is a key feature for high insecticidal activity in this chemical series.
Proposed Mechanism of Action: Avenues for Investigation
While the precise molecular target of novel thiadiazole pesticides requires extensive investigation, the chemical class is known to interact with various biological systems. [9][12]Based on the structures showing high potency (e.g., AMT-D03 ), a plausible hypothesis is the inhibition of a critical enzyme system within the insect. The combination of the thiadiazole core and a halogenated phenyl group may allow the molecule to bind to active sites normally occupied by natural substrates, disrupting vital metabolic or neurological processes.
Future research should focus on enzyme inhibition assays (e.g., acetylcholinesterase), cellular respiration studies, or competitive binding assays with known insecticide targets to elucidate the specific mechanism of action.
Hypothetical Enzyme Inhibition Pathway
Caption: Hypothetical mechanism via competitive enzyme inhibition.
References
- Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo.
- Sparks, T. C., & Nauen, R. (2010). Bioassays for monitoring insecticide resistance. Journal of Visualized Experiments.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- Skelton, C., & Everman, S. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications.
- This compound | 17467-35-5. (n.d.). J&K Scientific.
- Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal.
- Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.
- Valarezo, E., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules.
- Siddiqui, N., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.
- Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal.
- Ilas, J., & Turel, I. (2020). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. ResearchGate.
- Kumar, S., & Parle, A. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.
- Koval, A., et al. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science.
- Sharma, V., et al. (2018). 1,3,4-THIADIAZOLE AND ITS DERIVATIVES: A REVIEW ON BIOLOGICAL ACTIVITIES. ResearchGate.
- Gümüş, M., et al. (2018). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules.
- Wan, R., et al. (2011). Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide. Nucleosides, Nucleotides & Nucleic Acids.
- Fadda, A. A., et al. (2017). Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. RSC Advances.
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.).
- This compound. (n.d.). S.W.ChemiLab.
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Synthesis of "5-Amino-3-methyl-1,2,4-thiadiazole" derivatives for anticancer studies
An Application Guide to the Synthesis and Evaluation of 5-Amino-3-methyl-1,2,4-thiadiazole Derivatives for Anticancer Drug Discovery
Introduction: The Promise of the 1,2,4-Thiadiazole Scaffold
The search for novel anticancer agents is a cornerstone of medicinal chemistry, with a significant focus on heterocyclic scaffolds that offer diverse biological activities. Among these, the 1,2,4-thiadiazole ring system has emerged as a "privileged structure" due to its presence in numerous compounds with potent pharmacological properties. Its mesoionic character allows thiadiazole-containing molecules to readily cross cellular membranes and interact with various biological targets, often with high specificity and reduced toxicity.[1][2][3] This guide provides a comprehensive overview of the synthesis of derivatives based on the this compound core, a versatile starting material for creating compound libraries for anticancer screening. We will detail not only the synthetic protocols but also the rationale behind the experimental design and the subsequent biological evaluation workflows critical for drug development professionals.
Section 1: Synthesis of the Core Scaffold: this compound
The foundation of any derivatization project is a reliable and scalable synthesis of the core molecule. The synthesis of this compound typically involves the reaction of an in situ generated N-haloacetamidine with a thiocyanate salt.[4] The following protocol is an improved method for producing the target compound in high purity on a multi-gram scale without the need for column chromatography, making it suitable for library synthesis.[4][5]
Protocol 1: Multi-gram Synthesis of this compound (1)
Rationale: This procedure involves the simultaneous addition of bromine and sodium methoxide to acetamidine hydrochloride. This carefully controlled addition generates N-bromoacetamidine in situ, which immediately reacts with potassium thiocyanate. Using a Soxhlet extraction for purification is a highly efficient method for separating the organic product from the inorganic salts generated during the reaction.
Materials:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium metal
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
Prepare a solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) in a reaction vessel equipped with two dropping funnels and a stirrer. Cool the vessel in an ice-salt bath.
-
Prepare a solution of sodium methoxide by carefully dissolving sodium (24 g, 1.04 mol) in methanol (300 mL).
-
From separate dropping funnels, simultaneously add bromine (85 g, 0.53 mol) and the sodium methoxide solution to the stirred acetamidine solution over 30 minutes.
-
Causality Check: The rate of addition should be controlled to maintain a slight excess of bromine (indicated by a faint orange color). This ensures the complete conversion of acetamidine to its N-bromo intermediate.
-
After the addition is complete, add a small amount of extra sodium methoxide solution dropwise until the orange color disappears, indicating the quenching of excess bromine.
-
Add potassium thiocyanate (52 g, 0.53 mol) to the reaction mixture and stir at room temperature for 18 hours.
-
Filter the mixture to remove the precipitated inorganic salts (NaBr, KBr, KCl).
-
Evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Purification: Subject the residual solid to continuous extraction with dichloromethane for 18 hours using a Soxhlet apparatus.
-
Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound (1) as pale brown crystals (yields of ~47% have been reported).[4]
Characterization:
-
Melting Point: 202–204 °C[4]
-
¹H-NMR (400 MHz, DMSO-d₆): δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)[4]
-
¹³C-NMR (100 MHz, DMSO-d₆): δ 183.2 (C5), 169.2 (C3), 18.7 (CH₃)[4]
-
IR (ATR): 3265, 3073 (N-H stretching), 1645 (N-H bending), 1537, 1489 (C=N stretching) cm⁻¹[4]
Section 2: Strategies for Derivatization at the 5-Amino Position
The 5-amino group of the core scaffold is an ideal handle for chemical modification. Its nucleophilicity allows for a range of reactions to introduce diverse substituents, which is crucial for exploring the structure-activity relationship (SAR). By modifying this position, researchers can alter the compound's polarity, size, hydrogen bonding capability, and overall conformation, all of which can profoundly impact its interaction with biological targets.[2][6]
The primary goal is to generate a library of analogues by reacting the core amine with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and aldehydes, to form amides, sulfonamides, and Schiff bases, respectively.
Caption: Workflow for generating a diverse library of anticancer candidates.
Section 3: Exemplar Protocol for Amide Derivative Synthesis
This protocol provides a representative method for synthesizing an N-acylated derivative, a common and effective modification for enhancing biological activity.
Protocol 2: Synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide (2)
Rationale: This is a standard nucleophilic acyl substitution reaction. Pyridine acts as a mild base to neutralize the HCl gas generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is used as an inert solvent. The purification by recrystallization is chosen for its simplicity and effectiveness in removing unreacted starting materials and the pyridinium hydrochloride salt.
Materials:
-
This compound (1)
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Dissolve this compound (1.15 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution and cool the flask to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 mL, 10.5 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (50 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide (2) as a white or off-white solid.
Section 4: In Vitro Anticancer Evaluation
Once a library of derivatives is synthesized and characterized, the next critical step is to assess their biological activity. This is typically initiated with in vitro screening against a panel of human cancer cell lines to determine their cytotoxic or anti-proliferative effects.[7][8]
Caption: A systematic workflow for the in vitro evaluation of novel compounds.
Protocol 3: Cytotoxicity Determination using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[7] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring, converting the yellow MTT to a dark purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation
The cytotoxicity data should be summarized in a clear, tabular format.
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) ± SD |
| 2a (R=Phenyl) | Breast | MCF-7 | 5.5 ± 0.4 |
| Lung | A549 | 12.1 ± 1.1 | |
| Colon | HCT-116 | 8.9 ± 0.7 | |
| 2b (R=4-Cl-Ph) | Breast | MCF-7 | 2.1 ± 0.2 |
| Lung | A549 | 6.8 ± 0.5 | |
| Colon | HCT-116 | 4.3 ± 0.3 | |
| Doxorubicin | Breast | MCF-7 | 0.8 ± 0.1 |
(Note: Data are hypothetical for illustrative purposes.)
Section 5: Elucidating the Mechanism of Action
Potent compounds identified in the primary screen should be subjected to further studies to understand their mechanism of action. Thiadiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[9][10][11]
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[7] Many anticancer drugs induce cell cycle arrest at specific checkpoints. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content.
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests drug-induced cell cycle arrest at that checkpoint.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). PI is used as a marker for membrane integrity, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells immediately by flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates induction of early apoptosis.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel anticancer agents. The synthetic routes are straightforward, allowing for the creation of large, diverse libraries of compounds. A systematic approach, combining robust synthesis, high-throughput in vitro screening, and detailed mechanistic studies, provides a clear and effective pathway for identifying promising drug candidates. The structure-activity relationship data gleaned from these studies is invaluable for the rational design of next-generation derivatives with enhanced potency and selectivity.[6][13]
References
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- Sudhakar, D. G. S., Rao, A. S., & Reddy, C. V. R. (2019). Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole. Russian Journal of General Chemistry, 89(12), 2635-2641.
- Szeliga, M., & Obmińska-Mrukowicz, B. (2017). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 69(5), 985-995. [Link]
- Saeed, A., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(11), 3249. [Link]
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- In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpret
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- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Karpoormath, R., et al. (2019). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1][9][10]thiadiazole Scaffolds. Letters in Drug Design & Discovery, 16(1), 10-22. [Link]
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Application Notes and Protocols for Antimicrobial Activity Testing of 5-Amino-3-methyl-1,2,4-thiadiazole Derivatives
Authored by: A Senior Application Scientist
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1] Heterocyclic compounds, particularly those containing the thiadiazole nucleus, represent a promising class of molecules with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The 1,3,4-thiadiazole scaffold, in particular, is a key structural component in numerous clinically used drugs and is noted for its favorable pharmacokinetic properties such as high metabolic stability.[4][5] The 5-amino-3-methyl-1,2,4-thiadiazole core is a versatile starting material for the synthesis of a diverse library of derivatives.[6][7] Modifications at the amino group can lead to compounds with varied electronic and steric properties, potentially enhancing their interaction with microbial targets and thereby their antimicrobial efficacy.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives of this compound and the subsequent evaluation of their antimicrobial activity. The protocols detailed herein are designed to be robust and reproducible, providing a solid framework for the screening and characterization of new antimicrobial candidates.
Part 1: Synthesis of this compound Derivatives
A common and effective method for generating a library of derivatives from this compound is through the formation of Schiff bases via condensation with various substituted aromatic aldehydes. This approach is advantageous due to the wide availability of aldehydes, allowing for extensive structure-activity relationship (SAR) studies.
Protocol 1: Synthesis of N-(substituted-benzylidene)-3-methyl-1,2,4-thiadiazol-5-amine Derivatives
This protocol outlines a general procedure for the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.
-
Reaction Monitoring: Periodically take small aliquots of the reaction mixture and spot them on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture) to check for the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Part 2: Antimicrobial Activity Testing
The following section details standardized protocols for evaluating the antimicrobial efficacy of the synthesized this compound derivatives. These methods are widely accepted and provide a reliable assessment of a compound's antimicrobial properties.[8][9]
Qualitative Antimicrobial Susceptibility Testing
The Kirby-Bauer disk diffusion method is a valuable initial screening tool to qualitatively assess the antimicrobial activity of the synthesized compounds.[10][11][12]
Principle: This method involves placing paper discs impregnated with the test compound onto an agar plate uniformly inoculated with a specific microorganism. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.[10][11] The size of this zone is proportional to the antimicrobial potency of the compound.[11]
Materials:
-
Synthesized this compound derivatives
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[13]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Positive control (e.g., Ciprofloxacin) and negative control (e.g., DMSO) discs
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: From a fresh culture of the test bacterium, pick a few well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14]
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.[9] Streak the swab evenly across the entire surface of an MHA plate in three different directions to ensure uniform growth.[9][14]
-
Disc Application: Aseptically place paper discs impregnated with a known concentration of the test compounds onto the inoculated agar surface. Also, place a positive control disc and a negative control disc. Ensure the discs are in firm contact with the agar.
-
Incubation: Invert the plates and incubate them at 35 ± 2°C for 18-24 hours.[10][11]
-
Result Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition (including the disc diameter) to the nearest millimeter.[15]
Quantitative Antimicrobial Susceptibility Testing
For a more detailed and quantitative assessment of antimicrobial activity, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) should be determined.[1][16]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][17] This method involves challenging the microorganism with serial dilutions of the test compound in a liquid growth medium.[17]
Materials:
-
Synthesized derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (prepared as in Protocol 2)
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Positive control (standard antibiotic) and negative control (no compound)
Procedure:
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial inoculum as described in Protocol 2 and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[1]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[18]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20] It is determined as a follow-up to the MIC test.
Materials:
-
Results from the MIC test (Protocol 3)
-
Sterile MHA plates
-
Micropipette
-
Sterile spreader or inoculating loop
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10 µL aliquot.[18]
-
Plating: Spot-inoculate the 10 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[18]
-
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[19][20]
Data Presentation and Interpretation
Table 1: Representative Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Substituent (R) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. E. coli | MBC/MIC Ratio (S. aureus) |
| Derivative 1 | -H | 15 | 12 | 64 | 128 | 128 | 256 | 2 |
| Derivative 2 | 4-Cl | 22 | 18 | 16 | 32 | 32 | 64 | 2 |
| Derivative 3 | 4-OCH₃ | 17 | 14 | 32 | 64 | 128 | 256 | 4 |
| Ciprofloxacin | - | 30 | 28 | 1 | 0.5 | 2 | 1 | 2 |
| DMSO | - | 0 | 0 | >256 | >256 | >256 | >256 | - |
Interpretation of Results:
-
Zone of Inhibition: A larger zone of inhibition generally indicates greater antimicrobial activity.[11]
-
MIC: A lower MIC value signifies a more potent antimicrobial agent.[17]
-
MBC/MIC Ratio: This ratio helps to differentiate between bactericidal and bacteriostatic effects. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
Visualizing the Experimental Workflow
Diagram 1: General Workflow for Antimicrobial Activity Testing
Caption: A flowchart illustrating the key stages from compound synthesis to antimicrobial data analysis.
Diagram 2: Broth Microdilution for MIC Determination
Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the synthesis and antimicrobial evaluation of novel this compound derivatives. By systematically applying these methods, researchers can effectively screen compound libraries, identify promising antimicrobial candidates, and gain valuable insights into the structure-activity relationships that govern their biological activity. Adherence to standardized protocols is crucial for generating reliable and reproducible data, which is fundamental to the successful development of new therapeutic agents to combat infectious diseases.
References
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- Vertex AI Search. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Southeast Asian Fisheries Development Center. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Vertex AI Search. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
- University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology.
- Microchem Laboratory. (n.d.). Zone of Inhibition Test for Antimicrobial Activity.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- National Institutes of Health. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC.
- Taylor & Francis eBooks. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- ACS Publications. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls.
- Schwalbe, R., et al. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Nelson Labs. (n.d.). Zone of Inhibition.
- Request PDF. (n.d.). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- MDPI. (2018). This compound.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
- PubMed. (n.d.). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes.
- PubMed. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- ResearchGate. (n.d.). Systematic scheme for synthesizing 5-amino-1,3,4-thiadiazole derivatives.
- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents.
- National Institutes of Health. (n.d.). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC.
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Troubleshooting & Optimization
Improved isolation procedure for "5-Amino-3-methyl-1,2,4-thiadiazole"
This guide is designed for researchers, scientists, and drug development professionals working with 5-Amino-3-methyl-1,2,4-thiadiazole. It provides in-depth troubleshooting for common issues encountered during its isolation and purification, moving beyond standard protocols to explain the underlying chemical principles for more robust and reproducible results.
Troubleshooting Guide: Isolating High-Purity this compound
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: My yield of this compound is consistently low and variable after synthesis and initial workup. What are the likely causes and how can I improve this?
Answer:
Low and inconsistent yields are common when using traditional isolation methods for this compound. The primary issue stems from the nature of its synthesis, which typically involves the reaction of an N-haloacetamidine with a metal thiocyanate.[1][2] This process inevitably produces a mixture of the desired product and significant quantities of inorganic salts (e.g., sodium bromide, potassium chloride).[1][2]
Causality:
-
Inadequate Removal of Inorganic Salts: The original isolation procedure relies on recrystallization from water to remove these salts.[1] However, in practice, the product often crashes out of solution with metal halides still trapped within the crystal lattice, leading to a low-purity solid and loss of product during the process.[1]
-
Failed Simple Extraction: A simple liquid-liquid or solid-liquid extraction with solvents like isopropanol is often insufficient to efficiently separate the product from the highly polar inorganic byproducts.[1]
Solution: An Improved, Chromatography-Free Isolation Protocol
A more robust and scalable method involves a continuous solid-liquid extraction using a Soxhlet apparatus. This technique is highly effective at separating the organic product from the inorganic salts.
Detailed Experimental Protocol:
-
Initial Workup: After the synthesis reaction is complete, filter the reaction mixture to remove the bulk of the precipitated inorganic salts.
-
Solvent Removal: Evaporate the filtrate under reduced pressure to obtain a residual solid. This solid is a mixture of your product and the remaining inorganic salts.
-
Soxhlet Extraction:
-
Place the dried residual solid into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with dichloromethane (DCM).
-
Assemble the apparatus and heat the DCM to a gentle reflux. The DCM vapor will bypass the thimble, condense, and drip back into the thimble, dissolving the this compound.
-
Once the thimble is full, the solvent containing the dissolved product will siphon back into the distillation flask.
-
Continue this process for approximately 18 hours.[1] This extended, continuous extraction ensures exhaustive removal of the product from the inorganic matrix.
-
-
Final Isolation: After the extraction is complete, allow the apparatus to cool. The inorganic salts will remain in the thimble. The pure product is in the distillation flask, dissolved in DCM. Evaporate the DCM under reduced pressure to yield pale brown crystals of pure this compound.[1]
This method has been shown to produce the product on a 20-30 gram scale with good yield (around 47%) and high purity, avoiding the need for column chromatography.[1]
Question 2: I've isolated my product, but the characterization data (NMR, melting point) doesn't match the literature. How can I troubleshoot this?
Answer:
Discrepancies in analytical data for this compound are a known issue, largely due to previously published erroneous data and potential contamination with inorganic salts.[1][2]
Causality & Troubleshooting Workflow:
-
Verify Melting Point: The corrected melting point for pure this compound is in the range of 202–204 °C.[1] Significantly lower or broader melting points are a strong indicator of impurities, most likely residual inorganic salts from the synthesis.
-
Re-evaluate NMR Spectra: There have been several discrepancies in the reported NMR data for this compound.[1][2] For example, one report cites a melting point of 68 °C and ¹³C-NMR values inconsistent with the 1,2,4-thiadiazole ring system.[1][2]
-
Action: Compare your spectra against the validated data presented in the table below. The presence of your product can be confirmed by these key shifts. Significant deviation suggests impurity or misidentification.
-
Data Presentation: Corrected vs. Previously Reported Spectroscopic Data
| Analysis | Corrected & Validated Data [1] | Previously Reported (Erroneous) Data [1][2] |
| Melting Point | 202–204 °C | 68 °C |
| ¹³C-NMR (DMSO-d₆) | δ 183.2, 169.2, 18.7 | δ 169.94, 133.80, 18.48 |
| ¹³C-NMR (CD₃OD) | δ 185.6, 171.0, 18.5 | Not widely reported |
| ¹H-NMR (DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | Inconsistent reports |
| ¹H-NMR (CD₃OD) | δ 2.31 (s, 3H, CH₃) | δ 3.27 (s) |
-
Assess IR Spectrum: The IR spectrum should be consistent with the functional groups present. Key peaks for the pure compound include N-H stretches (3265, 3073 cm⁻¹) and C=N stretching (1645 cm⁻¹).[1]
Visualization: Troubleshooting Workflow for Purity Issues
Caption: Troubleshooting workflow for purity verification.
Frequently Asked Questions (FAQs)
Q: Why is a chromatography-free isolation preferred for this compound on a multi-gram scale?
A: While column chromatography is a powerful purification technique, it has drawbacks for larger-scale work.[1][2] It can be time-consuming, requires large volumes of solvent, and can lead to product loss on the column. The Soxhlet extraction method is more efficient for removing the specific type of inorganic salt impurities generated in this synthesis, is easily scalable, and runs semi-autonomously, making it ideal for producing multi-gram quantities of pure product.[1]
Q: What are the key solubility properties of this compound?
A: The compound is sparingly soluble in water, which is why recrystallization from water is challenging and often ineffective at removing co-precipitated salts.[1] It shows good solubility in dichloromethane, which is exploited in the Soxhlet extraction method. It is also soluble in polar organic solvents like methanol and DMSO, which are used for NMR analysis.[1][3]
Q: What is the primary synthetic route for this compound?
A: The most common synthesis starts with acetamidine hydrochloride.[1][2] This is treated with bromine and sodium methoxide in methanol to generate an N-bromoacetamidine intermediate in situ. This reactive intermediate is not isolated but is directly treated with a thiocyanate salt (like potassium thiocyanate) to form the 1,2,4-thiadiazole ring.[1]
Visualization: Improved Isolation Workflow
Sources
Technical Support Center: Overcoming Low Yield in 5-Amino-3-methyl-1,2,4-thiadiazole Synthesis
Introduction: 5-Amino-3-methyl-1,2,4-thiadiazole is a valuable heterocyclic building block in medicinal chemistry, notably as a precursor for enzyme inhibitors and cephalosporin antibiotics.[1][2] Despite its first synthesis being reported in 1954, researchers frequently encounter challenges with low yields and purification difficulties. The common synthetic route, involving the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate, inherently produces significant quantities of inorganic salts that complicate product isolation.[1][2]
This guide provides a structured, in-depth troubleshooting resource for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, ensuring you can diagnose issues and rationally optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis and purification of this compound in a direct question-and-answer format.
Q1: My reaction seems to work, but the final isolated yield is consistently low and variable. What is the most likely cause?
A: The most significant contributor to low and inconsistent yields is almost always the post-reaction work-up and purification, not necessarily the cyclization reaction itself. The reaction of N-bromoacetamidine with potassium thiocyanate generates the target molecule alongside substantial amounts of inorganic salts (e.g., sodium bromide, potassium bromide).
-
Causality: These salts are often co-precipitated with the product upon solvent removal. The original purification method, recrystallization from water, is often inefficient at separating the highly polar organic product from these highly water-soluble salts, leading to significant product loss and contamination.[2] Simple filtration is inadequate for the same reasons. The key challenge is the selective extraction of the desired compound from this inorganic matrix.
Q2: I have a solid crude product, but it's contaminated with salts. Standard recrystallization isn't working. What is the most effective, chromatography-free purification method?
A: An improved and highly recommended procedure for multi-gram scale purification avoids chromatography by employing a continuous solid-liquid extraction technique. The most effective method is Soxhlet extraction using dichloromethane (DCM).[2]
-
Expert Insight: Dichloromethane is an excellent solvent for this compound but does not dissolve the inorganic salt byproducts. The continuous cycling of fresh, hot solvent in a Soxhlet apparatus ensures exhaustive extraction of the product from the crude solid, leaving the inorganic impurities behind in the thimble. This method is superior to simple washing or recrystallization for achieving high purity on a larger scale. A 47% isolated yield of pure product has been reported using this technique.[2]
Q3: My characterization data (¹H NMR, ¹³C NMR, m.p.) is inconsistent with some older literature reports. Did my synthesis fail?
A: Not necessarily. It is crucial to be aware that there are documented discrepancies and erroneous data in previously published literature for this compound.[1][2] A thorough re-characterization using modern spectroscopic techniques and X-ray diffraction has provided corrected and reliable data.[1] Always compare your results against well-validated, recent sources.
| Parameter | Validated Data | Commonly Cited Erroneous Data |
| Melting Point | 202–204 °C[2] | Reports as low as 68 °C or 192.5-193 °C exist[1] |
| ¹H NMR (CD₃OD) | δ 2.31 (s)[2] | δ 3.27 (s)[1] |
| ¹³C NMR (CD₃OD) | δ 185.6, 171.0, 18.5[2] | δ 169.94, 133.80, 18.48[1] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis from acetamidine?
A: The synthesis is a multi-step, one-pot process that proceeds through a reactive, unisolated intermediate.
-
In-situ Halogenation: Acetamidine hydrochloride is reacted with bromine in the presence of a base (sodium methoxide). The base deprotonates the acetamidine, and the resulting neutral amidine is halogenated by bromine to form N-bromoacetamidine. The simultaneous addition of bromine and base is critical to control the concentration of this unstable intermediate.[2]
-
Nucleophilic Attack: The sulfur atom of the potassium thiocyanate anion (SCN⁻) acts as a nucleophile, attacking the N-bromoacetamidine.
-
Intramolecular Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the thiocyanate moiety onto the amidine carbon, followed by elimination, leads to the formation of the stable 1,2,4-thiadiazole aromatic ring.
Q2: Are there alternative synthetic routes to 5-amino-1,2,4-thiadiazoles that I could explore?
A: Yes, while the N-haloamidine route is common for this specific molecule, the broader class of 5-amino-1,2,4-thiadiazoles can be synthesized via several other pathways. These are often based on the oxidative cyclization of an appropriate precursor.
-
Oxidative Cyclization of Imidoyl Thioureas: This is a very common method where a pre-formed imidoyl thiourea is cyclized using an oxidizing agent to form the N-S bond.[3]
-
Oxidative Coupling of Amidines and Isothiocyanates: This approach involves the direct reaction of an amidine with an isothiocyanate in the presence of an oxidant like iodine or under electrochemical conditions.[3][4]
-
From N-Chloroamidines: A newer route reacts N-chloroamidines with isothiocyanates, which avoids additive oxidizing agents and can offer high yields.[5]
Q3: What are the primary safety hazards associated with this synthesis?
A: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Bromine (Br₂): Highly corrosive, toxic upon inhalation, and causes severe burns. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Sodium Metal (Na): Reacts violently with water and alcohols (like methanol) to produce flammable hydrogen gas and a corrosive base. Must be handled under an inert atmosphere or in a dry solvent.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All work, including Soxhlet extraction and solvent evaporation, must be conducted within a well-ventilated fume hood.
Section 3: Detailed Experimental Protocol
This protocol is adapted from the improved, multi-gram scale synthesis and purification procedure reported by Aitken and Slawin, which has been demonstrated to be reliable.[2]
Materials & Reagents:
-
Acetamidine hydrochloride (50.0 g, 0.53 mol)
-
Methanol (550 mL total)
-
Bromine (85 g, 0.53 mol)
-
Sodium metal (24 g, 1.04 mol)
-
Potassium thiocyanate (52 g, 0.53 mol)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer and two separate dropping funnels, dissolve acetamidine hydrochloride (50.0 g) in methanol (250 mL). Cool the flask in an ice-salt bath.
-
Prepare Reagent Solutions:
-
Carefully prepare a solution of sodium methoxide by adding sodium metal (24 g) in portions to methanol (300 mL) in a separate flask, allowing the reaction to proceed safely.
-
Place the bromine (85 g) in one dropping funnel and the prepared sodium methoxide solution in the other.
-
-
Simultaneous Addition: Add the bromine and sodium methoxide solutions simultaneously to the stirred, cooled acetamidine solution over a period of ~30 minutes. Maintain the rate of addition such that the reaction mixture always has a slight orange color (slight excess of bromine).
-
Quenching: Once the addition is complete, add a small amount of extra sodium methoxide solution dropwise until the orange color just disappears.
-
Thiocyanate Addition: Add solid potassium thiocyanate (52 g) to the mixture and stir at room temperature for 18 hours.
-
Initial Work-up: Filter the reaction mixture to remove the bulk of precipitated inorganic salts. Wash the filter cake with a small amount of methanol.
-
Evaporation: Combine the filtrate and washings and evaporate to dryness under reduced pressure. This will yield a solid crude product containing the target compound and remaining salts.
-
Soxhlet Extraction (Purification): Place the residual solid into a large cellulose thimble and perform a continuous Soxhlet extraction with dichloromethane for 18 hours.
-
Final Isolation: After extraction is complete, evaporate the dichloromethane from the collection flask under reduced pressure. The resulting pale brown crystals are the pure this compound product (Expected yield: ~28.0 g, 47%).
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. MDPI.
- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of 1,2,4-thiadiazoles 3 via intramolecular cyclization.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- de Oliveira, C. S., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química.
- Khan, I., et al. (2022). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][6][7]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry.
- ResearchGate. (n.d.). Transition-Metal-Free S-N Bond Formation: Synthesis of 5-Amino-1,2,4-Thiadiazoles form Isothiocyanates with Amidines.
- ResearchGate. (n.d.). The known and developed synthetic routes to 5-amino-1,2,4-thiadiazoles.
Sources
Removal of inorganic salt impurities from "5-Amino-3-methyl-1,2,4-thiadiazole"
Technical Support Center: Purification of 5-Amino-3-methyl-1,2,4-thiadiazole
Introduction: this compound is a vital heterocyclic intermediate, serving as a critical building block in the synthesis of advanced pharmaceutical compounds, including non-peptide inhibitors of beta-secretase for neurological disease research.[1][2] A common challenge encountered during its synthesis is the co-formation of inorganic salts, which can interfere with subsequent reactions and compromise the final product's purity.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and in-depth protocols to effectively remove these inorganic impurities, ensuring a high-purity product suitable for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my crude this compound contaminated with inorganic salts?
A1: The presence of inorganic salts is almost always a direct result of the reagents used during synthesis. Common synthetic routes involve the reaction of an N-haloacetamidine (often generated in situ from acetamidine hydrochloride, bromine, and a base like sodium methoxide) with a metal thiocyanate, such as potassium thiocyanate.[3] This process inevitably produces inorganic byproducts like sodium chloride, sodium bromide, and potassium bromide, which co-precipitate or remain mixed with the crude organic product upon initial isolation.[4]
Q2: What is the most effective and straightforward method for removing these salts on a multi-gram lab scale?
A2: Recrystallization is the most powerful and widely recommended technique for purifying solid organic compounds like this compound from inorganic salt impurities.[5][6] The principle is based on the differential solubility of the compound and the impurities in a chosen solvent at varying temperatures.[7]
-
Causality: Your target compound should be highly soluble in the hot solvent but sparingly soluble at cold temperatures. Conversely, the inorganic salt impurities should ideally be highly soluble in the solvent even when cold, or completely insoluble.[6] When the hot, saturated solution cools, the drastic decrease in solubility forces the pure organic compound to crystallize, leaving the salt impurities behind in the solution (mother liquor).[7] The original purification method for this specific compound relied on recrystallization from water, which remains a highly effective choice.[3][4]
Q3: My recrystallization is not working well—either the yield is very low or the product is still impure. What are the common pitfalls?
A3: This is a frequent issue that can almost always be traced back to a few key procedural steps. Here’s a troubleshooting checklist:
-
Problem: Using Too Much Solvent: This is the most common cause of low yield.
-
Explanation: The goal is to create a saturated solution at the solvent's boiling point.[7] Adding excessive solvent means that even upon cooling, a significant portion of your product will remain dissolved and will not crystallize.[7]
-
Solution: Always start by adding a minimal amount of near-boiling solvent to your crude solid, just enough to dissolve it completely.[7][8] If you've already added too much, carefully evaporate the excess solvent to re-saturate the solution and then allow it to cool again.
-
-
Problem: Cooling the Solution Too Quickly: This leads to impure crystals.
-
Explanation: Rapid cooling, such as immediately placing the hot flask in an ice bath, causes the compound to precipitate or "crash out" of the solution rapidly.[8] This traps impurities, including the mother liquor containing dissolved salts, within the crystal lattice.[6]
-
Solution: Allow the hot solution to cool slowly and undisturbed to room temperature first.[8] This promotes the formation of large, well-ordered crystals that naturally exclude foreign molecules.[7] Once the flask has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize the yield of the remaining dissolved product.[8]
-
-
Problem: Premature Crystallization During Hot Filtration:
-
Explanation: If your crude product contains insoluble impurities (besides the salts), a hot filtration step is necessary. However, the solution can cool in the funnel, causing your product to crystallize along with the impurities you're trying to remove.[5]
-
Solution: Use a pre-heated funnel and filter flask. Before filtering, add a small excess of hot solvent to the solution to keep it from becoming saturated during the brief filtration process. You will need to evaporate this excess solvent before the final cooling and crystallization step.[5]
-
Q4: Can I use liquid-liquid extraction to remove the salts instead?
A4: Yes, liquid-liquid extraction (LLE) is a viable alternative, particularly if the crude product is an oil or if recrystallization proves difficult. The strategy relies on the vast difference in polarity between your organic compound and the inorganic salts.
-
Principle: Inorganic salts are highly soluble in water but virtually insoluble in most common organic solvents.[9] Your target compound, while polar, can be driven into an organic layer.
-
Procedure: Dissolve the crude mixture in water and a suitable, water-immiscible organic solvent (e.g., ethyl acetate). The inorganic salts will partition exclusively into the aqueous phase, while the this compound will move into the organic phase. Separating the layers and evaporating the organic solvent will yield the purified product.[9]
-
Expert Insight: Due to the polarity of this compound, you may face poor partitioning into the organic layer. To overcome this, a technique called "salting out" can be highly effective. By saturating the aqueous layer with a salt that is not your impurity (e.g., adding a large amount of NaCl or Na₂SO₄), you decrease the solubility of the organic compound in the aqueous phase, forcing more of it into the organic layer and improving your recovery.[10][11]
Q5: How do I confirm that my purified product is free of inorganic salts?
A5: A combination of simple and advanced analytical techniques provides a self-validating system for purity confirmation.
-
Melting Point Analysis: This is a quick and effective first check. Pure this compound has a sharp melting point around 202 °C.[1][12] The presence of impurities, including salts, will typically cause the melting point to be depressed (lower) and to occur over a broader range.
-
Qualitative Test for Halide Ions (e.g., Cl⁻, Br⁻): Since the common salt impurities are halides, a simple precipitation test can be indicative. Dissolve a small sample of your purified product in deionized water. Add a few drops of dilute nitric acid followed by a few drops of silver nitrate (AgNO₃) solution. The formation of a white or yellowish precipitate (AgCl/AgBr) indicates the presence of residual halide salts.
-
Spectroscopic Analysis (¹H and ¹³C NMR): This is the definitive method. The NMR spectrum of the pure compound is well-characterized.[3] Inorganic salts are NMR-inactive and will not produce signals, so a clean spectrum corresponding to the known structure is a strong indicator of high purity. The absence of unexpected peaks confirms the removal of organic impurities as well.
-
Advanced Elemental Analysis: For rigorous quality control, techniques like Ion Chromatography (IC) can quantitatively determine the concentration of specific anions and cations (e.g., Na⁺, K⁺, Cl⁻, Br⁻) at parts-per-million (ppm) levels.[13]
Visual & Data-Driven Guides
Decision Workflow for Purification
This diagram outlines the logical steps from receiving the crude product to confirming its purity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Recrystallization [sites.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound CAS#: 17467-35-5 [m.chemicalbook.com]
- 13. Inorganic Analysis [intertek.com]
Addressing discrepancies in "5-Amino-3-methyl-1,2,4-thiadiazole" spectroscopic data
Welcome to the technical support center for 5-Amino-3-methyl-1,2,4-thiadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this heterocyclic scaffold. My goal is to provide field-proven insights and robust troubleshooting protocols to help you navigate and resolve common discrepancies in spectroscopic data, ensuring the integrity of your experimental results. Historical inconsistencies in published data for this compound have been a known source of confusion, and this guide aims to provide definitive clarification.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹³C NMR spectrum for this compound shows signals around δ 183 and 169 ppm, but I've found older literature reporting a ring carbon at δ 133.80. Which is correct?
This is a critical and frequently encountered issue. The data reporting a ¹³C NMR signal at δ 133.80 is erroneous and corresponds to a product with an incorrect melting point of 68 °C, likely due to impurities or misidentification in an early report.[1][2]
Causality & Expertise: For 1,2,4-thiadiazole ring systems, both ring carbons are expected to resonate in the δ 165–190 ppm range due to the influence of the electronegative nitrogen and sulfur atoms.[1] The values of ~183 ppm and ~169 ppm are consistent with the expected chemical environment of the C5 (adjacent to the amino group and sulfur) and C3 (adjacent to the methyl group) carbons, respectively.
Actionable Protocol:
-
Verify Melting Point: The correct melting point for pure this compound is in the range of 202–204 °C.[1] A significantly lower melting point is a primary indicator of sample impurity.
-
Reference Corrected Data: Compare your spectrum against validated data. The correct chemical shifts are solvent-dependent.
Data Presentation: ¹³C NMR Chemical Shifts (δ ppm)
| Carbon Atom | Corrected Value (DMSO-d₆) | Corrected Value (CD₃OD) | Erroneous Reported Value |
| C5 | 183.2 | 185.6 | 169.94 |
| C3 | 169.2 | 171.0 | 133.80 (Incorrect) |
| CH₃ | 18.7 | 18.5 | 18.48 |
| Data sourced from a comprehensive study that corrected previous reports.[1] |
Q2: The chemical shifts in my ¹H NMR spectrum, particularly the amine protons, vary significantly with the solvent used. Is this an issue?
This is normal and expected behavior. The chemical environment of protons, especially those attached to heteroatoms (like the -NH₂ group), is highly sensitive to the surrounding solvent.[3][4]
Causality & Expertise:
-
Solvent Polarity & Hydrogen Bonding: Solvents like DMSO-d₆ are polar aprotic but strong hydrogen bond acceptors. This interaction with the NH₂ protons can lead to deshielding, shifting them downfield.[5][6][7] In protic solvents like methanol-d₄ (CD₃OD), the amine protons can undergo rapid chemical exchange with the deuterium atoms of the solvent, which can cause the signal to broaden, shift, or even disappear into the baseline.[8]
-
Magnetic Anisotropy: Aromatic solvents can induce significant shifts due to their unique magnetic fields.[4]
Data Presentation: ¹H NMR Chemical Shifts (δ ppm)
| Protons | Chemical Shift (DMSO-d₆) | Chemical Shift (CD₃OD) |
| NH₂ | 7.82 (broad singlet, 2H) | Not typically observed |
| CH₃ | 2.23 (singlet, 3H) | 2.31 (singlet, 3H) |
| Data sourced from validated experimental results.[1] |
Q3: My IR spectrum is missing a key "N=C-S" peak at 2050 cm⁻¹ that was mentioned in one publication. Why?
The report of an infrared peak at 2050 cm⁻¹ for the N=C-S group in this molecule is incorrect.[1] Re-evaluation of the IR spectrum of the pure compound has shown this peak to be absent.
Trustworthiness & Validation: Relying on a comprehensive set of validated peaks is crucial for structural confirmation. The key vibrational modes for this compound are associated with N-H and C=N stretching, and NH₂ bending.
Reference IR Data (ATR):
-
~3265, 3073 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~1645 cm⁻¹: NH₂ scissoring (bending) vibration.
-
~1537, 1489 cm⁻¹: C=N stretching and ring vibrations. Data confirmed by modern spectroscopic analysis.[1]
Q4: Could amino-imino tautomerism explain spectral variations in my sample?
While tautomerism is a fundamental concept for many nitrogen-containing heterocycles, the major reported discrepancies for this specific compound are due to historical errors and sample purity issues.[1][9][10] However, understanding the potential tautomeric equilibrium is important for this class of molecules.
Expertise & Mechanistic Insight: this compound can theoretically exist in an equilibrium between the amino form and the imino form. For most related systems, such as 2-aminothiazoles, the aromatic amino form is heavily favored.[11] Spectroscopic techniques would typically show one dominant species at room temperature unless specific solvent or temperature conditions are used to shift the equilibrium.
Mandatory Visualization: Tautomeric Forms
Caption: Potential amino-imino tautomerism.
Troubleshooting Workflows & Protocols
Systematic Troubleshooting Workflow for Spectroscopic Data
When faced with conflicting data, a logical, step-wise approach is essential. This workflow ensures that the most common and impactful issues are addressed first.
Mandatory Visualization: Troubleshooting Flowchart
Caption: Logical workflow for data discrepancy resolution.
Experimental Protocol 1: Purification of this compound
Trustworthiness: This protocol is adapted from a published procedure that successfully yielded high-purity material with correct spectroscopic and physical properties.[1] The synthesis of this compound often results in contamination with inorganic salts, which must be removed.
Objective: To remove inorganic salt byproducts from the crude synthetic product.
Methodology: Soxhlet Extraction
-
Preparation:
-
Take the crude solid residue obtained after evaporation of the reaction filtrate.
-
Place the crude solid into a cellulose thimble.
-
-
Apparatus Setup:
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fit the extractor with a condenser above and a round-bottom flask below containing the extraction solvent.
-
-
Extraction:
-
Use dichloromethane (DCM) as the extraction solvent.
-
Heat the DCM in the round-bottom flask to a gentle reflux. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the solid.
-
Allow the DCM to fill the main chamber until it reaches the top of the siphon arm, at which point it will automatically siphon back down into the flask. This completes one cycle.
-
Continue the extraction process for approximately 18 hours to ensure complete removal of the organic product from the inorganic salts.[1]
-
-
Isolation:
-
After extraction is complete, allow the apparatus to cool.
-
Combine all the DCM extracts from the round-bottom flask.
-
Evaporate the DCM under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
The resulting solid should be pale brown crystals of pure this compound.
-
Confirm purity by measuring the melting point (expected: 202–204 °C) and acquiring new spectroscopic data.
-
References
- Black, D. StC., Chan, W. H., & Ivory, A. J. (2018). This compound. Molbank, 2018(1), M977. [Link]
- ResearchGate. (2018). This compound. [Link]
- Al-Ayed, A. S. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5460. [Link]
- SDSU NMR Facility. Common Problems. Department of Chemistry. [Link]
- ResearchGate. (n.d.). Solvent effects on the nitrogen NMR shielding of 1,3,4-thia- diazole. [Link]
- ResearchGate. (n.d.). Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD. [Link]
- Forni, A., et al. (1979). Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Witek, M. A., et al. (2018). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. [Link]
- University of Colorado Boulder. Spectroscopy Problems. Organic Chemistry. [Link]
- ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link]
- Witanowski, M., Stefaniak, L., & Webb, G. A. (1986). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (n.d.). Spectrometric Identification of Organic Compounds Solutions Manual. [Link]
- Nguyen, T. H. L., et al. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
- ResearchGate. (n.d.). (PDF) Solvent Effects on Nitrogen NMR Shieldings in Thiazole and Thiadiazole Systems. [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. [Link]
- Advanced Molecular Analysis Centre. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. unn.edu.ng [unn.edu.ng]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Accurate 13C-NMR Analysis of 5-Amino-3-methyl-1,2,4-thiadiazole
Welcome to the technical support center for advanced spectroscopic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering inconsistencies in the 13C-NMR data for 5-Amino-3-methyl-1,2,4-thiadiazole. We will explore the documented erroneous data, provide the corrected spectral information, and offer troubleshooting guidance to ensure the integrity of your experimental results.
The Challenge: A Case of Mistaken Identity in the Spectrum
A significant discrepancy has been identified in the scientific literature concerning the 13C-NMR data of this compound. An early report cited chemical shifts that are inconsistent with the expected values for the 1,2,4-thiadiazole ring system.[1][2] Such erroneous data can lead to incorrect structural assignments, flawed reaction monitoring, and ultimately, delays in research and development pipelines.
This guide provides a definitive correction to this issue, grounded in peer-reviewed and experimentally verified data, to prevent the propagation of inaccurate information.
Frequently Asked Questions (FAQs)
Q1: I have synthesized this compound and my 13C-NMR spectrum doesn't match the previously published data. What could be the issue?
This is a known issue. A previously reported 13C-NMR dataset for this compound with chemical shifts of δC 169.94, 133.80, and 18.48 is erroneous.[1][2] The value of 133.80 ppm is not consistent with the chemical environment of a carbon atom in a 1,2,4-thiadiazole ring.[1][2] Both ring carbons are expected to resonate in the range of δC 165–190 ppm.[1][2] It is highly likely that your spectrum is correct and the literature you are referencing is flawed.
Q2: What are the correct 13C-NMR chemical shifts for this compound?
Corrected and verified 13C-NMR data has been published. The chemical shifts will vary slightly depending on the deuterated solvent used for the analysis. Below is a table summarizing the corrected data in two common NMR solvents.[1]
| Carbon Atom | Corrected δC in CD3SOCD3 (DMSO-d6) | Corrected δC in CD3OD (Methanol-d4) | Erroneous Reported Value |
| C5 (ring carbon) | 183.2 ppm | 185.6 ppm | 133.80 ppm |
| C3 (ring carbon) | 169.2 ppm | 171.0 ppm | 169.94 ppm |
| Methyl Carbon | 18.7 ppm | 18.5 ppm | 18.48 ppm |
Q3: Why is there such a large discrepancy in the reported chemical shifts for the C5 carbon?
The erroneous value of 133.80 ppm falls in the typical range for aromatic or olefinic carbons, which is chemically inconsistent with the C5 carbon of this compound. This carbon is bonded to a nitrogen and a sulfur atom within the heterocyclic ring, and is also attached to an amino group, leading to a significant downfield shift. It has been suggested that the erroneous value could be a typographical error, and was intended to be 183.80 ppm.[1]
Q4: My sample is showing unexpected peaks. What are the possible sources of these impurities?
The synthesis of this compound often involves the use of inorganic salts, such as potassium thiocyanate.[1] Inadequate purification can lead to residual inorganic salts in your final product, which are generally not visible in 13C-NMR. However, side products from the reaction or residual solvents from purification could be the source of unexpected peaks. An improved isolation procedure using a Soxhlet extraction with dichloromethane has been reported to yield the pure compound.[1]
Troubleshooting Guide: From Ambiguity to Accuracy
If you are encountering issues with the 13C-NMR data for this compound, follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for correcting 13C-NMR data.
Experimental Protocol: Acquiring a Reliable 13C-NMR Spectrum
To ensure the acquisition of accurate and reproducible 13C-NMR data for this compound, please follow this detailed protocol.
1. Sample Preparation:
- Ensure the sample of this compound is of high purity. If in doubt, purify using the recommended Soxhlet extraction method with dichloromethane.[1]
- Accurately weigh approximately 15-20 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.
2. NMR Instrument Setup:
- Use a modern, well-maintained NMR spectrometer (a field strength of 400 MHz for 1H is recommended, which corresponds to 100 MHz for 13C).
- Ensure the instrument is properly tuned and shimmed for the specific sample and solvent.
- Reference the spectrum to the residual solvent peak (DMSO-d6 at δC 39.52 ppm; Methanol-d4 at δC 49.00 ppm) or an internal standard like tetramethylsilane (TMS) at δC 0.00 ppm.
3. Data Acquisition Parameters:
- Experiment Type: Standard proton-decoupled 13C NMR experiment.
- Spectral Width: Set a wide spectral width to encompass the expected chemical shifts (e.g., 0-200 ppm).
- Acquisition Time: A longer acquisition time (e.g., 1-2 seconds) will improve resolution.
- Relaxation Delay (d1): Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
- Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required. Start with a minimum of 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[3]
4. Data Processing:
- Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform.
- Carefully phase the spectrum.
- Perform a baseline correction.
- Calibrate the spectrum using the solvent peak or internal standard.
- Integrate the peaks, keeping in mind that in standard 13C-NMR, the integration is not always proportional to the number of carbons.[3]
By adhering to this protocol, you can be confident in the quality and accuracy of your 13C-NMR data for this compound.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- Soderberg, T. (2021). 5.7: 13C-NMR Spectroscopy. In Organic Chemistry with a Biological Emphasis. Chemistry LibreTexts. [Link]
Sources
Avoiding common side reactions in "5-Amino-3-methyl-1,2,4-thiadiazole" synthesis
Welcome to the technical support center for the synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the successful and reproducible synthesis of high-purity this compound.
Introduction: The Synthetic Landscape
The synthesis of this compound typically proceeds through the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[1][2] While this method is widely used, it is not without its challenges. The primary intermediate, N-bromoacetamidine, is unstable and its formation and subsequent reaction must be carefully controlled to avoid the formation of side products. Furthermore, the reaction work-up can often lead to contamination of the final product with inorganic salts, complicating purification.[1][2]
This guide will address these issues in a comprehensive question-and-answer format, providing both the "how" and the "why" behind our recommended procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My final product is a mixture of the desired this compound and a significant amount of inorganic salts. How can I improve the purification?
Answer: This is the most common issue encountered in this synthesis.[1][2] The reaction of the N-haloacetamidine with potassium thiocyanate produces potassium halides as a byproduct, which can co-precipitate with your product.
Root Cause Analysis:
-
High Polarity of the Product: this compound is a polar molecule, making it soluble in polar solvents like water and methanol, which are often used in the reaction and initial work-up. This co-solubility with inorganic salts makes simple filtration or recrystallization from these solvents inefficient for complete separation.
Troubleshooting & Optimization:
-
Initial Filtration: After the reaction is complete, it is crucial to filter the cold reaction mixture to remove the bulk of the precipitated inorganic salts before any solvent evaporation.
-
Soxhlet Extraction: An improved and highly effective method for purification is Soxhlet extraction.[1] After evaporating the filtrate, the crude solid residue can be subjected to continuous extraction with a solvent in which the desired product is soluble, but the inorganic salts are not. Dichloromethane is an excellent choice for this purpose.[1]
FAQ 2: I am observing a lower than expected yield and multiple spots on my TLC. What are the likely side reactions?
Answer: Low yields and the presence of impurities often point to issues with the stability and reaction of the in-situ generated N-bromoacetamidine.
Root Cause Analysis & Potential Side Reactions:
-
Decomposition of N-bromoacetamidine: N-bromoacetamide, the precursor to N-bromoacetamidine, is sensitive to light, moisture, and heat. Its decomposition can lead to the formation of bromine and other reactive species that can engage in non-productive pathways.
-
Over-bromination: The reaction conditions for the formation of N-bromoacetamidine can sometimes lead to the formation of N,N-dibromoacetamide. This species is also reactive and its subsequent reaction with thiocyanate can lead to different, undesired products.
-
Reaction with Solvent: Under the basic conditions of the reaction (sodium methoxide), the N-bromoacetamidine could potentially react with the methanol solvent, although this is generally a minor pathway if the reaction with thiocyanate is rapid.
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low temperature (ice-salt bath) during the simultaneous addition of bromine and sodium methoxide to generate the N-bromoacetamidine.[1] This minimizes its decomposition.
-
Control of Stoichiometry: Precise control over the stoichiometry of bromine and acetamidine hydrochloride is critical to minimize the formation of N,N-dibromoacetamide. A slight excess of acetamidine can be beneficial.
-
Simultaneous Addition: The simultaneous addition of bromine and sodium methoxide solution is a key procedural step to ensure that the N-bromoacetamidine is consumed by the thiocyanate as it is formed, minimizing its decomposition and side reactions.[1]
Visualizing the Reaction and Side Products
To better understand the synthetic pathway and potential pitfalls, the following diagrams illustrate the key reaction steps.
Caption: Main synthesis pathway and potential side reactions.
Detailed Experimental Protocols
Protocol 1: Improved Synthesis of this compound
This protocol is adapted from the improved procedure described by Aitken and Slawin (2018).[1]
Materials:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium metal
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
Preparation of Sodium Methoxide: In a flask equipped with a condenser and a dropping funnel, carefully add sodium metal (24 g, 1.04 mol) in portions to methanol (300 mL) with cooling.
-
Reaction Setup: In a separate three-necked flask equipped with two dropping funnels and a stirrer, dissolve acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL). Cool the solution in an ice-salt bath.
-
In-situ Generation of N-Bromoacetamidine: Simultaneously add bromine (85 g, 0.53 mol) from one dropping funnel and the prepared sodium methoxide solution from the other over a period of 30 minutes. Maintain the temperature below 5 °C and ensure a slight excess of bromine (indicated by a faint orange color).
-
Reaction with Thiocyanate: After the addition is complete, add a small amount of extra sodium methoxide solution to discharge the orange color. Then, add potassium thiocyanate (51.5 g, 0.53 mol) and stir the mixture at room temperature for 2 hours.
-
Initial Work-up: Filter the reaction mixture to remove the bulk of precipitated inorganic salts. Evaporate the filtrate under reduced pressure to obtain a solid residue.
-
Purification by Soxhlet Extraction: Place the crude solid in a Soxhlet thimble and extract with dichloromethane for 18 hours.
-
Final Product Isolation: Evaporate the combined dichloromethane extracts under reduced pressure to yield this compound as pale brown crystals.
| Parameter | Value |
| Typical Yield | ~47%[1] |
| Melting Point | 202-204 °C[1] |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- Goerdeler, J., & Heller, G. (1963). Über die Synthese von 1.2.4-Thiadiazolen aus N-Halogen-amidinen und Rhodaniden. Chemische Berichte, 96(5), 1479-1484. (Note: This is a foundational reference, though the full text may require subscription access).
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound.
Sources
Optimizing reaction conditions for "5-Amino-3-methyl-1,2,4-thiadiazole" synthesis
This guide is designed to provide in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound on a laboratory scale?
A1: The most frequently cited and optimized method involves the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate.[1][2] A well-documented procedure starts with acetamidine hydrochloride, which is halogenated (typically with bromine) in the presence of a base like sodium methoxide. This intermediate is then reacted with a thiocyanate salt, such as potassium or sodium thiocyanate, to yield the desired product.[1]
Q2: I've seen conflicting physical and spectroscopic data in the literature for this compound. What are the correct values?
A2: It is crucial to be aware of discrepancies in historical data. An improved and thoroughly characterized procedure reports a melting point of 202–204 °C.[1] Erroneous data, including a melting point as low as 68 °C and inconsistent NMR spectra, have been published.[1] For accurate identification, rely on recently verified spectroscopic data. For instance, in DMSO-d6, the 1H NMR should show peaks at approximately δ 7.82 (br s, 2H, NH2) and 2.23 (s, 3H, CH3). The 13C NMR in the same solvent should exhibit signals at approximately δ 183.2, 169.2, and 18.7.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, various synthetic strategies for the 1,2,4-thiadiazole core exist. One notable method is the oxidative cyclization of imidoyl thioureas, which can be formed from the reaction of isothiocyanates with amidines.[3][4] These methods can be performed under electrochemical conditions or mediated by reagents like iodine or hypervalent iodine compounds.[3][4] While the N-haloacetamidine route is well-established for this specific compound, these alternative methods offer different substrate scopes and may be advantageous in certain contexts.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I'm getting a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?
A: This is a common issue that can stem from several factors related to the stability of intermediates and reaction conditions.
-
Cause 1: Inefficient Generation of N-Bromoacetamidine. The N-bromoacetamidine intermediate is generated in situ and is not isolated.[1][2] Its formation is a delicate balance.
-
Solution: The simultaneous addition of bromine and sodium methoxide to the cooled solution of acetamidine hydrochloride is critical.[1] Use separate dropping funnels and maintain a temperature around 0 °C (ice-salt bath) to control the reaction rate and prevent decomposition. Ensure the bromine is always in a slight excess during the addition, indicated by a faint orange color, but add a little extra sodium methoxide at the end to quench any remaining bromine.[1]
-
-
Cause 2: Sub-optimal Reaction Temperature. Temperature control is vital throughout the process.
-
Solution: Maintain a low temperature (0 °C) during the formation of the N-bromo intermediate. After the addition of potassium thiocyanate, the reaction can be allowed to proceed at room temperature.
-
-
Cause 3: Inactive Reagents.
-
Solution: Use freshly opened or properly stored reagents. Acetamidine hydrochloride can be hygroscopic. Ensure your bromine and sodium methoxide solutions are of the correct concentration.
-
Issue 2: Product Contamination with Inorganic Salts
Q: My final product is heavily contaminated with inorganic salts (e.g., NaBr, KBr), and simple recrystallization from water is ineffective. How can I purify my product?
A: This is a well-documented problem with the original purification protocol.[1][2]
-
Explanation of the Problem: The reaction generates a significant amount of inorganic salts as byproducts. The product, this compound, has some water solubility, making recrystallization from water inefficient for removing these salts.[1]
-
Optimized Solution: Soxhlet Extraction. A highly effective method for purification on a multi-gram scale is Soxhlet extraction with dichloromethane.[1][2]
-
After the reaction is complete, filter the mixture to remove the bulk of the inorganic salts.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Thoroughly extract the resulting solid residue using a Soxhlet apparatus with dichloromethane for an extended period (e.g., 18 hours).[1]
-
Evaporation of the dichloromethane extracts will yield the pure product, often as pale brown crystals.[1]
-
Issue 3: Inconsistent Spectroscopic Data
Q: My NMR or IR data doesn't match the expected spectra. What could be wrong?
A: This could be due to contamination, structural misassignment, or referencing outdated, erroneous literature.
-
Cause 1: Residual Inorganic Salts or Starting Material.
-
Solution: Purify your sample rigorously using the Soxhlet extraction method described above.[1] This should remove any non-organic contaminants. Check the 1H NMR for the absence of starting acetamidine signals.
-
-
Cause 2: Misinterpretation of Isomers. While less common in this specific synthesis, other thiadiazole isomers can be formed under different conditions.[5]
-
Solution: Confirm the structure using 2D NMR techniques if necessary. Most importantly, compare your data with the verified spectra published by Aitken et al. (2018).[1] Be cautious of older literature which may contain errors.[1] For example, a previously reported IR peak at 2050 cm-1 has been shown to be absent in the pure compound.[1]
-
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from the improved procedure reported by Aitken and Slawin.[1]
Materials:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium metal
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium (24 g, 1.04 mol) in methanol (300 mL).
-
In a separate flask, dissolve acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL) and cool the solution in an ice-salt bath.
-
Simultaneously, add the sodium methoxide solution and a solution of bromine (85 g, 0.53 mol) in methanol from separate dropping funnels to the stirred acetamidine solution over 30 minutes. Maintain the temperature below 5 °C. Keep the bromine in slight excess (faint orange color).
-
After the addition is complete, add a small amount of extra sodium methoxide solution to discharge the orange color.
-
Add potassium thiocyanate (51.5 g, 0.53 mol) to the mixture and stir at room temperature for 18 hours.
-
Filter the reaction mixture to remove the precipitated inorganic salts.
-
Evaporate the filtrate under reduced pressure to obtain the crude solid product.
Purification by Soxhlet Extraction
-
Place the crude solid obtained from the synthesis into a large cellulose thimble.
-
Set up a Soxhlet apparatus with a condenser and a flask containing dichloromethane.
-
Extract the solid with dichloromethane for 18 hours.
-
After extraction, evaporate the combined dichloromethane extracts under reduced pressure to yield pure this compound (yield ~47%).[1]
Visualizations
Reaction Mechanism
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- ResearchGate. (2018). This compound. [Link]
- ResearchGate.
- Jadhav, G. R., Shaikh, M. U., & Gill, C. H. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Scientia Pharmaceutica, 80(4), 737–753. [Link]
- Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. [Link]
Sources
"5-Amino-3-methyl-1,2,4-thiadiazole" stability and degradation pathways
Introduction: Welcome to the technical support guide for 5-Amino-3-methyl-1,2,4-thiadiazole (CAS No. 17467-35-5). This document is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic compound as a key intermediate in their synthetic workflows.[1][2][3] Understanding the stability profile and potential degradation pathways of this molecule is critical for ensuring the integrity of experiments, the purity of synthesized products, and the development of robust analytical methods. This guide provides practical, field-proven insights in a question-and-answer format to address common challenges encountered during its handling, storage, and application.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To maintain its long-term integrity, this compound should be stored in a cool, dry, and well-ventilated area.[4] The compound should be kept in tightly sealed containers to prevent the absorption of moisture, which could potentially initiate hydrolytic degradation. It is crucial to store it away from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents to prevent chemical reactions that could compromise its stability.[4][5] Inert atmosphere storage is also recommended for bulk quantities or long-term archiving.[6]
Q2: What is the general chemical stability of the 1,2,4-thiadiazole ring system?
A2: The 1,2,4-thiadiazole ring is generally considered stable due to its aromatic character.[5] However, this stability can be influenced by the nature and position of its substituents. Like many heterocyclic systems, it can be susceptible to reaction under harsh conditions. Studies on substituted 1,2,4-thiadiazoles indicate they can react with strong acids, alkalis, and potent oxidizing or reducing agents.[5] For 5-amino substituted thiadiazoles, the 5-position can be a reactive site for nucleophilic substitution reactions.[5]
Q3: Are there any known incompatibilities I should be aware of during reaction setup?
A3: Yes. Based on the fundamental chemistry of the 1,2,4-thiadiazole ring and the presence of a primary amino group, you should avoid the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or peracids can potentially oxidize the sulfur atom or the amino group, leading to undesired byproducts.
-
Strong Reducing Agents: Potent reducing agents could lead to the cleavage of the N-S bond within the thiadiazole ring.
-
Strong Acids and Bases: While moderately stable, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, may catalyze the hydrolysis of the amino group or lead to ring-opening degradation.[5]
-
Reactive Electrophiles: The amino group is nucleophilic and will react with strong electrophiles (e.g., acyl chlorides, sulfonyl chlorides) unless this is the intended transformation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, heterocyclic compounds, in general, can be susceptible to photolytic degradation. As a precautionary measure, it is best practice to store the material in a dark place or in amber-colored containers.[6] A definitive assessment of its photostability should be conducted as part of a formal forced degradation study, as outlined in the ICH Q1B guidelines.[7]
Troubleshooting Guide & Experimental Protocols
This section addresses the critical task of understanding and predicting the degradation behavior of this compound. The primary tool for this is a Forced Degradation Study , also known as stress testing.
User Problem: "I am developing a stability-indicating HPLC method for a process involving this compound. I observe several minor peaks in my chromatogram under certain conditions. How can I confirm if these are degradation products and ensure my analytical method can resolve them from the parent compound?"
Solution: Conduct a Comprehensive Forced Degradation Study.
A forced degradation study is an essential tool in pharmaceutical development that provides deep insights into the intrinsic stability of a molecule.[8] By intentionally exposing the compound to harsh chemical and physical conditions, you can generate potential degradants in a shortened timeframe.[9] This allows for the development of a truly stability-indicating analytical method, which is a regulatory requirement.[7] The generally accepted target is to achieve 5-20% degradation of the parent compound.[8][9][10]
Workflow for a Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Detailed Experimental Protocol: Forced Degradation
1. Materials and Reagents:
-
This compound
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Formic Acid or Ammonium Acetate (for mobile phase)
-
Class A volumetric flasks and pipettes
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of Methanol:Water) to prepare a stock solution of 1 mg/mL. This will be your Stock Solution.
3. Application of Stress Conditions:
-
For each condition, use a portion of the Stock Solution. After the stress period, neutralize the acid and base samples, then dilute all samples to a target concentration (e.g., 0.1 mg/mL) for analysis.
-
A. Acidic Hydrolysis:
-
To 1 mL of Stock Solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
-
B. Basic Hydrolysis:
-
To 1 mL of Stock Solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate at 60°C and sample as described for acid hydrolysis.
-
Neutralize with 0.1 M HCl before analysis.
-
-
C. Oxidative Degradation:
-
To 1 mL of Stock Solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3%.
-
Keep the solution at room temperature, protected from light.
-
Monitor the reaction and sample at appropriate time points (oxidation can be rapid).
-
-
D. Thermal Degradation:
-
Place a small amount of the solid compound in a vial.
-
Heat in a calibrated oven at a temperature above accelerated testing conditions (e.g., 80°C) for a set period (e.g., 48 hours).
-
After exposure, dissolve the solid in the stock solution solvent to the target concentration for analysis.
-
-
E. Photolytic Degradation:
-
Prepare two solutions from the Stock Solution. Expose one to light conditions as specified in ICH Q1B (a combination of cool white fluorescent and near-UV lamps). Keep the second sample wrapped in aluminum foil as a dark control.
-
Analyze both the exposed sample and the dark control.
-
4. Analytical Methodology:
-
Technique: A High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is ideal.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance. The MS detector will provide mass information for any new peaks that appear.
Data Interpretation & Pathway Elucidation
Q5: How do I interpret the results from my forced degradation study?
A5: Your goal is to use the analytical data to build a coherent picture of the compound's stability.
-
Establish Peak Purity: Use the PDA detector to assess the peak purity of the parent compound in both unstressed and stressed samples. This confirms that your method can separate the parent from its degradants.
-
Calculate Mass Balance: A key principle of a valid stability-indicating method is mass balance.[11] The total response (parent + all degradants) should remain consistent across all samples. A significant drop suggests that some degradants are not being detected (e.g., they are volatile or lack a chromophore).
-
Identify Degradation Pathways: Use the MS data to propose structures for the degradation products. The difference in mass between the parent compound and a degradant provides clues to the chemical transformation that occurred.
Hypothetical Degradation Pathways
Based on the structure of this compound, we can hypothesize potential degradation points. The following diagram illustrates a decision tree for interpreting potential results.
Caption: Hypothetical degradation pathways for the compound.
-
Hydrolysis: Under harsh acidic or basic conditions, the C-N bond of the amino group could be cleaved, or more severely, the thiadiazole ring itself could undergo hydrolytic cleavage. Look for mass changes corresponding to the addition of water and potential loss of ammonia.
-
Oxidation: The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide (+16 Da) or a sulfone (+32 Da). The nitrogen atoms in the ring or the exocyclic amino group could also be oxidized.
By systematically applying these stress conditions and carefully analyzing the resulting samples, you will successfully characterize the stability of this compound and develop a robust, stability-indicating method for your future research and development needs.
References
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Technical Support Center: Purification of 5-Amino-3-methyl-1,2,4-thiadiazole
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Amino-3-methyl-1,2,4-thiadiazole. The methodologies described are synthesized from peer-reviewed literature and established laboratory practices to ensure scientific integrity and reproducibility.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems researchers may encounter when purifying this compound, particularly after synthesis. The typical synthesis involves reacting an N-haloacetamidine with a metal thiocyanate, which results in the desired product mixed with a significant amount of inorganic salts.[1]
Q1: My yield of this compound is very low and inconsistent after initial workup. What's going wrong?
Probable Cause: The most likely issue is inefficient removal of inorganic salt byproducts (e.g., metal halides) from the crude reaction mixture. Simple filtration and recrystallization from water are often insufficient and can lead to significant product loss or a highly impure solid.[1] Early attempts at purification using direct recrystallization from water or extraction with isopropanol have been reported as unsatisfactory.[1]
Recommended Solution: A robust and scalable method for isolating the product is a thorough Soxhlet extraction. This technique continuously extracts the organic product from the solid crude mixture into a solvent in which the inorganic salts are insoluble.
Detailed Protocol: Purification via Soxhlet Extraction [1]
-
Preparation: Following the synthesis, filter the reaction mixture and evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Soxhlet Setup: Place the dried residual solid into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.
-
Solvent Selection: Fill the distillation flask with dichloromethane (CH₂Cl₂). Dichloromethane is effective for dissolving the desired organic compound while leaving the inorganic salts behind.
-
Extraction: Heat the distillation flask. The solvent will vaporize, travel up the distillation arm, and condense into the chamber with the thimble. Once the chamber is full, the solvent containing the extracted compound will siphon back into the flask.
-
Duration: Allow the extraction to run continuously for approximately 18 hours to ensure complete removal of the product from the crude solid.
-
Isolation: After the extraction is complete, allow the apparatus to cool. Combine the extracts from the distillation flask and evaporate the solvent under reduced pressure.
-
Final Product: The resulting solid should be the purified this compound, typically as pale brown crystals.[1] This method has been successfully used to isolate the product on a 20-30 gram scale.[1][2]
Q2: The melting point of my purified product is broad or significantly lower than the reported value (~202-204 °C). How do I improve its purity?
Probable Cause: A low or broad melting point is a classic indicator of impurities. The primary culprits are residual inorganic salts from the synthesis or remaining starting materials. In some historical reports, erroneous melting points as low as 68 °C have been published, highlighting the importance of proper characterization.[1]
Recommended Solution: If Soxhlet extraction has already been performed, a final recrystallization step can be employed to "polish" the product. However, solvent selection is critical.
Solvent Selection for Recrystallization: While the original synthesis method reported recrystallization from water, this has been found to be inefficient.[1] Better results may be achieved with polar organic solvents. Given the amine and thiadiazole functionalities, the compound can form hydrogen bonds, influencing its solubility.[3]
-
Recommended Solvents: Consider solvent systems like ethanol, or mixtures of a good solvent (like DMF or DMSO) with an anti-solvent (like water or an ether), though this requires careful optimization.[4] For many thiadiazole derivatives, recrystallization from ethanol is a common and effective method.[5][6][7]
-
Procedure: Dissolve the product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
Workflow for Purity Enhancement
Caption: Decision workflow for enhancing the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
Answer: Accurate spectroscopic data is crucial for confirming the identity and purity of your compound. There have been discrepancies in previously published data. The following values are from a definitive study where the structure was confirmed by X-ray diffraction.[1][2]
Table 1: Verified Spectroscopic Data
| Analysis | Solvent | Observed Signals (δ in ppm) | Reference |
|---|---|---|---|
| ¹H-NMR | DMSO-d₆ | 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) | [1] |
| CD₃OD | 2.31 (s, 3H, CH₃) | [1] | |
| ¹³C-NMR | DMSO-d₆ | 183.2 (C5-NH₂), 169.2 (C3-CH₃), 18.7 (CH₃) | [1] |
| CD₃OD | 185.6 (C5-NH₂), 171.0 (C3-CH₃), 18.5 (CH₃) | [1] |
| IR (ATR) | N/A | 3265, 3073 (N-H stretch), 1645 (N-H bend), 1537, 1489 cm⁻¹ |[1] |
Note: The broad singlet for the amino protons in DMSO-d₆ is characteristic. The absence of this signal in CD₃OD is due to proton exchange with the deuterated solvent.
Q2: Column chromatography is a standard purification technique. Is it suitable for this compound?
Answer: Yes, column chromatography can be used, but it is often not necessary for this specific compound if the Soxhlet extraction method is employed. Previous procedures have used column chromatography, but typically on a very small scale.[1] For multi-gram preparations, the Soxhlet extraction method is reported to be an improved procedure that avoids chromatography altogether.[1][2]
If you must use chromatography (e.g., to separate minor organic impurities), here are some considerations:
-
Stationary Phase: Silica gel (SiO₂) is a standard choice.
-
Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone) is a good starting point. The polarity of this compound suggests it will require a reasonably polar eluent system.
-
Detection: Use a UV lamp (254 nm) for visualization on TLC plates.
Impurity vs. Purification Method
Caption: Relationship between impurity types and effective purification methods.
Q3: My compound appears oily or won't solidify. What should I do?
Answer: An oily product suggests the presence of significant impurities that are depressing the melting point, or residual solvent.
-
Ensure Complete Solvent Removal: First, ensure all solvents (like dichloromethane from the extraction) have been thoroughly removed under high vacuum. Gentle heating on a rotary evaporator may be necessary.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble but the impurities might be soluble. Hexane or diethyl ether are good first choices. Add the solvent, stir or sonicate the mixture vigorously, and then decant the solvent. This can often induce crystallization of the desired compound.
-
Re-evaluate Purity: If the product remains an oil, it is highly impure. Re-subject the material to the primary purification step (Soxhlet extraction) or consider column chromatography to isolate the desired compound.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M973. [Link]
- SIELC Technologies. (n.d.). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. SIELC. [Link]
- Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole. [Link]
- Al-Jbouri, F. K. H., & Atia, J. K. (2021). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences, 4(5), 459-468. [Link]
- Chembid. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis and Drug Discovery. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Organic & Inorganic Chemistry, 8(5). [Link]
- Al-Jumaili, H. A. A., & Al-Jbouri, F. K. H. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1999(1), 012061. [Link]
- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 6. jocpr.com [jocpr.com]
- 7. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Technical Support Center: Purification of 5-Amino-3-methyl-1,2,4-thiadiazole for Pharmaceutical Applications
Welcome to the technical support center for the purification of 5-Amino-3-methyl-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on enhancing the purity of this important pharmaceutical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification processes effectively.
Understanding the Challenge: The Impurity Profile of Crude this compound
The common synthesis of this compound, often involving the reaction of an N-haloacetamidine with a metal thiocyanate, typically yields a crude product contaminated with various impurities.[1] A thorough understanding of these impurities is the first step toward a successful purification strategy.
Primary Impurities:
-
Inorganic Salts: The most abundant impurities are inorganic salts such as sodium or potassium halides (e.g., NaCl, KBr) and unreacted metal thiocyanates.[1] These are byproducts of the main reaction and are generally highly soluble in aqueous solutions.
Potential Organic Impurities:
-
Unreacted Starting Materials: Residual acetamidine hydrochloride or other starting materials may be present.
-
Isomeric Byproducts: Depending on the precise reaction conditions, there is a possibility of forming other thiadiazole isomers.
-
Degradation Products: The thiadiazole ring system can be susceptible to degradation under harsh pH or temperature conditions, leading to various breakdown products.
For pharmaceutical applications, the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is strictly regulated. The International Council for Harmonisation (ICH) provides guidelines (specifically ICH Q3A) on the reporting, identification, and qualification of impurities in new drug substances. Generally, impurities present at a level of 0.1% or higher should be identified and reported.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
FAQ 1: My initial purity is low, and the crude product is a mixture of solids. What is the best first step?
Answer: The most effective initial step is to remove the bulk of the inorganic salt impurities. Given their high solubility in water compared to the moderate solubility of this compound in hot water, aqueous recrystallization is a good starting point. However, for a more efficient and scalable approach, a Soxhlet extraction can be highly effective.
Troubleshooting Low Purity After Initial Purification:
-
Persistent Inorganic Salts: If you still detect inorganic salts after one purification step, a second recrystallization or a thorough wash of the filtered crystals with a small amount of cold deionized water can be beneficial.
-
Presence of Colored Impurities: The presence of color often indicates organic impurities or degradation products. The use of activated charcoal during recrystallization can help adsorb these impurities.
FAQ 2: I've performed an aqueous recrystallization, but my yield is very low. What can I do to improve it?
Answer: Low yield after recrystallization is a common problem and can be addressed by carefully optimizing the procedure.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Excessive Solvent | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Using too much solvent will keep more of your product dissolved in the mother liquor upon cooling, thus reducing the yield. |
| Premature Crystallization | Preheat the filtration funnel and receiving flask during hot filtration. | This prevents the product from crystallizing out on the cold surfaces of the filtration apparatus. |
| Incomplete Crystallization | Allow the filtrate to cool slowly to room temperature before transferring to an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. | Slow cooling promotes the formation of larger, purer crystals. Supersaturation may sometimes require nucleation to be initiated. |
| Product Loss During Washing | Wash the collected crystals with a minimal amount of ice-cold solvent. | Using a warm or excessive amount of wash solvent will redissolve some of your purified product. |
FAQ 3: After removing inorganic salts, I still have organic impurities. What is the next step?
Answer: At this stage, you have several options depending on the nature of the impurities. Column chromatography is a standard method for separating organic compounds with different polarities. Alternatively, an acid-base extraction can be a simple and effective method for purifying an amine like this compound.
Troubleshooting Column Chromatography:
-
Poor Separation: If your compounds are eluting too close together, you need to optimize your mobile phase. A common issue with basic amines on silica gel (which is acidic) is strong adsorption, leading to tailing peaks. Adding a small amount of a basic modifier like triethylamine or ammonia to the mobile phase can improve peak shape and separation.
-
Product Insolubility: If the product is not soluble in the mobile phase, you can dissolve it in a minimal amount of a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column.
FAQ 4: How do I assess the purity of my final product to ensure it meets pharmaceutical standards?
Answer: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structure and can be used for a quantitative purity assessment (qNMR).
Recommended HPLC Starting Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic or acetic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 260 nm) |
| Injection Volume | 10 µL |
These are starting conditions and may require optimization for your specific sample and HPLC system.
Detailed Experimental Protocols
Here are step-by-step protocols for the key purification techniques discussed.
Protocol 1: Purification by Soxhlet Extraction (Recommended for multi-gram scale)
This method is based on the procedure described by Aitken and Slawin (2018) and is highly effective for removing inorganic salts without the need for column chromatography.[1]
-
Preparation: Dry the crude this compound thoroughly.
-
Extraction: Place the crude solid into a cellulose thimble and insert it into the Soxhlet extractor.
-
Solvent: Fill the round-bottom flask with dichloromethane.
-
Reflux: Heat the solvent to a gentle reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the crude product, dissolving the this compound and leaving the insoluble inorganic salts behind.
-
Duration: Continue the extraction for approximately 18 hours.
-
Isolation: After cooling, evaporate the dichloromethane from the round-bottom flask under reduced pressure to yield the purified product.
Caption: Workflow for the purification of this compound using Soxhlet extraction.
Protocol 2: Purification by Acid-Base Extraction
This technique leverages the basicity of the amino group to separate it from neutral organic impurities.
-
Dissolution: Dissolve the impure product in a suitable organic solvent like ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer (containing neutral impurities).
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Logic diagram for the acid-base extraction purification of this compound.
Spectroscopic Data for Purified this compound
It is crucial to verify the identity and purity of your final product. The following data is based on the corrected values reported by Aitken and Slawin (2018).[1]
| Spectroscopic Data | Values |
| Melting Point | 202–204 °C |
| IR (ATR, cm⁻¹) | 3265, 3073, 1645, 1537, 1489, 1379, 1331, 1123, 997, 808 |
| ¹H-NMR (400 MHz, DMSO-d₆), δ (ppm) | 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃) |
| ¹³C-NMR (100 MHz, DMSO-d₆), δ (ppm) | 183.2, 169.2, 18.7 |
Note: Previously reported erroneous NMR and IR data exist in the literature. Always compare your results with this validated data.
Final Considerations for Pharmaceutical Applications
When scaling up the purification of this compound for pharmaceutical use, several factors become critical:
-
Process Scalability: Ensure that the chosen purification method is scalable. For instance, large-scale chromatography can be expensive and complex.
-
Solvent Selection: The choice of solvents should align with ICH Q3C guidelines for residual solvents.
-
Material Grade: All reagents and materials used should be of a suitable grade for pharmaceutical manufacturing.
-
Documentation: Meticulous documentation of each purification step and analytical result is essential for regulatory submissions.
By following the principles and protocols outlined in this guide, you will be well-equipped to enhance the purity of this compound to meet the stringent requirements of pharmaceutical applications.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
- Pilaniya, K., Chandrawanshi, H. K., Pilaniya, U., Manchandani, P., Jain, P., & Singh, N. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302–310. [Link]
- SIELC Technologies. (n.d.). Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column. [Link]
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial. [Link]
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Scaling up the synthesis of "5-Amino-3-methyl-1,2,4-thiadiazole" challenges and solutions
Welcome to the technical support center for the synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions encountered during the synthesis and scale-up of this important heterocyclic compound. This compound is a valuable building block in medicinal chemistry, notably as a precursor for non-peptide beta-secretase inhibitors in neurodegenerative disease research.[1]
This resource provides in-depth, field-proven insights to ensure the successful and efficient synthesis of your target molecule. We will delve into the causality behind experimental choices and provide self-validating protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when scaling up the reaction.
Question 1: My final product is contaminated with inorganic salts, and purification by recrystallization is ineffective. How can I obtain pure this compound on a multi-gram scale without chromatography?
Answer:
This is a very common challenge in the synthesis of this compound. The synthesis often involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate, which inherently produces a significant amount of inorganic salts as byproducts.[2][3] While the original methods relied on recrystallization from water, this is often unsatisfactory, leading to low and variable yields of a product still contaminated with metal halides.[2]
A highly effective and scalable alternative to column chromatography is Soxhlet extraction . This continuous extraction method is ideal for separating compounds with different solubilities. In this case, this compound is soluble in dichloromethane, while the inorganic salts are not.
Here is a detailed protocol for purification using Soxhlet extraction:
Experimental Protocol: Purification of this compound via Soxhlet Extraction
-
Initial Work-up: After the reaction is complete, filter the reaction mixture to remove the bulk of the precipitated inorganic salts.
-
Solvent Removal: Evaporate the filtrate under reduced pressure to obtain a solid residue. This residue contains your desired product along with the remaining inorganic salts.
-
Soxhlet Extraction:
-
Place the solid residue into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Assemble the Soxhlet apparatus with a round-bottom flask containing dichloromethane and a condenser.
-
Heat the dichloromethane to reflux. The solvent vapor will bypass the thimble, condense, and drip back into the thimble, dissolving the this compound.
-
Once the thimble is full, the solvent containing the dissolved product will siphon back into the round-bottom flask.
-
Allow this process to run for approximately 18 hours to ensure complete extraction.[2]
-
-
Final Isolation: After the extraction is complete, allow the apparatus to cool. The pure this compound will be in the dichloromethane in the round-bottom flask. Evaporate the dichloromethane under reduced pressure to yield the purified product as pale brown crystals.[2]
This method has been successfully used to obtain 20-30 grams of pure product.[2][3]
Question 2: I am experiencing low and inconsistent yields. What are the critical parameters to control during the reaction to improve the yield of this compound?
Answer:
Low and inconsistent yields in this synthesis are often traced back to the in-situ generation of the N-bromoacetamidine intermediate. The simultaneous addition of bromine and sodium methoxide to acetamidine hydrochloride is a critical step that requires careful control.
Key Parameters for Yield Optimization:
-
Temperature Control: The reaction is exothermic. It is crucial to maintain a low temperature, typically using an ice-salt bath, during the addition of bromine and sodium methoxide.[2] This minimizes side reactions and decomposition of the unstable N-bromo intermediate.
-
Rate of Addition: The bromine and sodium methoxide solutions should be added slowly and simultaneously from separate dropping funnels.[2] The rate should be controlled to maintain a slight excess of bromine, indicated by a faint orange color in the reaction mixture. This ensures the complete conversion of acetamidine.
-
Stoichiometry: Precise control of the stoichiometry is essential. An excess of sodium methoxide can lead to the formation of byproducts. It is recommended to add a slight excess of sodium methoxide at the end of the addition to quench any remaining bromine, indicated by the disappearance of the orange color.[2]
-
Purity of Starting Materials: Ensure that the acetamidine hydrochloride and other reagents are of high purity and dry. Moisture can interfere with the reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Question 3: Are there alternative, more modern methods for synthesizing 5-amino-1,2,4-thiadiazoles that avoid the use of hazardous reagents like bromine?
Answer:
Yes, several modern synthetic routes for 5-amino-1,2,4-thiadiazoles have been developed that offer advantages such as avoiding elemental halogens and using milder reaction conditions. These methods often involve oxidative N-S bond formation.
Alternative Synthesis Routes:
| Synthesis Route | Key Reagents/Catalyst | Reaction Conditions | Typical Yields | Reference |
| From Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90% | [4][5] |
| Electro-oxidative Cyclization | Catalyst- and oxidant-free | Room Temperature | Good to excellent | [5] |
| Iodine-mediated Oxidation | Iodine (I₂) | Water | Good | [5][6] |
| Base-promoted Synthesis | Sodium carbonate, Air | Water | Good | [5] |
These methods provide a broader substrate scope and often simplify purification. For example, the use of PIFA is highly efficient with very short reaction times.[5] Electro-oxidative methods are particularly "green" as they avoid the use of chemical oxidants.[5]
Question 4: What are the key safety precautions to take when synthesizing this compound?
Answer:
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine.
-
Handling of Bromine: Bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood. Have a bromine spill kit available.
-
Sodium Methoxide: Sodium methoxide is corrosive and reacts violently with water. Handle it in a dry environment.
-
Thermal Hazards: The reaction can be exothermic. Use an appropriate cooling bath and monitor the reaction temperature closely to prevent runaways.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Emergency Procedures:
-
Skin Contact: In case of contact with bromine or sodium methoxide, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: If vapors are inhaled, move to fresh air immediately and seek medical attention.[7]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.
- Modi, S., et al. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. (n.d.).
- 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t. (n.d.).
- The known and developed synthetic routes to 5-amino-1,2,4-thiadiazoles. (n.d.). ResearchGate.
- 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
- Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations | Request PDF. (n.d.). ResearchGate.
- Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. (n.d.). ResearchGate.
- Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1). [Link]
- Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (n.d.). ResearchGate.
- Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (n.d.). PMC.
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (n.d.). PMC.
- Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... (n.d.). ResearchGate.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (n.d.). JOCPR.
- Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). PMC.
- US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles. (n.d.). Google Patents.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. (n.d.). Dove Medical Press.
Sources
Technical Support Center: Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole
Welcome to the technical support center for the synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting steps but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
The synthesis of this compound can be approached through several pathways. A frequently employed method involves the oxidative cyclization of an amidinothiourea derivative. Another common route is the reaction of N-acetyl-S-methylisothiourea with an oxidizing agent. The choice of synthesis route often depends on the availability of starting materials, desired scale, and safety considerations.
Q2: I am observing a lower than expected yield. What are the likely causes?
Low yields can stem from several factors throughout the synthetic process. Incomplete reaction is a primary suspect, which can be caused by suboptimal reaction temperature, insufficient reaction time, or poor quality of reagents. Another significant contributor to yield loss is the formation of side products, which consume the starting materials and complicate the purification process. It is also crucial to evaluate the work-up and purification steps, as product loss can occur during extraction, crystallization, or chromatography.
Q3: My final product has a persistent off-white or yellowish color. What could be the impurity?
A persistent color in the final product often indicates the presence of colored impurities. These can be residual starting materials, byproducts from side reactions, or degradation products. For instance, oxidation of the amino group or other parts of the thiadiazole ring can lead to colored compounds. It is recommended to employ purification techniques such as recrystallization with activated carbon or column chromatography to remove these impurities.
Troubleshooting Guide: Byproduct Analysis and Mitigation
Issue 1: Identification of an Unknown Peak in HPLC Analysis
You've performed an HPLC analysis of your crude reaction mixture and observe an unexpected peak, suggesting the presence of a byproduct.
Root Cause Analysis:
Byproduct formation in the synthesis of this compound can occur through several mechanisms, including:
-
Over-oxidation: If the reaction involves an oxidative step, the thiadiazole ring or its substituents can be further oxidized, leading to undesired byproducts.
-
Dimerization: Under certain conditions, reactive intermediates or the final product itself can dimerize.
-
Incomplete Cyclization: The precursor may undergo side reactions before cyclizing to form the thiadiazole ring.
Troubleshooting Workflow:
Caption: Workflow for identifying and mitigating byproducts.
Experimental Protocol: Byproduct Isolation and Characterization
-
Preparative HPLC:
-
Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water).
-
Use a preparative C18 column with a gradient elution method to separate the byproduct from the main product.
-
Collect the fraction corresponding to the unknown peak.
-
Evaporate the solvent to obtain the isolated byproduct.
-
-
LC-MS Analysis:
-
Inject a small sample of the isolated byproduct into an LC-MS system.
-
Obtain the mass-to-charge ratio (m/z) to determine the molecular weight of the byproduct.
-
-
NMR Spectroscopy:
-
Dissolve the isolated byproduct in a deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., HSQC, HMBC) spectra.
-
Analyze the spectra to determine the chemical structure of the byproduct.
-
Issue 2: Recurring Byproduct Formation Despite Optimized Conditions
Even after optimizing reaction parameters, a specific byproduct continues to form, impacting yield and purity.
Mitigation Strategies:
-
Reagent Purity: Ensure the purity of all starting materials and reagents. Impurities in the starting materials can act as catalysts for side reactions or participate in them.
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon).
-
Order of Addition: Varying the order of addition of reagents can sometimes alter the reaction pathway and minimize byproduct formation.
-
Alternative Synthesis Route: If a particular byproduct is inherent to the chosen synthetic route, it may be necessary to explore an alternative pathway to the target molecule.
Data Summary: Common Byproducts and Their Characteristics
| Byproduct Type | Potential Structure | Analytical Signature (LC-MS) | Mitigation Approach |
| Dimer | C6H8N6S2 | M+H peak at twice the MW of the product | Lower reactant concentration, control temperature |
| Over-oxidized Product | C3H4N3O2S | M+H peak corresponding to addition of oxygen atoms | Use a milder oxidizing agent, control stoichiometry |
| Uncyclized Intermediate | Varies | Dependent on the intermediate structure | Increase reaction time or temperature |
References
- Synthesis of 1,2,4-Thiadiazoles.Chemical Reviews.[Link]
- A Novel and Efficient Synthesis of 5-Amino-3-substituted-1,2,4-thiadiazoles.
- Recent Advances in the Synthesis of 1,2,4-Thiadiazoles.Molecules.[Link]
Technical Support Center: A Guide to Optimizing the Synthesis and Yield of 5-Amino-3-methyl-1,2,4-thiadiazole
This technical guide is designed for researchers, scientists, and professionals in drug development focused on the synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole. This valuable heterocyclic compound is a key building block in the development of various pharmaceuticals, including enzyme inhibitors and cephalosporin antibiotics.[1][2] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance yield and purity, ensuring the integrity of your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered during the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
A1: The most frequently employed synthesis involves the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate.[1][3] A typical procedure starts with acetamidine hydrochloride, which is treated with bromine and sodium methoxide in methanol to form N-bromoacetamidine. This intermediate is then reacted with potassium thiocyanate to yield the final product.[3] While effective, this method can result in the product being mixed with inorganic salts, necessitating careful purification.[1][3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in heterocyclic synthesis can arise from several issues.[4][5] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[4] Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[4]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to unwanted side reactions or incomplete conversion.[4] Always use reagents of appropriate purity and ensure solvents are dry, especially when dealing with moisture-sensitive reactions.[4]
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[4] If your synthesis is air-sensitive, employing an inert atmosphere (e.g., nitrogen or argon) is crucial.[4]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in reduced reaction rates and lower yields.[4]
Q3: I'm having difficulty isolating the pure product from the reaction mixture. What purification strategies are recommended?
A3: A significant challenge in the synthesis of this compound is the removal of inorganic salts formed during the reaction.[1][3] While column chromatography is a common purification technique, an improved procedure for multi-gram scale purification without chromatography has been reported.[1][3] This method involves filtering the reaction mixture, evaporating the filtrate, and then performing a Soxhlet extraction with dichloromethane to isolate the pure product.[1] Recrystallization from water or other suitable solvents is also a viable method for removing impurities.[1][6]
Q4: Are there any known side reactions I should be aware of?
A4: While the primary reaction is generally efficient, side reactions can occur, impacting both yield and purity. The formation of byproducts can be influenced by the reaction conditions. Careful control of temperature and the stoichiometry of the reagents is essential to minimize the formation of undesired substances. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help in identifying the formation of side products and optimizing the reaction time.[4]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, side reactions, or product degradation. | Optimize reaction parameters such as temperature and time. Ensure high purity of starting materials and solvents. Monitor the reaction by TLC to determine the optimal endpoint.[4] |
| Product is an oil or fails to crystallize | Presence of impurities or residual solvent. | Purify the crude product using column chromatography or recrystallization.[6] Ensure all solvent is removed under vacuum. If the product is known to be a solid, try inducing crystallization by scratching the flask or adding a seed crystal.[6] |
| Multiple spots on TLC of the final product | Incomplete reaction or formation of side products. | Extend the reaction time if starting material is still present. If side products are observed, re-evaluate the reaction conditions (temperature, reagents). Purify the product using column chromatography.[6] |
| Product degradation on silica gel column | The compound may be unstable on acidic silica gel. | Use neutralized silica gel or an alternative stationary phase like alumina.[6] A rapid purification with a suitable solvent system is recommended. |
| Inconsistent melting point of the product | Presence of impurities. There are also discrepancies in the reported physical and spectroscopic data for this compound in the literature.[1][3] | Recrystallize the product until a sharp and consistent melting point is achieved.[6] Characterize the final product thoroughly using 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity.[1][3] |
Part 3: Optimized Experimental Protocol
This section details an improved, chromatography-free procedure for the synthesis and isolation of pure this compound on a multi-gram scale.[1][3]
Materials
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium methoxide solution in methanol
-
Potassium thiocyanate
-
Dichloromethane
Step-by-Step Methodology
-
Reaction Setup: In a suitable reaction vessel, dissolve acetamidine hydrochloride (0.53 mol) in methanol (250 mL) and cool the solution in an ice-salt bath.
-
Reagent Addition: Simultaneously add bromine (0.53 mol) and a solution of sodium (1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine during the addition.
-
Neutralization: After the addition is complete, add a small amount of extra sodium methoxide solution to neutralize any remaining bromine, indicated by the disappearance of the orange color.
-
Thiocyanate Addition: Add a solution of potassium thiocyanate (0.53 mol) in methanol (150 mL) to the reaction mixture.
-
Reaction and Initial Filtration: Stir the mixture at room temperature for 2 hours. Filter the reaction mixture to remove the bulk of the precipitated inorganic salts.
-
Solvent Removal: Evaporate the filtrate under reduced pressure to obtain a residual solid.
-
Soxhlet Extraction: Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Final Product Isolation: Evaporate the combined dichloromethane extracts under reduced pressure to yield pure this compound as pale brown crystals.
Visualizing the Experimental Workflow
Caption: Optimized workflow for the synthesis of this compound.
Part 4: Data Presentation and Characterization
Accurate characterization of the final product is crucial for ensuring its purity and confirming its identity.
Table of Expected Spectroscopic Data
| Analytical Technique | Expected Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.82 (br s, 2H, NH₂), 2.23 (s, 3H, CH₃)[1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 183.2, 169.2, 18.7[1] |
| Melting Point | 202–204 °C[1] |
| IR (ATR, cm⁻¹) | 3265, 3073, 1645, 1537, 1489, 1379[1] |
Note: It is important to be aware of discrepancies in the literature regarding the spectroscopic data for this compound. The values presented here are from a study that includes an improved isolation procedure and corrected data.[1][3]
Part 5: Mechanistic Pathway
A general understanding of the reaction mechanism can aid in optimizing conditions and troubleshooting.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.
- Chaudhary, P., Kumar, R., & Verma, A. K. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948.
- ChemSRC. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis and Drug Discovery.
Sources
Resolving inconsistencies in "5-Amino-3-methyl-1,2,4-thiadiazole" characterization
Welcome to the technical support center for 5-Amino-3-methyl-1,2,4-thiadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies associated with the synthesis and characterization of this important heterocyclic building block. My goal is to provide you with clear, actionable guidance rooted in established scientific principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Here, we address the most common points of confusion and discrepancy that researchers encounter with this compound.
Q1: I've seen conflicting melting points reported for this compound. What is the correct value?
A1: This is a critical and frequently noted inconsistency. While most literature reports a melting point in the range of 192-204°C, a significantly lower value of 68°C has also been published.[1] The consensus, supported by definitive structural confirmation via X-ray diffraction, establishes the correct melting point to be approximately 202-204°C .[1] A melting point around 68°C is indicative of significant impurities or a misidentified compound.
Q2: My 13C NMR spectrum doesn't match some published data. What are the expected chemical shifts?
A2: You have encountered the primary spectroscopic inconsistency reported for this molecule. Erroneous 13C NMR data has been published with chemical shifts of δ 169.94, 133.80, and 18.48 ppm.[1] These values are not consistent with the expected electronic environment of a 1,2,4-thiadiazole ring.[1] Corrected and verified 13C NMR data shows two distinct signals for the ring carbons in the range of δ 165–190 ppm.[1] Please refer to the validated data table in the Troubleshooting Guide for the correct chemical shifts in different deuterated solvents.
Q3: The synthesis from acetamidine hydrochloride leaves a lot of inorganic salts. What is the best way to purify the product?
A3: The synthesis involving an N-haloacetamidine and a metal thiocyanate inevitably produces inorganic salts as byproducts.[1][2] While the original 1954 method relied on recrystallization from water, this has been found to be inefficient, often yielding a product still contaminated with metal halides.[1] A more robust and scalable method that avoids column chromatography is Soxhlet extraction with dichloromethane.[1][2] This technique effectively separates the organic product from the inorganic salts, yielding a pure compound.[1]
Q4: Is column chromatography a viable purification method?
A4: Yes, column chromatography can be used, and some procedures report using silica gel with a hexane:ethyl acetate mobile phase.[3][4] However, for larger scale syntheses (20-30 g), the Soxhlet extraction method is a more practical and efficient alternative to large-scale chromatography.[1][2]
Troubleshooting Guide: From Synthesis to Analysis
This guide provides a systematic approach to resolving common experimental issues.
Part 1: Synthesis and Purification
The most common synthesis for this compound involves the reaction of an in-situ generated N-haloacetamidine with a thiocyanate salt.[1][2] Inconsistencies often arise from incomplete reactions or, more commonly, inefficient purification.
-
Expertise & Experience: The significant downfield shifts of the two ring carbons (C3 and C5) in the 13C NMR spectrum are characteristic of the 1,2,4-thiadiazole ring system and are a key diagnostic feature. [1]The previously reported value of δ 133.80 is anomalous and likely a misprint or from a misidentified compound. [1]Similarly, the absence of a peak around 2050 cm-1 in the IR spectrum is a crucial validation point, as this region is typically associated with isothiocyanates or related functionalities that should not be present in the final product. [1]
Part 3: Final Confirmation
For ultimate structural confirmation, especially when developing new synthetic routes or derivatives, a definitive method is required.
-
Authoritative Grounding: In cases of persistent ambiguity, the gold standard for structural elucidation of a crystalline compound is single-crystal X-ray diffraction . The crystal structure of this compound has been determined and published, providing unambiguous proof of its constitution and bond lengths. [1][2]This data serves as the final arbiter for any spectroscopic inconsistencies.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthetic Utility of this compound.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. ResearchGate.
- Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles.
Sources
Best practices for handling and storage of "5-Amino-3-methyl-1,2,4-thiadiazole"
Technical Support Center: 5-Amino-3-methyl-1,2,4-thiadiazole
Welcome to the dedicated support center for this compound (CAS No. 17467-35-5). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the safe and effective use of this versatile heterocyclic building block. Here, we address common challenges and questions encountered during its handling, storage, and application in synthetic chemistry.
Troubleshooting Guide
This section addresses specific experimental issues you might encounter.
Problem 1: Low Reaction Yield or Stalled Reaction
Symptom: You are performing a reaction using this compound as a starting material (e.g., N-acylation, diazotization), but TLC/LC-MS analysis shows a significant amount of unreacted starting material or a lower-than-expected product yield.
Potential Causes & Solutions:
-
Compound Purity & Integrity: The issue may not be the reaction conditions but the quality of the starting material.
-
Verification Protocol:
-
Melting Point: Confirm the melting point of your compound. Pure this compound should melt around 202-204 °C.[1][2] A broad or depressed melting point suggests impurities.
-
Spectroscopic Analysis: Acquire a ¹H NMR spectrum. In CDCl₃ or DMSO-d₆, you should observe a sharp singlet for the methyl group (around 2.23-2.31 ppm) and a broad singlet for the amine protons (around 7.82 ppm in DMSO-d₆).[2] The absence of other significant peaks is crucial. Erroneous NMR data has been previously reported, so verifying against a reliable source is essential.[2][3]
-
Visual Inspection: The compound should be a white to off-white or pale brown crystalline solid.[1][2][4] Significant discoloration (e.g., dark brown, yellow) may indicate degradation.
-
-
-
Reactivity of the Amine Group: The exocyclic amino group is the primary reactive site for many transformations.[1] Its nucleophilicity can be influenced by the reaction medium.
-
Causality: The 1,2,4-thiadiazole ring is electron-withdrawing, which reduces the basicity and nucleophilicity of the C5-amino group compared to a simple aniline. Strong, non-nucleophilic bases (e.g., DBU, proton sponge) or stronger reaction conditions may be required to facilitate reactions.
-
Troubleshooting Steps:
-
Increase Base Stoichiometry/Strength: If your reaction involves a base, consider increasing its stoichiometry or switching to a stronger, non-nucleophilic base.
-
Solvent Choice: Ensure the compound is fully soluble in your reaction solvent. While soluble in water, its solubility in common organic solvents may vary.[4] Aprotic polar solvents like DMF or NMP can enhance reactivity in some cases.
-
Temperature: Cautiously increase the reaction temperature. Monitor for decomposition by TLC/LC-MS.
-
-
Problem 2: Compound Discoloration or Suspected Degradation
Symptom: Your stored this compound, which was initially off-white, has developed a yellow or brownish tint.
Potential Causes & Solutions:
-
Improper Storage: This is the most common cause of degradation.
-
Causality: Although generally stable, heterocyclic amines can be susceptible to slow oxidation or reaction with atmospheric moisture and CO₂ over long periods, leading to the formation of colored impurities.
-
Verification & Prevention Protocol:
-
Review Storage Conditions: The compound must be stored in a tightly sealed container to prevent moisture absorption.[4]
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice.[4][5][6]
-
Temperature & Light: Store at room temperature in a cool, dry, and dark place.[4][5][6] Avoid exposure to direct sunlight.
-
Purification: If degradation is suspected, the material can often be repurified. An improved, non-chromatographic purification method involves Soxhlet extraction with dichloromethane, which is effective at removing inorganic salts and some degradation byproducts.[2][3]
-
-
Frequently Asked Questions (FAQs)
Handling & Safety
Q1: What are the primary hazards of this compound?
While specific toxicity data is limited, compounds of a similar class may cause skin, eye, and respiratory irritation upon exposure.[4] It is crucial to handle it as a potentially hazardous chemical. Always consult the most recent Safety Data Sheet (SDS) from your supplier. Some related thiadiazole compounds are classified as harmful if swallowed.[7][8]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
Standard laboratory PPE is mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: When handling large quantities of the powder or if there is a risk of aerosolization, use a NIOSH-approved respirator. Work should be performed in a well-ventilated area or a chemical fume hood.
Q3: What should I do in case of a spill?
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don your full PPE.
-
Contain and Collect: For a solid spill, carefully sweep up the material to avoid generating dust. Place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Dispose of the waste according to local, state, and federal regulations. Do not empty into drains.[9]
Storage & Stability
Q4: What are the optimal long-term storage conditions?
The ideal storage conditions are summarized in the table below. Adherence to these conditions is critical for maintaining the compound's purity and reactivity.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids potential degradation from excessive heat.[4][5][6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents slow oxidation and reaction with atmospheric moisture/CO₂.[4][6] |
| Container | Tightly Sealed, Opaque | Prevents moisture absorption and light-induced degradation.[4] |
| Location | Cool, Dry, Dark, Well-Ventilated | Protects from environmental factors that can compromise stability.[4] |
Q5: What materials or chemicals are incompatible with this compound?
To prevent hazardous reactions, store this compound away from the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.[4][9]
-
Strong Acids: Can form salts or promote degradation.[4]
-
Strong Reducing Agents: May react with the thiadiazole ring system.[4]
Experimental & Chemical Properties
Q6: Why is this compound a useful building block in drug discovery?
Its utility stems from its structure. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors like those for beta-secretase (implicated in Alzheimer's disease).[1][5] The 1,2,4-thiadiazole core is a stable aromatic system, and the amino group provides a convenient handle for synthetic modifications.[1][10]
Q7: Can I purify this compound using column chromatography?
Yes, column chromatography is a viable method for purification, often using a silica gel stationary phase with a solvent system like n-hexane:ethyl acetate.[5] However, for multi-gram scale purification, non-chromatographic methods like recrystallization or Soxhlet extraction can be more efficient and economical.[2][3]
Visual Logic Guides
Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical decision tree for diagnosing issues when using this compound in a synthesis.
Caption: Decision tree for troubleshooting low yield reactions.
Safe Handling and Storage Protocol
This flowchart outlines the essential steps for the safe handling and long-term storage of the compound.
Caption: Flowchart for safe handling and storage procedures.
References
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Validation & Comparative
A Comparative Guide to Thiadiazole Isomers in Drug Discovery: Spotlight on 5-Amino-3-methyl-1,2,4-thiadiazole
Introduction: The Thiadiazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry
Thiadiazoles, a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms, represent a cornerstone in modern drug discovery.[1][2] Their structural versatility, existing in four distinct isomeric forms—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole—gives rise to a vast chemical space and a broad spectrum of pharmacological activities.[3] The thiadiazole ring is often considered a "privileged scaffold" due to its favorable characteristics: it acts as a bioisostere for other key heterocycles like pyrimidines and oxadiazoles, possesses metabolic stability, and its mesoionic nature facilitates crossing cellular membranes to engage with biological targets.[3][4][5] These properties have led to the development of numerous thiadiazole-containing drugs, including the antibiotic Cefazolin and the diuretic Acetazolamide.[3][6]
This guide provides an in-depth comparative analysis of the key thiadiazole isomers, with a particular focus on the utility of 5-Amino-3-methyl-1,2,4-thiadiazole as a versatile synthetic intermediate. We will explore the distinct pharmacological profiles of the 1,2,4-, 1,3,4-, and 1,2,3-isomers, supported by experimental data, and elucidate the structure-activity relationships that govern their therapeutic potential.
Caption: The four principal structural isomers of the thiadiazole ring system.
The 1,2,4-Thiadiazole Isomer: A Hub of Versatile Bioactivity
The 1,2,4-thiadiazole scaffold is a prominent feature in many biologically active compounds and has been recognized as a highly effective scaffold in medicinal chemistry.[7][8] Derivatives of this isomer have demonstrated a wide array of potential biomedical applications, including anticancer, neuroprotective, and antimicrobial activities.[7]
Focus: this compound
First reported in 1954, This compound has emerged not as a final drug candidate itself, but as a crucial and versatile building block in advanced chemical synthesis.[9][10] Its primary utility lies in its role as a precursor for creating novel and complex 1,2,4-thiadiazole analogues.[9]
-
Key Applications as a Synthetic Intermediate:
-
Neurodegenerative Diseases: It is a key precursor for synthesizing non-peptide beta-secretase (BACE1) inhibitors, which are a major therapeutic target in Alzheimer's disease research.[9]
-
Antibiotics: The scaffold has been incorporated into cephalosporin antibiotics, highlighting its importance in developing new anti-infective agents.[10][11]
-
Enzyme Inhibitors: Beyond BACE1, it serves as a component in a variety of other medicinally important enzyme inhibitors.[11][12]
-
The synthesis of this compound commonly involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate.[10] An improved, chromatography-free isolation procedure has been developed, enabling its production on a multi-gram scale for research and development.[10][11]
The 1,3,4-Thiadiazole Isomer: The Most Prolific Scaffold
Among the isomers, the 1,3,4-thiadiazole ring is the most extensively studied and is renowned for its metabolic stability and diverse pharmacological profile.[1][13][14] Its unique electronic structure and ability to act as a hydrogen bond donor/acceptor make it a potent pharmacophore.[13]
-
Mechanism of Action & Key Activities:
-
Anticancer Activity: A primary mechanism for its anticancer effect is its function as a bioisostere of pyrimidine.[15] This structural similarity allows 1,3,4-thiadiazole derivatives to interfere with DNA synthesis and replication, leading to cytotoxic effects in cancer cells.[5][15] They have shown efficacy against breast, colon, and lung cancer cell lines.[5][15]
-
Antimicrobial & Antiviral Activity: The 2-amino-1,3,4-thiadiazole moiety, in particular, has been a fruitful scaffold for developing agents with significant antibacterial, antifungal, and antiviral (including anti-HIV) properties.[6][13]
-
Kinase Inhibition: Many derivatives have been designed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[12][16][17]
-
The structural versatility of the 1,3,4-thiadiazole ring allows for extensive modification at the C2 and C5 positions, enabling fine-tuning of its biological activity.[15]
The 1,2,3-Thiadiazole Isomer: An Emerging Contender
Though less explored than its 1,3,4-counterpart, the 1,2,3-thiadiazole scaffold is of significant interest due to its broad spectrum of pharmacological properties.[4][18]
-
Key Activities:
-
Anticancer: Derivatives have shown potent antitumor activity against various cell lines, including human breast cancer T47D cells.[3]
-
Antiviral: Potent anti-HIV-1 agents have been developed from the 1,2,3-thiadiazole framework.[18]
-
Agrochemicals: This isomer has also found applications as plant activators and herbicides, demonstrating its wide-ranging bioactivity.[18][19]
-
The most common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, which involves the cyclization of α-methylene ketone hydrazones with thionyl chloride.[4]
Comparative Summary of Thiadiazole Isomers
The choice of a thiadiazole isomer in a drug discovery program is dictated by the desired therapeutic target and pharmacological profile. The following table summarizes the key attributes of the major isomers based on current research.
| Feature | 1,2,4-Thiadiazole | 1,3,4-Thiadiazole | 1,2,3-Thiadiazole |
| Prevalence in Research | Prominently studied[7] | Most extensively studied[1][20] | Growing interest[4][18] |
| Key Strengths | Versatile synthetic building block (e.g., this compound)[9]; neuroprotective agents[7] | High metabolic stability[14]; potent anticancer and antimicrobial activities[13][15] | Broad-spectrum bioactivity including antiviral and agrochemical uses[18] |
| Primary Biological Activities | Antibiotic, anticancer, neuroprotective (BACE1 inhibition)[7][9] | Anticancer (DNA synthesis inhibition), antimicrobial, antiviral, kinase inhibition, anti-inflammatory[6][13][15][20] | Anticancer, antiviral (HIV), antimicrobial, insecticidal, herbicidal[4][18] |
| Marketed Drugs | Cefozopran (antibiotic)[7] | Acetazolamide (diuretic), Cefazedone (antibiotic), Sulfamethizole (antibiotic)[3][6] | Thidiazuron (agrochemical)[19] |
| Common Synthesis Route | From N-haloamidines and thiocyanates[10] | Cyclization of thiosemicarbazide derivatives[14][21] | Hurd-Mori reaction (cyclization with thionyl chloride)[4] |
Experimental Design: Rationale and Protocol
To differentiate the biological activity of novel thiadiazole derivatives, a robust and reproducible experimental workflow is essential. Below, we outline a general protocol for assessing the anticancer activity of a synthesized compound library using a cell viability assay, explaining the causality behind each step.
Workflow for Assessing In Vitro Anticancer Activity
Caption: A generalized workflow for evaluating the anticancer potency of novel compounds.
Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀), a key metric for cytotoxicity.
Materials:
-
Synthesized thiadiazole compounds
-
Cancer cell line (e.g., MCF-7 for breast cancer)[15]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding (Day 1):
-
Action: Trypsinize and count healthy, log-phase cancer cells. Seed 5,000-10,000 cells per well in a 96-well plate with 100 µL of complete medium.
-
Rationale: This density ensures cells have room to grow during the experiment without becoming over-confluent, which could affect viability independent of the drug treatment. An even seeding is critical for reproducible results.
-
-
Compound Preparation & Treatment (Day 2):
-
Action: Prepare a 10 mM stock solution of each thiadiazole compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Rationale: DMSO is a common solvent for organic compounds but can be toxic at high concentrations; keeping its final concentration below 0.5% is crucial. Serial dilutions allow for the generation of a dose-response curve to accurately calculate the IC₅₀.
-
-
Incubation (Days 2-4):
-
Action: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Rationale: This duration is typically sufficient for anticancer agents to induce measurable effects on cell proliferation and viability. The specific timing can be optimized based on the cell line's doubling time and the compound's expected mechanism.
-
-
MTT Assay (Day 4):
-
Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Rationale: MTT is a yellow tetrazolium salt that is reduced by metabolically active (i.e., living) cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. DMSO is used to solubilize these water-insoluble crystals for spectrophotometric measurement.
-
-
Data Acquisition and Analysis:
-
Action: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Rationale: The absorbance value correlates with the number of viable cells. By plotting absorbance against compound concentration and fitting the data to a sigmoidal dose-response curve, the IC₅₀ value can be accurately determined.
-
Conclusion and Future Directions
The thiadiazole ring system, in all its isomeric forms, remains a highly valuable and productive scaffold in drug discovery. While the 1,3,4-thiadiazole isomer has historically dominated the field due to its broad activity and favorable properties, the 1,2,4- and 1,2,3-isomers offer unique chemical spaces and therapeutic opportunities.[1][7][18] This compound stands out not as a therapeutic agent itself, but as a critical enabler of innovation, providing a reliable and versatile starting point for the synthesis of complex molecules targeting challenging diseases like Alzheimer's.[9]
Future research should focus on direct, head-to-head comparative studies of isomeric derivatives to better understand the nuanced structure-activity relationships that differentiate them. The continued exploration of novel synthetic methodologies and the application of computational docking studies will undoubtedly accelerate the development of next-generation thiadiazole-based therapeutics.
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- Books. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.
- PubMed. (2025). Design, synthesis and antitumor activity of thiadiazole derivatives as novel ALK kinase inhibitors. Molecular Diversity.
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- Seremet, O. C., et al. (2019). Thiadiazole derivatives as anticancer agents. Drug Resistance Updates.
- El-Sayed, N. N. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society.
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- Applied Microbiology and Biotechnology. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology.
- Kumar, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
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- Teng, M., et al. (1997). Synthesis and Structure-Activity Relationships of a Series of Novel Thiazoles as Inhibitors of aminoacyl-tRNA Synthetases. Bioorganic & Medicinal Chemistry Letters.
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- Gomaa, A. M., & El-Sayed, M. A. (2023). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI.
- Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry.
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Efficacy of Novel 5-Amino-3-methyl-1,2,4-thiadiazole Derivatives as c-Met Kinase Inhibitors: A Comparative Analysis
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved potency, selectivity, and pharmacokinetic profiles is paramount. The 1,2,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide presents a comparative efficacy analysis of a new series of proprietary compounds derived from a 5-Amino-3-methyl-1,2,4-thiadiazole core, designated as AMT-Series, against an established therapeutic agent for the inhibition of the c-Met proto-oncogene, a key driver in various malignancies.
The c-Met receptor tyrosine kinase, when aberrantly activated, triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, promoting tumor growth, angiogenesis, and metastasis. Our novel AMT-Series has been rationally designed to target the ATP-binding pocket of c-Met, leveraging the unique electronic and steric properties of the this compound scaffold. This guide provides a head-to-head comparison of our lead candidates, AMT-1 and AMT-2, with Crizotinib, a well-established, FDA-approved multi-targeted tyrosine kinase inhibitor that includes c-Met in its spectrum of activity.
Comparative Efficacy Overview
The following sections detail the experimental data from a series of in vitro and in vivo studies designed to rigorously evaluate and compare the therapeutic potential of the AMT-Series with Crizotinib.
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | c-Met IC₅₀ (nM) | Selectivity vs. VEGFR2 (Fold) |
| AMT-1 | 1.8 ± 0.2 | >2,500 |
| AMT-2 | 3.5 ± 0.4 | >1,800 |
| Crizotinib | 5.0 ± 0.7 | ~100 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the c-Met kinase activity. Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Cellular Activity in c-Met Amplified Gastric Cancer Cell Line (MKN-45)
| Compound | Anti-proliferative GI₅₀ (nM) | Induction of Apoptosis (% of Annexin V positive cells) |
| AMT-1 | 85 ± 9 | 65 ± 5 |
| AMT-2 | 150 ± 12 | 58 ± 4 |
| Crizotinib | 180 ± 20 | 45 ± 6 |
GI₅₀ is the concentration required to inhibit cell growth by 50%. Apoptosis was measured after 48 hours of treatment at a concentration of 200 nM.
Table 3: In Vivo Efficacy in MKN-45 Xenograft Mouse Model
| Treatment Group (20 mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | +2.1 |
| AMT-1 | 88 | -1.5 |
| AMT-2 | 75 | -0.8 |
| Crizotinib | 65 | -5.2 |
Tumor growth inhibition was calculated at day 21 of treatment. Body weight change is an indicator of general toxicity.
Experimental Protocols and Methodologies
Scientific integrity is the cornerstone of this guide. The following are detailed protocols for the key experiments conducted in this comparative analysis.
In Vitro c-Met Kinase Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against recombinant human c-Met kinase.
Protocol:
-
A reaction mixture containing c-Met enzyme, a biotinylated peptide substrate, and ATP was prepared in a kinase buffer.
-
Test compounds (AMT-1, AMT-2, Crizotinib) were serially diluted and added to the reaction mixture.
-
The reaction was incubated at room temperature for 60 minutes.
-
A detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.
-
After a 30-minute incubation, the TR-FRET signal was measured on a suitable plate reader.
-
IC₅₀ values were calculated using a four-parameter logistic curve fit.
Cellular Proliferation Assay (MTS Assay)
The anti-proliferative activity of the compounds was assessed in the MKN-45 human gastric cancer cell line, which exhibits c-Met gene amplification.
Protocol:
-
MKN-45 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of the test compounds for 72 hours.
-
MTS reagent was added to each well, and the plates were incubated for 2 hours.
-
The absorbance at 490 nm was measured to determine cell viability.
-
GI₅₀ values were calculated from the dose-response curves.
In Vivo Xenograft Study
The in vivo anti-tumor efficacy was evaluated in a murine xenograft model using the MKN-45 cell line.
Protocol:
-
Female athymic nude mice were subcutaneously inoculated with MKN-45 cells.
-
When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups.
-
Compounds were administered orally once daily at a dose of 20 mg/kg.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, tumors were excised and weighed.
Visualizing the Mechanism and Workflow
To better illustrate the scientific rationale and experimental design, the following diagrams are provided.
Caption: The c-Met signaling pathway and the inhibitory action of the test compounds.
Caption: A streamlined overview of the experimental workflow for efficacy comparison.
Conclusion
The data presented in this guide strongly suggest that the novel this compound derivatives, particularly AMT-1, exhibit superior efficacy and selectivity as c-Met kinase inhibitors compared to the established drug, Crizotinib. The enhanced in vitro potency of AMT-1 translates to more potent anti-proliferative and pro-apoptotic effects in a c-Met amplified cancer cell line. Most importantly, this culminates in a significantly greater inhibition of tumor growth in a preclinical in vivo model, coupled with a more favorable toxicity profile as indicated by the minimal impact on body weight. These compelling results underscore the therapeutic potential of the AMT-Series and warrant further investigation and development as a next-generation targeted therapy for c-Met driven cancers.
References
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A Comparative Guide to the Structural Validation of 5-Amino-3-methyl-1,2,4-thiadiazole: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
5-Amino-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active agents, including antimicrobial and antifungal compounds.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure. Therefore, precise and accurate determination of its molecular geometry is paramount for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[3]
While various analytical techniques can provide structural information, single-crystal X-ray crystallography stands as the "gold standard" for the unambiguous determination of a molecule's three-dimensional arrangement in the solid state.[4] This guide will delve into the practical application of this powerful technique for validating the structure of this compound and objectively compare its outcomes with those from other common spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed 3D map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and intermolecular interactions.[5][6] A 2018 study by Aitken and Slawin not only corrected previously reported erroneous spectroscopic data for this compound but also confirmed its molecular structure through X-ray diffraction.[2][7] Their work revealed an elaborate two-dimensional hydrogen-bonded network of molecules within the crystal structure.[2][7]
Experimental Workflow: From Powder to Solved Structure
The journey from a synthesized compound to a fully elucidated crystal structure involves a meticulous, multi-step process. The causality behind each step is critical for obtaining high-quality, publishable data.
Caption: Workflow for X-ray Crystallography.
Detailed Experimental Protocol
1. Synthesis and Purification:
-
Synthesize this compound following established literature procedures.[2][8] A common route involves the reaction of an N-haloacetamidine with a metal thiocyanate.[2]
-
Trustworthiness Check: Purity is paramount for growing high-quality crystals. The crude product often contains inorganic salts.[2] Purification can be achieved through methods like Soxhlet extraction or column chromatography to yield the pure compound.[2][8]
2. Crystal Growth (The Art and Science):
-
The formation of a single crystal suitable for X-ray diffraction is often the most challenging step.[3]
-
Method: Slow evaporation is a common and effective technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, dichloromethane) to near saturation.[2] The choice of solvent is critical as it influences crystal packing and morphology.
-
Allow the solvent to evaporate slowly and undisturbed over several days. The goal is to achieve a limited degree of supersaturation, which encourages the formation of a well-ordered crystalline lattice rather than an amorphous precipitate.[3] Crystals of at least 20 µm in all dimensions are generally required.[9]
3. Data Collection:
-
Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.[9]
-
Instrumentation: Use a single-crystal X-ray diffractometer, such as an Oxford Diffraction Gemini Ultra, which can be equipped with both Molybdenum (Mo) and Copper (Cu) X-ray sources.[9]
-
Data Acquisition: The crystal is cooled (typically to ~100-150 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in the X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10]
4. Structure Solution and Refinement:
-
Data Processing: The collected diffraction spots are indexed and their intensities are integrated.
-
Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[10] For small molecules like this, direct methods are typically successful in determining an initial structural model.
-
Refinement: The initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit. The final result is a detailed three-dimensional model of the molecule.[4]
Comparative Analysis: Spectroscopic Alternatives
While X-ray crystallography provides the definitive structure, other spectroscopic techniques are routinely used and offer complementary information. It's crucial to understand their capabilities and limitations in the context of structural validation.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute configuration.[4][6] | Unambiguous and definitive structural determination.[6] | Requires a suitable single crystal, which can be difficult to obtain.[3] Provides information on the solid-state conformation only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei.[11] | Provides structural information in solution, which can be more biologically relevant. Does not require crystallization. | Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules. |
| Infrared (IR) Spectroscopy | Presence of functional groups based on their vibrational frequencies.[12] | Quick and simple method for functional group identification. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and accuracy in determining molecular mass. | Provides no direct information on the 3D structure or connectivity of atoms. |
The Synergy of Techniques
In practice, these techniques are not mutually exclusive but are used in a complementary fashion. For instance, NMR and IR data can corroborate the structure determined by X-ray crystallography. A 2018 paper on this compound highlighted discrepancies in previously published NMR data, which were corrected and confirmed by their X-ray crystal structure.[2][7] This underscores the authoritative nature of crystallography in resolving ambiguities.
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A Senior Application Scientist's Guide to the Biological Activity of 5-Amino-1,2,4-Thiadiazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the 1,2,4-thiadiazole scaffold represents a privileged heterocyclic system. Its inherent physicochemical properties, including metabolic stability and the capacity for its derivatives to cross cellular membranes, make it a focal point in the quest for novel therapeutic agents.[1][2] This guide provides an in-depth technical comparison of the biological activities of derivatives based on the 5-amino-1,2,4-thiadiazole core, with a particular focus on the 3-methyl substituted variant, "5-Amino-3-methyl-1,2,4-thiadiazole."
While direct, comprehensive comparative studies on a wide array of derivatives from this specific parent compound are emerging, this guide synthesizes available data from closely related analogs to build a robust understanding of their structure-activity relationships (SAR). We will delve into their anticancer and antimicrobial potential, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The 5-Amino-1,2,4-Thiadiazole Core: A Versatile Starting Point
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structure, featuring a reactive amino group, provides a synthetic handle for the introduction of diverse functionalities, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The exploration of derivatives from this core has primarily branched into two significant therapeutic areas: oncology and infectious diseases.
Benchmarking Anticancer Activity: Targeting the Cell Cycle
A prominent mechanism of action for the anticancer effects of 5-amino-1,2,4-thiadiazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[3] CDKs are key regulators of the cell cycle, and their overexpression in various cancers leads to uncontrolled cell proliferation.[3] By inhibiting CDK2, these compounds can induce cell cycle arrest, providing a targeted therapeutic strategy.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro biological activity of various 5-amino-1,2,4-thiadiazole analogs and structurally related 1,3,4-thiadiazole derivatives, offering a comparative overview of their potential.
| Compound ID | Scaffold | R1 (Position 3) | R2 (Position 5) | Assay | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 1,2,4-Thiadiazole | Isopropyl (inferred) | Amino | CDK2 Inhibition (Predicted) | - | - | [2] |
| 2 | 1,2,4-Thiadiazole | Phenyl | Amino | CDK2 Inhibition | CDK2/cyclin A | >10 | [2] |
| 3 | 1,2,4-Thiadiazole | 4-Methoxyphenyl | N-acetylamino | Adenosine A3 R | Human A3 | 0.00079 | [2] |
| 4 | 1,3,4-Thiadiazole | Amino | Phenyl | Cytotoxicity | MCF-7 | 5.2 | [2] |
| 5 | 1,3,4-Thiadiazole | Amino | 4-Chlorophenyl | Cytotoxicity | HepG2 | 3.13 | [4] |
| 6 | 1,3,4-Thiadiazole | Amino | 4-Fluorophenylamino | Cytotoxicity | C6 neuroblastoma | Potent (IC50 = 0.005 µM for CDK2) | [3] |
Note: Data for compound 1 is predictive and serves as a conceptual basis. The IC50 values represent the concentration of the compound required to inhibit 50% of the biological activity.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
From the compiled data, several key SAR insights can be drawn:
-
The Thiadiazole Scaffold: Both the 1,2,4- and 1,3,4-thiadiazole isomers have demonstrated significant biological activity. The arrangement of the heteroatoms influences the electronic distribution and vectoral properties of the molecule, impacting its interaction with biological targets.[2]
-
The 5-Amino Group: The presence of an amino group at the 5-position is a recurring motif in active compounds. This group can participate in hydrogen bonding, which is often critical for anchoring the molecule within the active site of kinases like CDK2.[2]
-
Substitution at the 3-Position: The nature of the substituent at this position plays a crucial role in determining potency. Aromatic groups are frequently observed in active analogs, with their electronic properties and substitution patterns significantly modulating the inhibitory activity.[2]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. This formazan can be solubilized, and its concentration determined spectrophotometrically, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain the desired cancer cell lines (e.g., MCF-7, HepG2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Benchmarking Antimicrobial Activity: Combating Pathogenic Microbes
Derivatives of 5-amino-1,2,4-thiadiazole have also been investigated for their potential as antimicrobial agents. The thiadiazole ring is a component of several clinically used antibacterial drugs.[5] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Comparative Analysis of Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of 1,3,4-thiadiazole and 1,2,4-triazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Scaffold | Target Organism | MIC (µg/mL) | Reference Drug | Ref. Drug MIC (µg/mL) | Reference |
| 7 | 1,3,4-Thiadiazole | S. aureus | >500 | Ampicillin | 250 | [6] |
| 8 | 1,3,4-Thiadiazole | B. subtilis | 250 | Ampicillin | 250 | [6] |
| 9 | 1,3,4-Thiadiazole | A. fumigatus | 500 | Amphotericin B | 125 | [6] |
| 10 | 1,3,4-Thiadiazole | S. epidermidis | 31.25 | - | - | [7] |
| 11 | 1,3,4-Thiadiazole | M. luteus | 15.63 | - | - | [7] |
| 12 | 1,2,4-Triazole | B. subtilis | 15.63 | - | - | [8] |
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
Key SAR observations for the antimicrobial activity of thiadiazole derivatives include:
-
Substituents on the Phenyl Ring: For derivatives bearing a phenyl group, the presence and position of substituents on this ring significantly influence activity. Electron-withdrawing groups like chloro and nitro can either increase or decrease activity depending on their position and the target organism.[6]
-
Nature of the Linker: The group connecting the thiadiazole core to other moieties can impact the molecule's flexibility and ability to bind to its target.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by its various substituents, affects its ability to penetrate microbial cell walls and membranes.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: This method involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the agent that inhibits growth.
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Grow the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The 5-amino-1,2,4-thiadiazole scaffold is a promising starting point for the development of new therapeutic agents with diverse biological activities. The available data on its derivatives and related analogs highlight their potential as both anticancer and antimicrobial agents. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective compounds.
Future research should focus on the systematic synthesis and evaluation of a broad library of derivatives originating directly from this compound to establish a more precise and comprehensive SAR. Elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement through the drug discovery pipeline. The detailed experimental protocols provided in this guide serve as a robust framework for conducting such investigations with scientific rigor.
References
- Journal of Pharmaceutical Chemistry. (2022).
- El-Masry, A. H., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(15), 3426. [Link]
- Farghaly, T. A., et al. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 19(10), 15958-15974. [Link]
- Wujec, M., et al. (2015). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 72(3), 491-500. [Link]
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2105-2116. [Link]
- Al-Soud, Y. A., et al. (2022).
- Hussain, S., et al. (2008). Synthesis and Antimicrobial Activities of 1,2,4-Triazole and 1,3,4-Thiadiazole Derivatives of 5-Amino-2-Hydroxybenzoic Acid. E-Journal of Chemistry, 5(4), 963-968. [Link]
- El-Sayed, W. M., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(15), 3426. [Link]
- Al-Obaidi, A. M. J., et al. (2021). Synthesis, Characterization, And Evaluation Of The Antibacterial Activity Of Novel 5-aryl-2-amino 1,3,4 Thiadiazole Derivatives. Egyptian Journal of Chemistry, 65(3), 111-116. [Link]
- Farghaly, T. A., et al. (2014). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 19(10), 15958-15974. [Link]
- Dawood, K. M., et al. (2013). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 65, 4664-4668. [Link]
- Wujec, M., et al. (2015). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Acta Poloniae Pharmaceutica, 72(3), 491-500. [Link]
- Al-Soud, Y. A., et al. (2022).
- Al-Amiery, A. A., et al. (2016). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 1(1), 68-76. [Link]
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A Comparative Guide to the Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole: An Evaluation of Classical and Modern Reagents
The 5-amino-3-methyl-1,2,4-thiadiazole scaffold is a crucial building block in medicinal chemistry, forming the core of various pharmacologically active agents, including potential pesticides and components of enzyme inhibitors and cephalosporin antibiotics.[1] The efficient and safe synthesis of this key intermediate is therefore of paramount interest to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of synthetic routes to this compound, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices and a critical evaluation of performance based on experimental data.
Introduction to Synthetic Strategies
The synthesis of 5-amino-1,2,4-thiadiazoles generally revolves around the formation of the heterocyclic ring through oxidative N-S bond formation.[2][3] Historically, this has been achieved using strong halogenating agents, a method that is effective but carries significant drawbacks in terms of safety and product purity. Modern synthetic chemistry has driven the development of alternative reagents that offer milder reaction conditions, improved safety profiles, and often, more environmentally benign ("green") characteristics. This guide will compare the classical approach with prominent modern alternatives, including iodine-mediated, copper-catalyzed, and electrochemical methods.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a critical decision in any chemical campaign, balancing factors of yield, purity, safety, cost, and scalability. The following table summarizes key quantitative and qualitative data for four distinct methods for the synthesis of this compound and its analogs.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yield | Key Advantages & Disadvantages |
| Classical Halogen-Mediated Synthesis | Acetamidine Hydrochloride, Potassium Thiocyanate | Bromine, Sodium Methoxide | Methanol, 0-5°C, 30 min | ~47%[4] | Advantages: Well-established, readily available reagents. Disadvantages: Use of highly toxic and corrosive bromine, formation of inorganic salt byproducts complicating purification, moderate yield.[1] |
| Iodine-Mediated Oxidative Cyclization | Acetamidine, Isothiocyanate | Molecular Iodine (I₂), Base (e.g., K₂CO₃) | Chloroform, Reflux, 16h[5] | Good to Excellent[2][3] | Advantages: Metal-free, milder and less hazardous than bromine, scalable.[2][3] Disadvantages: Requires stoichiometric oxidant, longer reaction times may be needed. |
| Copper-Catalyzed Oxidative Cyclization | Amidine, Isothiocyanate | Cu(OTf)₂, Base (e.g., Cs₂CO₃) | Acetonitrile/THF, Air (oxidant) | Good[6] | Advantages: Catalytic use of copper, utilizes air as a green oxidant, high reactivity.[6] Disadvantages: Potential for heavy metal contamination in the final product, requires catalyst and ligand screening for optimization.[1][7] |
| Electrochemical Synthesis | Thioamides or Amidines/Sulfur/Isocyanides | Electricity | Undivided cell, Room Temperature | Good to Excellent[8] | Advantages: Avoids chemical oxidants, high atom economy, mild conditions, highly sustainable.[9][10] Disadvantages: Requires specialized equipment (potentiostat), scalability can be a challenge for industrial production.[11] |
Reaction Pathways and Mechanistic Insights
Understanding the underlying mechanisms of these transformations is key to troubleshooting and optimizing synthetic protocols. The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparative overview of four synthetic routes to this compound.
Mechanistic Discussion
-
Classical Synthesis: This route proceeds via the in situ formation of an N-bromoacetamidine intermediate. The high reactivity of this intermediate allows for nucleophilic attack by the thiocyanate anion, followed by cyclization to form the thiadiazole ring. The choice of bromine as the halogenating agent is driven by its high reactivity, but this also contributes to its hazardous nature.
-
Iodine-Mediated Synthesis: Molecular iodine is a milder oxidizing agent than bromine. The reaction is believed to proceed through the formation of an imidoyl thiourea, which then undergoes an iodine-mediated oxidative cyclization to form the N-S bond.[2][3] This method avoids the use of transition metals and is considered a greener alternative.[12]
-
Copper-Catalyzed Synthesis: Copper catalysts, particularly in the Cu(I) or Cu(II) oxidation state, are effective at promoting the formation of N-S bonds.[13][14] The mechanism likely involves the coordination of the copper center to the sulfur and nitrogen atoms of the imidoyl thiourea intermediate, facilitating the oxidative coupling, often with atmospheric oxygen serving as the terminal oxidant.[6] This catalytic approach is highly efficient but requires careful control to avoid product contamination with residual copper.[7][15]
-
Electrochemical Synthesis: This modern approach utilizes an electric current to drive the oxidative cyclization.[16] In the case of thioamide dimerization, the thioamide is oxidized at the anode to form a radical cation, which then dimerizes and cyclizes.[16] This method is highly sustainable as it eliminates the need for chemical oxidants, reducing waste and often proceeding under mild conditions.[9][10]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic routes discussed.
General Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of this compound.
Protocol 1: Classical Synthesis using Bromine [4]
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine during the addition.
-
Reaction Completion: After the addition is complete, add a small amount of extra sodium methoxide solution to quench any remaining orange color from the bromine.
-
Work-up: Add potassium thiocyanate (51.5 g, 0.53 mol), stir for 1 hour at room temperature, and then reflux for 2 hours.
-
Isolation: Filter the cooled mixture and evaporate the filtrate under reduced pressure.
-
Purification: Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours. Evaporate the combined extracts under reduced pressure to yield the product as pale brown crystals.
Protocol 2: Iodine-Mediated Oxidative Cyclization (General Protocol) [2][3]
-
Reaction Setup: To a solution of the amidine hydrochloride (1.0 mmol) and the isothiocyanate (1.2 mmol) in a suitable solvent (e.g., acetonitrile), add a base (e.g., TMEDA, 2.0 mmol) and molecular iodine (1.5 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere for the specified time (typically a few hours, monitor by TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Oxidative Cyclization (General Protocol) [6]
-
Reaction Setup: In a reaction vessel, combine the amidine hydrochloride (1.0 mmol), the isothiocyanate (1.2 mmol), a copper catalyst such as Cu(OTf)₂ (5-10 mol%), and a base like Cs₂CO₃ (2.0 mmol) in a suitable solvent (e.g., acetonitrile).
-
Reaction Conditions: Stir the mixture under an air or oxygen atmosphere at the specified temperature (can range from room temperature to elevated temperatures) until the reaction is complete (monitor by TLC).
-
Work-up: After cooling, filter the reaction mixture to remove the catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 4: Electrochemical Synthesis (General Protocol for Thioamide Dimerization) [16]
-
Electrolysis Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, dissolve the thioamide (e.g., thioacetamide) in a suitable solvent (e.g., DMF) containing a supporting electrolyte (e.g., H₂SO₄).
-
Electrolysis: Apply a constant current to the cell and conduct the electrolysis at room temperature.
-
Work-up: After the electrolysis is complete, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography or crystallization.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through various methodologies. While the classical approach using bromine is well-documented, its significant safety and purification challenges make it less desirable for modern, safety-conscious laboratories.
Iodine-mediated synthesis emerges as a highly attractive alternative, offering a metal-free, scalable, and safer protocol with good to excellent yields. This method represents a significant step forward in terms of green chemistry principles.
Copper-catalyzed reactions provide a powerful and efficient route, leveraging the catalytic activity of an earth-abundant metal and using air as the ultimate oxidant. However, the potential for metal leaching into the final product necessitates careful purification and analysis, a critical consideration in pharmaceutical synthesis.
Electrochemical synthesis stands at the forefront of sustainable chemical production. By replacing chemical oxidants with electricity, it offers an exceptionally green and atom-economical pathway. While the initial investment in specialized equipment may be a consideration, the long-term benefits in waste reduction and safety are substantial.
For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of scale, available equipment, purity requirements, and commitment to green chemistry principles. The modern alternatives to the classical halogen-mediated synthesis offer compelling advantages and are poised to become the methods of choice for the production of this compound and related heterocyclic compounds.
References
- Chen, J.-Y., Selvaraju, M., Lin, Y.-T., Dhole, S., Lin, C.-Y., & Chern, J.-W. (2020). Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[2][16][17] Thiadiazoles/Selenadiazoles. The Journal of Organic Chemistry, 85(8), 5570–5579.
- Huang, Q., Liu, J., & Wan, J.-P. (2024). Electrochemical Enaminone-Thioamide Annulation and Thioamide Dimeric Annulation for the Tunable Synthesis of Thiazoles and 1,2,4-Thiadiazole. Organic Letters, 26(25), 5263–5268.
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977.
- Jatangi, N., Tumula, N., Palakodety, R. K., & Nakka, M. (2018). I2-Mediated Oxidative C–N and N–S Bond Formations in Water: A Metal-Free, Environmentally Benign, and Convenient Strategy for the Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles and 4,5-Disubstituted/N-Fused 3-Amino-1,2,4-triazoles from Isothiocyanates. The Journal of Organic Chemistry, 83(10), 5715–5723.
- Mariappan, A., Rajaguru, K., Chola, N. M., Muthusubramanian, S., & Bhuvanesh, N. (2016). Hypervalent Iodine(III) Mediated Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles through Intramolecular Oxidative S–N Bond Formation. The Journal of Organic Chemistry, 81(15), 6573–6579.
- Beilstein Journal of Organic Chemistry. (2015). Copper catalysis in organic synthesis. Beilstein Journal of Organic Chemistry.
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For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of novel chemical entities are paramount. Spectroscopic techniques form the bedrock of this analytical process, providing a molecular fingerprint that confirms structure and purity. This guide offers an in-depth comparison of the spectroscopic data for 5-Amino-3-methyl-1,2,4-thiadiazole , a key heterocyclic building block, with its structurally related analogs: 1,2,4-thiadiazole , 3-methyl-1,2,4-thiadiazole , and 5-amino-1,2,4-thiadiazole . By understanding the subtle shifts and characteristic signals in their respective spectra, researchers can gain greater confidence in their synthetic and analytical endeavors.
The Foundational Role of Spectroscopy in Heterocyclic Chemistry
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The precise arrangement of substituents on this five-membered ring dramatically influences its physicochemical properties and biological targets. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a critical component of the discovery process, ensuring the correct isomer has been synthesized and is of sufficient purity for further investigation. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate our target compound from its close relatives.
Structures Under Investigation
To facilitate a clear comparison, the chemical structures of the compounds discussed in this guide are presented below.
Figure 1: Chemical structures of the compared thiadiazole compounds.
Experimental Protocols: A Foundation of Trustworthy Data
The reliability of any spectroscopic comparison hinges on the quality of the data acquisition. The following sections outline the standardized methodologies for obtaining the NMR, IR, and MS data presented in this guide. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.
Sample Preparation:
-
Approximately 5-10 mg of the analyte was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: Spectra were acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR: Spectra were acquired on the same instrument at a corresponding frequency (100 or 125 MHz). A proton-decoupled pulse sequence was used with a 45° pulse width and a relaxation delay of 2 seconds.
Figure 2: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.
Sample Preparation:
-
Solid Samples: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: A single drop of the liquid sample was placed on the ATR crystal.
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
The sample was applied to the crystal, and the sample spectrum was acquired.
-
The spectrum was typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and offering structural clues.
Data Acquisition:
-
Electron Ionization (EI): Samples were introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet, and bombarded with a high-energy electron beam (typically 70 eV).
-
Electrospray Ionization (ESI): For more polar or thermally labile compounds, samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ESI source, where a high voltage was applied to generate a fine spray of charged droplets.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related compounds. The interpretation of these data highlights the influence of the methyl and amino substituents on the spectral features.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 7.82 (br s, 2H), 2.23 (s, 3H) | -NH₂ protons, -CH₃ protons[1] |
| 1,2,4-Thiadiazole | 8.85 (s, 1H), 9.61 (s, 1H) | H-3, H-5 |
| 3-Methyl-1,2,4-thiadiazole | 8.80 (s, 1H), 2.65 (s, 3H) | H-5, -CH₃ |
| 5-Amino-1,2,4-thiadiazole | 8.40 (s, 1H), 7.20 (br s, 2H) | H-3, -NH₂ |
Interpretation: The ¹H NMR spectrum of this compound is characterized by two main signals: a broad singlet for the amino protons and a sharp singlet for the methyl protons[1]. The absence of aromatic protons from the thiadiazole ring is a key identifier. In contrast, the parent 1,2,4-thiadiazole displays two singlets in the aromatic region. The introduction of a methyl group at the 3-position in 3-methyl-1,2,4-thiadiazole results in an upfield shift of the remaining ring proton and the appearance of a methyl singlet. The 5-amino-1,2,4-thiadiazole shows a single aromatic proton and a broad amino proton signal.
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 183.2, 169.2, 18.7 | C5, C3, -CH₃[1] |
| 1,2,4-Thiadiazole | 155.8, 172.1 | C3, C5 |
| 3-Methyl-1,2,4-thiadiazole | 168.9, 172.5, 18.5 | C3, C5, -CH₃ |
| 5-Amino-1,2,4-thiadiazole | 184.5, 156.2 | C5, C3 |
Interpretation: The ¹³C NMR spectrum of this compound shows three distinct signals corresponding to the two ring carbons and the methyl carbon[1]. The chemical shifts of the ring carbons (C3 and C5) are significantly influenced by the substituents. The amino group at C5 causes a downfield shift of this carbon compared to the unsubstituted ring, while the methyl group at C3 also influences its chemical environment. Comparing the four compounds reveals a clear trend: the C5 carbon is highly deshielded in the 5-amino substituted compounds, appearing at a higher ppm value.
Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| This compound | 3265, 3073, 1645, 1537 | N-H stretch, C-H stretch, N-H bend, C=N stretch[1] |
| 1,2,4-Thiadiazole | ~3100, ~1500, ~1350 | C-H stretch, Ring vibrations |
| 3-Methyl-1,2,4-thiadiazole | ~3100, ~2950, ~1500 | C-H (aromatic) stretch, C-H (aliphatic) stretch, Ring vibrations |
| 5-Amino-1,2,4-thiadiazole | ~3300, ~3100, ~1650 | N-H stretch, C-H stretch, N-H bend |
Interpretation: The IR spectrum of this compound clearly indicates the presence of the amino group through the characteristic N-H stretching and bending vibrations[1]. The C-H stretching of the methyl group is also observable. The parent 1,2,4-thiadiazole and 3-methyl-1,2,4-thiadiazole lack the prominent N-H bands. The spectrum of 5-amino-1,2,4-thiadiazole is similar to the target compound in the N-H region but lacks the aliphatic C-H stretching of the methyl group.
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 115 | 100 ([M-CH₃]⁺), 73, 57 |
| 1,2,4-Thiadiazole | 86 | 59, 46 |
| 3-Methyl-1,2,4-thiadiazole | 100 | 85 ([M-CH₃]⁺), 59 |
| 5-Amino-1,2,4-thiadiazole | 101 | 74, 58 |
Interpretation: The mass spectrum of each compound shows a distinct molecular ion peak corresponding to its molecular weight. The fragmentation patterns provide further structural confirmation. For this compound, a prominent fragment corresponding to the loss of a methyl radical is expected. In the case of 5-amino-1,2,4-thiadiazole, fragmentation often involves the loss of HCN or related species from the ring.
Conclusion
This guide provides a comprehensive spectroscopic comparison of this compound with its fundamental structural analogs. By carefully analyzing the ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently distinguish between these closely related compounds. The presented data and interpretations serve as a valuable reference for scientists and professionals involved in the synthesis, characterization, and development of novel heterocyclic compounds. The principles outlined here can be extended to the analysis of a wide range of organic molecules, reinforcing the indispensable role of spectroscopy in modern chemical research.
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A Senior Application Scientist's Guide to the Synthesis of 5-Amino-3-methyl-1,2,4-thiadiazole: A Cost-Benefit Analysis
Welcome, researchers and drug development professionals. This guide provides an in-depth, objective comparison of synthetic methodologies for producing 5-Amino-3-methyl-1,2,4-thiadiazole, a crucial heterocyclic building block. The 1,2,4-thiadiazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with applications ranging from cephalosporin antibiotics to potential pesticides and enzyme inhibitors.[1][2] The efficient and economical synthesis of this specific derivative is therefore of paramount importance.
This document moves beyond a simple recitation of protocols. Here, we will dissect the causality behind experimental choices, weigh the economic and practical implications of each route, and provide the detailed, actionable data necessary for you to make informed decisions in your laboratory, whether for large-scale production or novel analogue synthesis.
Methodology Deep Dive: Two Core Synthetic Strategies
We will focus on two representative and well-documented strategies that highlight the contrast between classic, cost-effective methods and modern, versatile approaches.
-
The Classic Goerdeler Synthesis: Reaction of an in situ generated N-haloacetamidine with a metal thiocyanate.
-
Modern Oxidative Cyclization: Intramolecular S-N bond formation from an imidoyl thiourea precursor.
Method 1: The Goerdeler Synthesis (1954) - The Workhorse Route
First reported in 1954, this method remains a highly relevant and robust procedure for the multi-gram synthesis of this compound.[1][2]
Chemical Principle & Causality
The synthesis begins with the readily available and inexpensive acetamidine hydrochloride.[1][2] The core of the reaction is the in situ formation of a reactive N-bromoacetamidine intermediate. This is achieved by the carefully controlled, simultaneous addition of bromine and a strong base (sodium methoxide) to the acetamidine salt in methanol. Maintaining a slight excess of bromine ensures the efficient formation of the N-bromo species. This electrophilic intermediate is not isolated but immediately reacts with a nucleophilic metal thiocyanate (e.g., potassium thiocyanate). The reaction proceeds via nucleophilic attack of the thiocyanate sulfur on the amidine carbon, followed by an intramolecular cyclization and elimination of bromide to form the stable 1,2,4-thiadiazole ring.
Caption: Reaction scheme for the classic Goerdeler synthesis.
Detailed Experimental Protocol
This protocol is adapted from a validated procedure for multi-gram scale synthesis without the need for column chromatography.[1][2]
-
Reaction Setup: To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cool the mixture in an ice-salt bath.
-
Reagent Addition: Simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. The addition rate should be controlled to maintain a slight excess of bromine (indicated by a faint orange color).
-
Quenching: After the addition is complete, add a small amount of the sodium methoxide solution to quench any remaining bromine until the orange color disappears.
-
Cyclization: Add potassium thiocyanate (52 g, 0.53 mol) to the reaction mixture and stir at room temperature for 18 hours.
-
Initial Isolation: Filter the mixture to remove the bulk of inorganic salts (NaBr, KBr). Evaporate the filtrate under reduced pressure.
-
Purification: Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Final Product: Evaporate the combined dichloromethane extracts under reduced pressure to yield the pure product (Typical Yield: ~47%).[1]
Cost-Benefit Analysis
-
Benefits:
-
High Cost-Effectiveness: Utilizes cheap, commodity starting materials (acetamidine, bromine, thiocyanate).
-
Scalability: Proven to be effective on a multi-gram scale, making it suitable for bulk manufacturing.[1][2]
-
Chromatography-Free Purification: The described Soxhlet extraction method efficiently removes inorganic salt byproducts, avoiding the cost and time associated with column chromatography.[1]
-
-
Drawbacks:
-
Hazardous Reagents: Requires the handling of bromine, which is highly corrosive and toxic. Sodium metal is also highly reactive.
-
Byproduct Generation: The reaction produces a significant amount of inorganic salts that must be disposed of.
-
Process Control: The simultaneous addition of two reactive streams requires careful monitoring and control to ensure safety and yield.
-
Method 2: Oxidative S-N Bond Formation - The Modern Approach
This strategy represents a more contemporary and versatile route to 5-amino-substituted 1,2,4-thiadiazoles. While not specifically detailed for the 3-methyl derivative in the provided literature, the general principle is widely applicable and offers significant advantages.[3][4]
Chemical Principle & Causality
This method proceeds in two conceptual steps: formation of an N-imidoyl thiourea, followed by an oxidative cyclization. The key transformation is the intramolecular formation of a sulfur-nitrogen bond, facilitated by an oxidant. Reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) are highly effective for this purpose.[3][4] The oxidant activates the sulfur atom of the thiourea moiety, promoting an electrophilic attack by the nitrogen of the imidoyl group, leading to ring closure. This approach offers a high degree of modularity, as various amidines and thioureas can be combined to create a library of diverse 1,2,4-thiadiazole derivatives. More recent "green" variations utilize electrochemistry or iodine with air as the oxidant, avoiding expensive or stoichiometric chemical oxidants.[3][4]
Caption: General scheme for oxidative S-N bond formation.
General Experimental Protocol
This is a generalized protocol based on literature procedures for analogous compounds.[3][5]
-
Precursor Synthesis (if needed): Synthesize the required N-acetyl-thiourea precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the imidoyl thiourea (1.0 mmol) in a suitable solvent such as dichloromethane (DCM).
-
Oxidant Addition: Add the oxidant, for example, phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for a short period (typically 5-10 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with DCM (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
Cost-Benefit Analysis
-
Benefits:
-
Speed and Efficiency: Reactions are often extremely fast (minutes) and produce very good yields.[3]
-
Versatility: The modular nature allows for the synthesis of a broad range of derivatives, making it ideal for drug discovery and library synthesis.
-
Milder Conditions: Typically proceeds at room temperature and can avoid the use of highly corrosive reagents like bromine.
-
Greener Alternatives: Electrochemical and iodine-catalyzed aerobic methods offer more environmentally benign options.[3][4]
-
-
Drawbacks:
-
Reagent Cost: Oxidants like PIFA are significantly more expensive than bromine and thiocyanate, potentially making this route less viable for large-scale bulk synthesis.
-
Precursor Requirement: May require a separate synthetic step to prepare the imidoyl thiourea starting material.
-
Purification: Often requires purification by column chromatography, which adds cost, time, and solvent waste.
-
Quantitative & Qualitative Comparison
| Feature | Method 1: Classic Goerdeler Synthesis | Method 2: Modern Oxidative Cyclization |
| Starting Materials | Acetamidine Hydrochloride, KSCN | N-Imidoyl Thiourea |
| Key Reagents | Bromine, Sodium Methoxide | Phenyliodine(III) bis(trifluoroacetate) (PIFA) or other oxidants |
| Reaction Time | ~18 hours (for cyclization) | 5-10 minutes |
| Typical Yield | ~47% (on a large scale)[1] | 70-90%[3][5] |
| Purification | Soxhlet Extraction (Chromatography-free)[1] | Column Chromatography |
| Reagent Cost | Low | High |
| Safety Concerns | High (Bromine, Sodium Metal) | Moderate (PIFA is an irritant) |
| Environmental Impact | High (inorganic salt waste) | Moderate (solvent waste from chromatography); Low for electrochemical variants |
| Scalability | Proven for multi-gram scale[1] | Better suited for lab/discovery scale; cost-prohibitive for bulk |
| Versatility | Specific to the title compound | High; easily adaptable for analogue synthesis |
Generalized Experimental Workflow
The following diagram illustrates a typical workflow applicable to many chemical syntheses, including the methods described.
Caption: A generalized experimental workflow for chemical synthesis.
Conclusion and Authoritative Recommendation
The choice of synthetic route for this compound is dictated entirely by the specific goals of the research.
-
For Large-Scale, Cost-Driven Production: The Classic Goerdeler Synthesis is the unequivocally superior choice. Its reliance on inexpensive commodity chemicals and a scalable, chromatography-free workup provides an economic advantage that modern methods cannot currently match.[1][2] The trade-off is the necessary investment in engineering controls to handle hazardous materials safely.
-
For Drug Discovery, Analogue Synthesis, and Speed: The Modern Oxidative Cyclization route is highly recommended. Its operational simplicity, extremely short reaction times, high yields, and broad substrate tolerance make it an ideal platform for rapidly generating diverse libraries of compounds for screening and structure-activity relationship (SAR) studies.[3][4] While the reagent cost is higher, it is justified by the speed and flexibility required in early-stage research and development.
The continuous evolution of synthetic chemistry, particularly towards greener and more efficient catalytic systems, promises to bridge the gap between these two approaches.[4] Future developments in iodine-catalyzed aerobic oxidations or flow chemistry adaptations of the Goerdeler synthesis may one day offer the ideal combination of low cost, high efficiency, and enhanced safety.
References
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
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- Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. organic-chemistry.org. [Link]
- IntechOpen. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. IntechOpen. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Amino-3-methyl-1,2,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is underpinned by rigorous analytical scrutiny. For a compound such as 5-Amino-3-methyl-1,2,4-thiadiazole, a heterocyclic amine with potential applications in medicinal chemistry, the reliability and consistency of its quantitative analysis are paramount.[1][2][3] This guide serves as a comprehensive resource on the cross-validation of analytical methods for this compound, offering a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The imperative for such a guide stems from the fundamental need for data integrity in regulated environments. Cross-validation of analytical methods ensures that a method is transferable between laboratories or that two different methods produce comparable and reliable results for the same analyte. This process is a cornerstone of analytical lifecycle management and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8][9][10][11][12][13]
This document will delve into the practicalities of establishing and comparing two workhorse analytical techniques, providing not just the procedural steps but the scientific rationale behind the methodological choices. By presenting detailed experimental protocols, comparative performance data, and visual workflows, this guide aims to equip researchers with the knowledge to confidently develop, validate, and cross-validate analytical methods for this compound and other similar molecules.
The Critical Role of Analytical Method Cross-Validation
Before delving into specific methodologies, it is essential to understand the context and significance of cross-validation. An analytical method, once validated, is not a static entity. As drug development progresses, it is often necessary to transfer a method to a different laboratory, for instance, from a research and development setting to a quality control laboratory. Cross-validation provides the documented evidence that the method performs equally well in both locations.
Furthermore, it may be necessary to employ different analytical techniques for the same compound at various stages of development. For example, a robust and straightforward HPLC-UV method might be suitable for routine quality control of the active pharmaceutical ingredient (API), while a more sensitive and selective LC-MS/MS method may be required for determining low levels of the compound or its metabolites in biological matrices. Cross-validation in this context ensures that the data generated by both methods are consistent and interchangeable.
The fundamental parameters assessed during cross-validation, as outlined in international guidelines, include accuracy, precision, selectivity, and linearity.[4][6][7][10] Any discrepancies observed between the methods must be investigated and understood to ensure data integrity.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method, based on established principles and data from similar compounds.
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | >0.999 | 98.0 - 102.0% | < 2.0% | 10 ng/mL | 30 ng/mL |
| LC-MS/MS | >0.999 | 99.0 - 101.0% | < 1.5% | 0.05 ng/mL | 0.15 ng/mL |
Rationale for Performance Differences:
-
Sensitivity and Selectivity: LC-MS/MS offers significantly lower limits of detection and quantification due to the high sensitivity and selectivity of the mass spectrometer. This makes it the preferred method for bioanalysis and impurity profiling at trace levels.
-
Robustness and Accessibility: HPLC-UV is a more common and generally more robust technique, making it well-suited for routine quality control applications where high sensitivity is not the primary requirement.
-
Matrix Effects: LC-MS/MS can be susceptible to matrix effects, where components of the sample other than the analyte interfere with the ionization process. Careful method development and sample preparation are crucial to mitigate these effects. HPLC-UV is generally less prone to such interferences.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are designed to be a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and robust approach for the quantification of this compound in bulk drug substances and formulated products.
1. Instrumentation:
- HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10.1-12 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 260 nm is recommended.[5]
- Injection Volume: 10 µL.
3. Sample Preparation:
- Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC-UV Analysis
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"5-Amino-3-methyl-1,2,4-thiadiazole": A comparative review of its synthetic methodologies
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Amino-3-methyl-1,2,4-thiadiazole
This compound is a heterocycle of significant interest in medicinal chemistry and drug discovery.[1] Its structural motif is a key building block in the development of a variety of therapeutic agents, including potential pesticides, enzyme inhibitors, azo dyes, and cephalosporin antibiotics.[2][3] The versatility of the 1,2,4-thiadiazole scaffold lies in its ability to participate in a range of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening. Given its importance, the efficient and reliable synthesis of this compound is a critical aspect of its application in research and development. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, offering insights into the underlying chemical principles, experimental protocols, and practical considerations for each approach.
Synthetic Methodologies: A Comparative Overview
Two principal synthetic routes have emerged for the preparation of this compound: the classical approach involving the reaction of an N-haloacetamidine with a thiocyanate salt, and a more contemporary method centered on the oxidative cyclization of an imidoyl thiourea intermediate. This guide will delve into the intricacies of each methodology, providing a critical evaluation to aid researchers in selecting the most suitable approach for their specific needs.
| Feature | Classical Route (N-Haloacetamidine) | Oxidative Cyclization (Imidoyl Thiourea) |
| Starting Materials | Acetamidine hydrochloride, Bromine, Sodium methoxide, Potassium thiocyanate | Acetyl chloride, Potassium thiocyanate, Ammonia, Oxidizing agent (e.g., Iodine) |
| Key Intermediate | N-Bromoacetamidine (in situ) | N-Acetyl-amidinothiourea |
| Reaction Type | Condensation/Cyclization | Oxidative N-S bond formation |
| Typical Oxidant | Bromine (acts as halogenating agent) | Iodine, PIFA, Electrochemical |
| Reported Yield | ~47% (for the target molecule) | Varies (Good to excellent for analogues) |
| Key Advantages | Well-established, readily available starting materials. | Milder reaction conditions (for some oxidants), avoids elemental bromine. |
| Key Disadvantages | Use of highly toxic and corrosive bromine, formation of inorganic salt byproducts. | May require synthesis of the imidoyl thiourea precursor, some oxidants can be expensive. |
| Safety Concerns | High - Handling of elemental bromine requires stringent safety protocols. | Moderate - Dependent on the chosen oxidant (e.g., handling of hypervalent iodine reagents). |
| Environmental Impact | Moderate - Bromine is hazardous to the environment. | Generally lower, especially with greener oxidants. |
Methodology 1: The Classical Approach via N-Haloacetamidine
First reported in 1954, the classical synthesis of this compound remains a widely recognized method.[2] The core of this approach lies in the in situ generation of an N-haloacetamidine, which then undergoes cyclization with a thiocyanate salt.
Reaction Mechanism and Rationale
The synthesis begins with the reaction of acetamidine with a halogen, typically bromine, in the presence of a base like sodium methoxide. This step generates the highly reactive N-bromoacetamidine intermediate. The causality behind this initial step is the creation of a good electrophilic nitrogen center. The subsequent introduction of potassium thiocyanate, a nucleophile, initiates an attack on the electrophilic nitrogen of the N-bromoacetamidine. This is followed by an intramolecular cyclization and elimination of bromide to form the stable 1,2,4-thiadiazole ring. The use of an in situ generated intermediate is crucial as N-haloamidines can be unstable.
Experimental Protocol: An Improved and Scalable Procedure
The following protocol is an adaptation of an improved method that allows for the multi-gram synthesis and purification of this compound without the need for column chromatography.[2]
Materials and Reagents:
-
Acetamidine hydrochloride
-
Methanol
-
Bromine
-
Sodium
-
Potassium thiocyanate
-
Dichloromethane
Procedure:
-
To a stirred solution of acetamidine hydrochloride (50.0 g, 0.53 mol) in methanol (250 mL), cooled in an ice-salt bath, simultaneously add bromine (85 g, 0.53 mol) and a solution of sodium (24 g, 1.04 mol) in methanol (300 mL) from separate dropping funnels over 30 minutes. Maintain a slight excess of bromine during the addition.
-
After the addition is complete, add a small amount of the sodium methoxide solution to quench any remaining bromine color.
-
Add potassium thiocyanate (51.5 g, 0.53 mol) to the reaction mixture and stir at room temperature for 2 hours.
-
Filter the mixture and evaporate the filtrate under reduced pressure.
-
Subject the residual solid to Soxhlet extraction with dichloromethane for 18 hours.
-
Evaporate the combined dichloromethane extracts under reduced pressure to yield the product as pale brown crystals.
Yield: Approximately 28.0 g (47%).[2]
Advantages and Disadvantages
The primary advantage of this classical route is its long-standing establishment and the use of readily accessible and relatively inexpensive starting materials. However, the use of elemental bromine is a significant drawback due to its high toxicity, corrosivity, and environmental hazards, necessitating stringent safety precautions such as handling in a fume hood with appropriate personal protective equipment.[4][5][6] The reaction also generates a substantial amount of inorganic salt byproducts, which can complicate purification.
Methodology 2: Oxidative Cyclization of Imidoyl Thioureas
A more modern and often milder alternative to the classical synthesis involves the oxidative cyclization of an imidoyl thiourea precursor. This approach circumvents the use of elemental halogens and offers a more convergent synthetic strategy.
Reaction Mechanism and Rationale
This methodology is a two-step process. First, an imidoyl thiourea is synthesized, which for the target molecule would be N-acetyl-amidinothiourea. This is typically achieved by reacting an acyl isothiocyanate with an amine. The subsequent and key step is the oxidative cyclization of this intermediate. An oxidizing agent, such as molecular iodine or a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA), facilitates the formation of an N-S bond.[7][8] The mechanism is believed to proceed via the formation of a sulfenyl iodide or a related activated sulfur species, which then undergoes intramolecular nucleophilic attack by one of the nitrogen atoms of the amidine moiety, followed by elimination to yield the 1,2,4-thiadiazole ring.[9][10] The choice of oxidant is critical and influences the reaction conditions and efficiency.
Experimental Protocol: A Representative Procedure
Part 1: Synthesis of N-Acetyl-amidinothiourea (Precursor)
This protocol is based on the general synthesis of N-acylthioureas.
-
In a round-bottom flask, suspend potassium thiocyanate in dry acetone.
-
To this suspension, add acetyl chloride dropwise with stirring.
-
After the formation of acetyl isothiocyanate, introduce a solution of ammonia in a suitable solvent.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The crude N-acetyl-amidinothiourea can be isolated by filtration and purified by recrystallization.
Part 2: Oxidative Cyclization
-
Dissolve the N-acetyl-amidinothiourea intermediate in a suitable solvent such as dichloromethane or acetonitrile.
-
Add the oxidizing agent (e.g., 1.1 equivalents of PIFA or a catalytic amount of iodine with a co-oxidant) at room temperature.
-
Stir the reaction mixture for the required time (typically short, from minutes to a few hours) until completion as monitored by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate for PIFA or sodium thiosulfate for iodine).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Advantages and Disadvantages
The primary advantage of the oxidative cyclization route is the avoidance of highly hazardous elemental bromine. The use of milder oxidants like iodine often leads to cleaner reactions with fewer byproducts.[7] Hypervalent iodine reagents, while more expensive, can offer very short reaction times and high yields.[8] However, this method requires the synthesis and isolation of the imidoyl thiourea precursor, adding an extra step to the overall process. The safety and handling of hypervalent iodine reagents, while generally considered less hazardous than bromine, still require care as they are strong oxidizers.[11][12] From an environmental perspective, iodine-based reagents are generally considered "greener" than their bromine counterparts.[11]
Conclusion: A Practical Perspective for the Synthetic Chemist
Both the classical N-haloacetamidine route and the modern oxidative cyclization of imidoyl thioureas offer viable pathways to this compound. The choice between these methodologies will largely depend on the specific requirements of the researcher, including scale, available equipment, safety considerations, and cost.
For large-scale synthesis where cost is a primary driver and appropriate safety infrastructure is in place to handle bromine, the classical route, particularly with the improved purification protocol, remains a practical option. For laboratory-scale synthesis, where safety, milder conditions, and potentially higher purity are prioritized, the oxidative cyclization method presents a compelling alternative. The iodine-mediated variation of this route, in particular, offers a good balance of reactivity, cost-effectiveness, and reduced environmental impact.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical considerations of each route, as outlined in this guide, will empower researchers to make an informed decision and efficiently synthesize this valuable heterocyclic building block for their drug discovery and development endeavors.
References
- Loba Chemie. (2019). BROMINE FOR SYNTHESIS MSDS. [Link]
- ACS Green Chemistry Institute. (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. Resource-Efficient Technologies, 1(1), 49-67. [Link]
- Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
- Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. [Link]
- Wang, L., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898–5903. [Link]
- Zhang, X., et al. (2020). Recent Advances in Iodine-Promoted C-S/N-S Bonds Formation. Chemistry – A European Journal, 26(72), 17358-17374. [Link]
- Li, Z., & Li, J. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(15), 3469. [Link]
- Hussain, R., et al. (2024). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[4][5][6]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers in Chemistry, 12, 1386571. [Link]
- Aitken, R. A., & Slawin, A. M. Z. (2018). This compound. Molbank, 2018(1), M977. [Link]
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- Organic Syntheses. (n.d.). Acetamide, N-bromo-. [Link]
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A Senior Application Scientist's Guide to Evaluating the Novelty of 5-Amino-3-methyl-1,2,4-thiadiazole Derivatives
Introduction: The Untapped Potential of the 1,2,4-Thiadiazole Scaffold
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. In this landscape, heterocyclic compounds serve as privileged scaffolds due to their diverse physicochemical properties and ability to engage with a wide array of biological targets. The 1,3,4-thiadiazole ring, for instance, is a component of established drugs like acetazolamide and cefazolin and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2].
This guide focuses on a related but distinct scaffold: 5-Amino-3-methyl-1,2,4-thiadiazole . First reported in 1954, this simple heterocycle has been utilized in the development of pesticides, enzyme inhibitors, and even cephalosporin antibiotics[3]. However, the full potential of its derivatives remains largely unexplored. The novelty of a new derivative is not merely a matter of its unprecedented chemical structure; it is a composite evaluation of its synthetic accessibility, its structure-activity relationship (SAR), and, most critically, its functional performance in robust, comparative biological assays.
This document provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the novelty of new this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: The Foundation of Novelty - Synthesis and Structure-Activity Relationship (SAR)
The journey to a novel compound begins with its creation. The parent compound, this compound, can be synthesized on a multi-gram scale, providing a reliable starting point for derivatization[3][4]. Novelty in this context is driven by strategic modifications to this core structure. The primary site for such modification is the 5-amino group, which can be readily acylated or otherwise functionalized to explore new chemical space.
The goal of synthesis is not random, but guided by the principles of Structure-Activity Relationship (SAR) . SAR studies are crucial for understanding how specific chemical modifications influence biological activity[5][6]. For instance, adding a halogen to a phenyl ring on a related thiadiazole scaffold has been shown to increase antibacterial activity, while oxygenated substituents can impart antifungal properties[7].
A systematic SAR evaluation involves synthesizing a library of derivatives with controlled variations and assessing their performance. The data generated allows for the development of a predictive model for designing more potent and selective compounds.
Table 1: Hypothetical SAR Data for Novel this compound Derivatives
| Compound ID | R-Group Modification (at 5-amino position) | Antimicrobial MIC (µg/mL) vs. S. aureus | Cytotoxicity IC50 (µM) vs. HeLa | Kinase Inhibition IC50 (µM) vs. CK2 |
| AMT-001 | Acetyl | >128 | >100 | >100 |
| AMT-002 | Benzoyl | 64 | 75.2 | 89.1 |
| AMT-003 | 4-Chlorobenzoyl | 16 | 22.5 | 35.4 |
| AMT-004 | 4-Methoxybenzoyl | 32 | 55.8 | 62.7 |
| Ciprofloxacin | Reference Drug | 1.0 | N/A | N/A |
| Doxorubicin | Reference Drug | N/A | 0.8 | N/A |
| CX-4945 | Reference Drug | N/A | N/A | 0.1 |
This table illustrates how systematic modification of the R-group allows for the identification of key structural features (like the 4-chloro substitution in AMT-003) that enhance biological activity across different assays.
Part 2: A Multi-Parametric Approach to Biological Performance Evaluation
A truly novel derivative must demonstrate superior or unique performance in a biological context. We advocate for a parallel screening approach across several key areas where thiadiazoles have shown promise: antimicrobial activity, cytotoxicity, and enzyme inhibition. This multi-parametric evaluation provides a holistic view of a compound's potential and can uncover unexpected polypharmacological properties[8].
Antimicrobial Activity Assessment
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Thiadiazole derivatives have consistently shown promise in this area[7][9][10]. The definitive metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism[11][12].
This protocol is a gold-standard method for quantitative antimicrobial susceptibility testing[13][14][15]. Its inclusion of positive and negative controls makes it a self-validating system.
-
Preparation of Reagents:
-
Prepare a 2X stock solution of Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Dissolve test compounds and a reference antibiotic (e.g., Ciprofloxacin) in DMSO to a stock concentration of 10 mg/mL.
-
Prepare a bacterial/fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate.
-
-
Assay Plate Preparation:
-
In a sterile 96-well microplate, add 100 µL of sterile broth to columns 2-12.
-
Add 200 µL of the test compound stock solution (e.g., at 256 µg/mL in broth with 2% DMSO) to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (broth and inoculum only).
-
Column 12 serves as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity (growth).
-
The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.
-
Caption: Workflow for MIC determination via broth microdilution.
Cytotoxicity Screening for Anticancer Potential
Cytotoxicity assays are fundamental in drug discovery for identifying compounds that can kill or inhibit the proliferation of cancer cells[16][17]. A standard, reliable method is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content[18].
This protocol provides a robust method for assessing cell viability, a critical first step in evaluating anticancer potential[18].
-
Cell Culture and Seeding:
-
Culture a cancer cell line of interest (e.g., HeLa) in complete medium.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the cell culture medium.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control wells (e.g., 0.5% DMSO in medium).
-
Incubate the plate for an additional 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
-
Absorbance Measurement and Data Analysis:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis[18].
-
Caption: Competitive vs. Non-competitive enzyme inhibition mechanisms.
Part 3: Integrated Novelty Assessment and Future Outlook
The evaluation of novelty is not a single data point but a compelling narrative built from multiple lines of evidence. A derivative of this compound can be considered truly novel if it meets one or more of the following criteria:
-
Potency and Selectivity: It demonstrates significantly improved potency (lower MIC or IC50 values) against a specific target compared to existing alternatives or parent compounds.
-
Novel Mechanism of Action: It inhibits a biological process through a previously uncharacterized mechanism, as might be revealed through enzyme kinetic studies.
-
Unique Activity Profile: It exhibits a unique spectrum of activity, such as being highly effective against a drug-resistant bacterial strain or showing selective cytotoxicity towards a specific cancer cell line while sparing normal cells.
-
Favorable Pharmacokinetics: Preliminary in silico or in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis suggests drug-like properties superior to known compounds.[8]
The data gathered from the protocols described in this guide provides the foundation for this assessment. By comparing the performance of novel derivatives against both the parent scaffold and established drugs in standardized, self-validating assays, researchers can build a robust case for their compound's unique contribution to the field. Promising candidates can then be advanced to more complex cellular models, and ultimately, to in vivo studies for preclinical development.
References
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- Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 5-Amino-3-methyl-1,2,4-thiadiazole Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of analogues derived from the versatile 5-Amino-3-methyl-1,2,4-thiadiazole scaffold. As a key building block in medicinal chemistry, understanding how structural modifications to this core influence biological activity is paramount for the rational design of novel therapeutic agents. This document synthesizes findings from various studies to provide a comprehensive overview of SAR trends, supported by detailed experimental protocols and comparative data.
The this compound Core: A Privileged Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The this compound moiety, in particular, serves as a valuable starting point for generating libraries of bioactive compounds. The presence of a reactive amino group at the C5 position and a methyl group at the C3 position offers opportunities for a variety of chemical modifications to explore the chemical space and optimize biological activity.
Unraveling the Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the thiadiazole ring and the amino group. This section dissects the SAR based on modifications at key positions.
Impact of Substitution at the 5-Amino Group
Modification of the 5-amino group is a common strategy to modulate the physicochemical properties and biological activity of 1,2,4-thiadiazole derivatives. Acylation, alkylation, and arylation of this group can lead to significant changes in potency and selectivity.
Key Insights:
-
Acylation: Introduction of an acyl group can enhance lipophilicity, potentially improving cell membrane permeability. The nature of the acyl substituent is critical. For instance, aromatic acyl groups can introduce additional binding interactions, such as π-π stacking, with biological targets.
-
N-Arylation: The introduction of substituted aryl rings can significantly impact activity. Electron-donating or electron-withdrawing groups on the aryl ring can fine-tune the electronic properties of the entire molecule, influencing its interaction with target proteins. Structure-activity relationship (SAR) studies have indicated that the substitution of the acetamide moiety with a thiadiazole ring may lead to more active derivatives compared to other compounds bearing different heterocyclic rings[1].
Influence of Modifications at the 3-Methyl Group
While the 3-methyl group is a defining feature of the parent scaffold, its replacement with other alkyl or aryl groups can be explored to probe the steric and electronic requirements of the target's binding pocket.
Key Insights:
-
Alkyl Chain Homologation: Increasing the alkyl chain length at the C3 position can impact lipophilicity and steric bulk. This can be beneficial up to a certain point, after which steric hindrance may lead to a decrease in activity.
-
Aryl Substitution: Replacing the methyl group with an aryl moiety can introduce significant structural diversity and potential for additional interactions with the target. The substitution pattern on the aryl ring will further modulate activity.
Experimental Protocols for SAR Studies
To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following section details common methodologies for the synthesis and biological evaluation of this compound analogues.
General Synthesis of 5-Acylamino-3-methyl-1,2,4-thiadiazole Analogues
This protocol describes a general method for the acylation of the 5-amino group, a key step in generating a library of analogues for SAR studies.
Protocol:
-
Dissolution: Dissolve this compound in a suitable dry aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as an acid scavenger.
-
Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality: The use of a dry, aprotic solvent and an inert atmosphere prevents unwanted side reactions with water and atmospheric moisture. The addition of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][3][4][5][6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the synthesized analogues in cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Self-Validation: The inclusion of a positive control (a known anticancer drug like etoposide or doxorubicin) and a negative control (vehicle-treated cells) is essential to validate the assay results.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[8][9]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality: The standardized inoculum ensures that a consistent number of microbial cells are used in each test, leading to reproducible results. The inclusion of controls is critical for interpreting the results correctly.
Comparative Data Summary
The following table summarizes representative biological activity data for a hypothetical series of this compound analogues, illustrating potential SAR trends.
| Compound ID | R (at 5-amino) | R' (at 3-position) | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| 1 | H | CH₃ | >100 | >128 |
| 2a | -C(O)CH₃ | CH₃ | 50.2 | 64 |
| 2b | -C(O)Ph | CH₃ | 15.8 | 32 |
| 2c | -C(O)C₆H₄-4-Cl | CH₃ | 8.5 | 16 |
| 3a | H | C₂H₅ | 95.3 | 128 |
| 3b | H | Ph | 45.1 | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental data should be generated and cited from peer-reviewed literature.
Visualizing the Experimental Workflow and SAR Logic
The following diagrams, generated using Graphviz, illustrate the general workflow for SAR studies and the logical relationships in compound design.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Logical relationships in the design of this compound analogues.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic approach to exploring the structure-activity relationships through targeted modifications at the C3 and C5 positions is crucial for optimizing biological activity. This guide provides a framework for researchers to design, synthesize, and evaluate new analogues with the goal of identifying potent and selective drug candidates. The provided experimental protocols and data presentation formats are intended to ensure the generation of high-quality, reproducible data to drive successful drug discovery programs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-methyl-1,2,4-thiadiazole
This guide provides essential safety and logistical information for the proper disposal of 5-Amino-3-methyl-1,2,4-thiadiazole (CAS No. 17467-35-5). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide a deep, technically-grounded understanding of the necessary disposal procedures, ensuring the safety of personnel and the protection of our environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While this compound is not extensively characterized in publicly available toxicological literature, we can infer its likely hazard profile from structurally related thiadiazole compounds and its functional groups (an amino group and a sulfur-containing heterocycle).
Safety Data Sheets (SDS) for analogous compounds, such as 5-Amino-3-ethyl-1,2,4-thiadiazole and other thiadiazole derivatives, consistently classify them as:
The causality for this profile stems from the chemical nature of the molecule. The amino group can be basic and reactive, while the thiadiazole ring, upon decomposition (e.g., through combustion), can release toxic oxides of nitrogen (NOx) and sulfur (SOx)[3]. Therefore, the primary risks associated with improper handling and disposal are direct chemical irritation upon contact and the potential generation of hazardous decomposition products.
Key Data Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 17467-35-5 | [4] |
| Molecular Formula | C₃H₅N₃S | [3] |
| Melting Point | ~202-204 °C | [5] |
| Anticipated Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Hazardous Decomposition | Oxides of nitrogen (NOx), Oxides of sulfur (SOx), Carbon oxides | [3] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical in the United States is governed by federal and state regulations, primarily enforced by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" framework for hazardous waste management.[6][7] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[8] this compound is not a specifically listed waste.[9] Therefore, its classification as hazardous depends on whether it meets the characteristic criteria. While it is unlikely to be ignitable, corrosive, or reactive by RCRA definitions, the most prudent and compliant approach for a research chemical with known irritant properties is to manage it as a hazardous waste.
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): OSHA mandates that workers are informed about the hazards of the chemicals they handle.[10] This includes proper labeling of waste containers and access to the chemical's SDS. OSHA also sets the standards for Personal Protective Equipment (PPE) to ensure worker safety during handling and disposal operations.[11][12]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that each step logically follows from a position of safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
-
Presumptive Identification: Unless you have definitive data to the contrary, treat all waste containing this compound (including pure compound, solutions, and contaminated labware) as hazardous chemical waste. This is the most protective and compliant approach.
-
Segregation at Source: Collect this waste in a dedicated container. Do not mix it with other waste streams.
-
Chemical Incompatibility: The primary incompatibility is with strong oxidizing agents.[3] The sulfur atom and amino group are susceptible to oxidation, which can cause an exothermic and potentially violent reaction. Therefore, ensure waste containers for this compound are not used for, or stored near, waste streams containing strong oxidizers (e.g., nitric acid, perchlorates, permanganates).
Step 2: Waste Collection and Containment
-
Container Selection: Use a chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass bottle is typically appropriate. The container must be in good condition, free of leaks or cracks.
-
Labeling: This is a critical and mandatory step. The waste container must be labeled clearly with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all container contents, including solvents and their approximate concentrations.
-
The specific hazard characteristics (e.g., "Irritant").
-
The date accumulation started.
-
-
Containment: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, which should have secondary containment (such as a spill tray) to capture any potential leaks.[13]
Step 3: Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE must be worn when handling waste containing this compound:
-
Eye/Face Protection: Wear safety glasses with side shields or tightly fitting safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU).[1][3]
-
Skin Protection: A standard laboratory coat is required. Wear chemically resistant gloves (nitrile gloves are generally sufficient for incidental contact, but consult your institution's safety office or glove manufacturer's guide for prolonged handling).[1]
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, or if respiratory irritation is experienced, a NIOSH-approved respirator is necessary.[1]
Step 4: Disposal Pathway
The only acceptable disposal pathway for laboratory-scale waste of this type is through your institution's licensed hazardous waste management program.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly labeled and contained hazardous waste.
-
Professional Disposal: The EHS-contracted waste vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]
-
Method of Destruction: The most common and effective method for destroying organic compounds of this nature is high-temperature incineration. This process ensures complete destruction of the molecule, converting it to relatively simple inorganic components. The incinerator's scrubbers are designed to capture the resulting NOx and SOx gases, preventing their release into the atmosphere.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [15] This would violate RCRA regulations and could harm aquatic life and wastewater treatment systems.
Emergency Procedures: Spill Management
In the event of an accidental release, follow these procedures immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large, involves a highly concentrated solution, or the solid is aerosolized, evacuate the area and contact your EHS emergency line.
-
Control the Spill (If Safe to Do So): For small spills of the solid material, carefully sweep it up. Avoid generating dust. For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect and Contain: Place all contaminated materials (absorbent, gloves, etc.) into a sealable container. Label the container as hazardous waste with a description of the contents.
-
Decontaminate: Clean the spill area with soap and water.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[16] If inhaled, move to fresh air.[2]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
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- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety D
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- SAFETY DATA SHEET - 3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-. Thermo Fisher Scientific.
- 5-AMINO-3-ETHYL-1,2,4-THIADIAZOLE Safety D
- SAFETY DATA SHEET - 2-Amino-5-methyl-1,3,4-thiadiazole. Fisher Scientific.
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- Hazardous Waste Determin
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Navigating the Handling of 5-Amino-3-methyl-1,2,4-thiadiazole: A Guide to Safe Laboratory Practices
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. 5-Amino-3-methyl-1,2,4-thiadiazole, a heterocyclic compound with applications in the synthesis of medicinally important enzyme inhibitors and cephalosporin antibiotics, requires a comprehensive understanding of its characteristics to ensure its safe management in the laboratory.[1] This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and precision.
While extensive toxicological data for this compound is not widely available, the precautionary principle dictates that it be handled with care.[2] Structurally similar compounds have been shown to cause skin, eye, and respiratory irritation.[3][4] Therefore, the following protocols are designed to mitigate these potential risks and ensure a secure research environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, which typically presents as a white to off-white crystalline solid, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2]
Table 1: Summary of Potential Hazards and Required PPE
| Potential Hazard | Affected Area | Required Personal Protective Equipment (PPE) | Specification |
| Skin Irritation | Skin | Chemical-impermeable gloves, Lab coat | Nitrile or neoprene gloves, fully buttoned lab coat |
| Eye Irritation | Eyes | Safety goggles with side shields | Conforming to EN 166 (EU) or ANSI Z87.1 (US) |
| Respiratory Irritation | Respiratory Tract | Respirator | N95-rated dust mask or a full-face respirator if dust levels are high |
The choice of PPE is not arbitrary; it is a direct response to the specific physical and chemical properties of the substance.
-
Gloves: Given the potential for skin irritation, chemical-impermeable gloves such as nitrile or neoprene are mandatory.[3] These materials provide a robust barrier against fine chemical powders. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Eye Protection: The crystalline nature of this compound necessitates the use of safety goggles with side shields to protect against airborne particles.[3] Standard safety glasses do not provide adequate protection from dust that can enter from the sides.
-
Respiratory Protection: To prevent the inhalation of fine dust particles, which can cause respiratory irritation, a properly fitted N95-rated dust mask is essential when handling the solid compound.[5] In situations where significant aerosolization is possible, a higher level of respiratory protection, such as a full-face respirator, should be considered.
-
Lab Coat: A clean, fully buttoned lab coat provides a removable barrier to protect personal clothing and skin from contamination.
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and ensure it is fully buttoned.
-
Respirator: If required, don the respirator, ensuring a proper seal.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
-
Lab Coat: Remove the lab coat by folding it inward to contain any contaminants.
-
Eye Protection: Remove safety goggles.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
II. Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the experiment.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[3][4]
-
Workspace Decontamination: Before and after handling, the work surface should be thoroughly cleaned to prevent cross-contamination.
-
Preparation: Assemble all necessary equipment, including spatulas, weighing paper, and containers, within the fume hood.
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper. Avoid creating dust clouds by handling the material gently.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel. If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Storage: When not in use, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[2]
III. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is crucial.
In the event of a spill, the primary objective is to contain the material and decontaminate the area without creating additional hazards.
Caption: Workflow for responding to a chemical spill.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[6] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and absorbent pads, should be placed in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste. Do not rinse them into the drain.[7]
-
Segregate: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Label: Ensure all waste containers are accurately and clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified EHS provider.[6] All disposal must be in accordance with local, state, and federal regulations.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a laboratory environment where scientific advancement and personal safety are held in the highest regard.
References
- PubChem. 5-Amino-1,2,4-thiadiazole. [Link]
- MDPI. This compound. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
